Cephamycin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H29N3O14S2 |
|---|---|
Molecular Weight |
659.6 g/mol |
IUPAC Name |
7-[(5-amino-5-carboxypentanoyl)amino]-7-methoxy-3-[[(Z)-2-methoxy-3-(4-sulfooxyphenyl)prop-2-enoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C25H29N3O14S2/c1-39-17(10-13-6-8-15(9-7-13)42-44(36,37)38)22(34)41-11-14-12-43-24-25(40-2,23(35)28(24)19(14)21(32)33)27-18(29)5-3-4-16(26)20(30)31/h6-10,16,24H,3-5,11-12,26H2,1-2H3,(H,27,29)(H,30,31)(H,32,33)(H,36,37,38)/b17-10- |
InChI Key |
AGMXVTRKEHGDRH-YVLHZVERSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Rise of a Resilient Antibiotic Class: A Technical History of Cephamycin Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing battle against bacterial resistance, the discovery and development of novel antibiotic classes have been paramount. Among these, the cephamycins represent a significant milestone, offering a potent weapon against a wide array of pathogenic bacteria, including those resistant to other β-lactam antibiotics. This in-depth technical guide explores the history of cephamycin development, from their initial discovery in nature to the chemical modifications that led to clinically vital semi-synthetic derivatives. We will delve into their unique mechanism of action, their remarkable stability against bacterial β-lactamases, and the experimental methodologies that underpinned their journey from laboratory curiosity to life-saving therapeutics.
Discovery and Origins: A Natural Defense
The story of cephamycins begins in the 1970s with the screening of soil actinomycetes. Researchers discovered that certain strains of Streptomyces, such as Streptomyces clavuligerus and Streptomyces lactamdurans, produced a new family of β-lactam antibiotics.[1] These natural products, named cephamycins, were found to be structurally related to the cephalosporins but possessed a crucial distinction: a methoxy group at the 7α-position of the cephem nucleus.[2][3] This seemingly minor addition would prove to be the key to their enhanced antibacterial properties.
The first naturally occurring cephamycins to be isolated and characterized were cephamycin A, B, and C.[4][5] Of these, cephamycin C, produced by fermentation of Streptomyces lactamdurans, was identified as a key precursor for the development of semi-synthetic analogues with improved clinical efficacy.[1][6]
Mechanism of Action: Inhibiting Cell Wall Synthesis
Like other β-lactam antibiotics, cephamycins exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[7] They achieve this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains.[1] The inhibition of multiple PBPs, including high-molecular-weight PBPs 1a, 1b, and 3, disrupts the integrity of the cell wall, leading to cell lysis and death.[1]
The Key to Resistance: The 7α-Methoxy Group and β-Lactamase Stability
The defining feature of cephamycins is their exceptional stability against a broad spectrum of β-lactamases, the primary mechanism of resistance to β-lactam antibiotics in many bacteria.[3][8][9] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[9] The presence of the 7α-methoxy group in cephamycins provides steric hindrance, effectively shielding the β-lactam ring from the active site of many β-lactamases, including those that readily inactivate penicillins and many cephalosporins.[3][9] This inherent resistance allows cephamycins to remain effective against many cephalosporin-resistant strains.[8] Cephamycins have demonstrated stability against extended-spectrum beta-lactamase (ESBL) producing organisms.[2]
From Nature to the Clinic: Semi-Synthetic Cephamycins
While the naturally occurring cephamycins demonstrated promising antibacterial activity, chemical modification was necessary to enhance their potency, spectrum of activity, and pharmacokinetic properties for clinical use. This led to the development of several important semi-synthetic cephamycins, including:
-
Cefoxitin: The first semi-synthetic cephamycin, developed by Merck & Co. in the early 1970s and approved by the FDA in 1978.[1] It is derived from cephamycin C and exhibits a broad spectrum of activity, including against many anaerobic bacteria, a feature not common in earlier cephalosporins.[1][2]
-
Cefotetan: Developed to have a longer half-life than cefoxitin, allowing for less frequent dosing.[1] It also possesses potent activity against a wide range of aerobic and anaerobic pathogens.[1]
-
Cefmetazole: Another semi-synthetic cephamycin with a similar spectrum of activity to cefoxitin.[2][10]
These semi-synthetic derivatives have become crucial in treating serious infections, particularly mixed aerobic/anaerobic infections, such as intra-abdominal infections and certain types of pneumonia.[1]
Quantitative Data on Cephamycin Activity
The following tables summarize the in vitro activity of key cephamycin antibiotics against a range of clinically relevant bacteria and their interaction with β-lactamases.
Table 1: In Vitro Activity of Cephamycins and Comparator β-Lactams against Aerobic Bacteria (MIC90 in µg/mL)
| Organism | Cefoxitin | Cefotetan | Cefmetazole |
| Escherichia coli | 8 | 4 | 4 |
| Klebsiella pneumoniae | 8 | 8 | 8 |
| Proteus mirabilis | 8 | 2 | 4 |
| Enterobacter cloacae | >128 | 64 | >128 |
| Serratia marcescens | 64 | 64 | 64 |
| Staphylococcus aureus (MSSA) | 4 | 16 | 8 |
| Streptococcus pneumoniae | 1 | 1 | 1 |
Note: MIC90 values can vary depending on the study and geographic location. The data presented here are representative values.
Table 2: In Vitro Activity of Cephamycins against Anaerobic Bacteria (MIC90 in µg/mL)
| Organism | Cefoxitin | Cefotetan | Cefmetazole |
| Bacteroides fragilis | 32 | 64 | 32 |
| Bacteroides thetaiotaomicron | 64 | 128 | 64 |
| Clostridium perfringens | 1 | 2 | 1 |
| Peptostreptococcus spp. | 2 | 4 | 2 |
Note: Resistance rates in Bacteroides species to cephamycins have been increasing.[11]
Table 3: Kinetic Parameters of β-Lactamase Hydrolysis for Cephamycins and a Cephalosporin
| Antibiotic | β-Lactamase (Source) | Km (µM) | Vmax (relative to Cephaloridine) |
| Cephamycin C | E. coli (various) | High | Very Low |
| Cefoxitin | Class C (E. cloacae) | 270 | 0.003 |
| Cephaloridine | E. coli (various) | Low | 100 |
Note: A higher Km indicates lower affinity of the enzyme for the substrate, and a lower Vmax indicates a slower rate of hydrolysis. This data demonstrates the significantly higher resistance of cephamycins to β-lactamase degradation compared to a representative cephalosporin.[8]
Experimental Protocols
Fermentation for Cephamycin C Production
Objective: To produce cephamycin C from Streptomyces lactamdurans through submerged fermentation.
Materials:
-
Streptomyces lactamdurans culture
-
Seed medium (e.g., Trypticase Soy Broth)
-
Production medium: A complex medium containing a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., yeast extract, soybean meal), and mineral salts.[12][13] A representative basal production medium could consist of Distillers Solubles (3.0% w/v) and Primary Dried Yeast (1.5% w/v).[12]
-
Fermenter with controls for temperature, pH, and dissolved oxygen.
Procedure:
-
Inoculate a seed flask containing the seed medium with S. lactamdurans and incubate at 28°C on a rotary shaker until sufficient growth is achieved.[12]
-
Transfer the seed culture to a production-scale fermenter containing the sterilized production medium.
-
Maintain the fermentation at 28°C with aeration and agitation to ensure adequate dissolved oxygen levels.[12]
-
Monitor and control the pH of the fermentation broth, typically maintaining it around 7.0.
-
The fermentation is typically carried out for 5-7 days.
-
Harvest the fermentation broth for the isolation and purification of cephamycin C.
Isolation and Purification of Cephamycin C
Objective: To isolate and purify cephamycin C from the fermentation broth.
Materials:
-
Fermentation broth containing cephamycin C
-
Filtration apparatus
-
Ion-exchange chromatography resins (e.g., Dowex 1X2)[5]
-
Gel filtration chromatography resins (e.g., Sephadex G-10)
-
Buffers for chromatography (e.g., pyridine-acetic acid buffer)
-
Lyophilizer
Procedure:
-
Remove the mycelium and other solid materials from the fermentation broth by filtration or centrifugation.[5]
-
Adsorb the cephamycin C from the clarified broth onto an anion-exchange resin column.[5]
-
Wash the column with water to remove unbound impurities.
-
Elute the cephamycin C from the column using a suitable buffer, such as a salt gradient or a pH gradient.
-
Further purify the cephamycin C-containing fractions by gel filtration chromatography to separate it from other small molecules.[5]
-
Monitor the purification process by bioassay or High-Performance Liquid Chromatography (HPLC).
-
Combine the pure fractions and lyophilize to obtain purified cephamycin C powder.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of a cephamycin antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
Cephamycin antibiotic stock solution
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) for aerobic bacteria or a suitable anaerobic broth (e.g., Brucella broth supplemented with hemin and vitamin K1) for anaerobic bacteria.
-
96-well microtiter plates
-
Incubator (aerobic or anaerobic as required)
Procedure (Broth Microdilution Method):
-
Prepare serial twofold dilutions of the cephamycin antibiotic in the appropriate broth in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours for aerobic bacteria or in an anaerobic environment for 24-48 hours for anaerobic bacteria.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
β-Lactamase Stability Assay
Objective: To assess the stability of a cephamycin antibiotic in the presence of a β-lactamase enzyme.
Materials:
-
Cephamycin antibiotic solution
-
Purified β-lactamase enzyme
-
Spectrophotometer
-
Phosphate buffer (pH 7.0)
Procedure (Spectrophotometric Method):
-
Prepare a solution of the cephamycin antibiotic in phosphate buffer.
-
Add a known concentration of the β-lactamase enzyme to the antibiotic solution.
-
Monitor the hydrolysis of the β-lactam ring by measuring the change in absorbance at a specific wavelength over time. The wavelength will depend on the specific antibiotic.
-
The rate of hydrolysis is determined from the initial linear portion of the absorbance versus time curve.
-
Compare the rate of hydrolysis of the cephamycin to that of a known β-lactamase-susceptible antibiotic (e.g., penicillin G or cephaloridine). A significantly lower rate of hydrolysis indicates stability to the β-lactamase.
-
Kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity) can be determined by measuring the initial rates of hydrolysis at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[8]
Visualizing the Development of Cephamycins
Cephamycin C Biosynthesis Pathway
Caption: Biosynthesis pathway of Cephamycin C from precursor amino acids.
Experimental Workflow for Cephamycin Discovery and Development
Caption: General workflow for the discovery and development of cephamycin antibiotics.
Logical Relationship of Cephamycin Structure to β-Lactamase Resistance
Caption: The 7α-methoxy group of cephamycins provides steric hindrance, protecting the β-lactam ring.
Conclusion
The development of cephamycin antibiotics stands as a testament to the power of natural product discovery combined with innovative medicinal chemistry. Their unique structural feature, the 7α-methoxy group, provided a novel solution to the growing problem of β-lactamase-mediated resistance. The journey from the soil of a Spanish province to the sterile vials in a hospital pharmacy involved a multidisciplinary effort of microbiologists, chemists, and clinicians. As we face the continuous challenge of antibiotic resistance, the story of the cephamycins serves as a valuable case study in the successful development of a resilient and clinically indispensable class of antibacterial agents. The principles learned from their development continue to inform the search for the next generation of antibiotics.
References
- 1. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 2. longdom.org [longdom.org]
- 3. Antimicrobial activity of cefmetazole (CS-1170) and recommendations for susceptibility testing by disk diffusion, dilution, and anaerobic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Lactamases Responsible for Resistance to Expanded-Spectrum Cephalosporins in Klebsiella pneumoniae, Escherichia coli, and Proteus mirabilis Isolates Recovered in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US3467654A - Process for the recovery and purification of cephalosporin c - Google Patents [patents.google.com]
- 9. journals.asm.org [journals.asm.org]
- 10. youtube.com [youtube.com]
- 11. Bacteroides fragilis Group | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. CN102808011B - Fermentation method for cephalosporin C - Google Patents [patents.google.com]
- 13. Cefotetan: a review of the microbiologic properties and antimicrobial spectrum [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Mechanism of Action of Cephamycin A on Penicillin-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which Cephamycin A, a potent class of β-lactam antibiotics, exerts its antibacterial effects through the inhibition of penicillin-binding proteins (PBPs). This document details the core biochemical interactions, presents quantitative binding data, outlines key experimental methodologies, and visualizes the critical pathways and workflows involved in the study of this important antibiotic class.
Introduction: Cephamycins and Their Significance
Cephamycins are a group of β-lactam antibiotics produced by Streptomyces species. They are structurally related to cephalosporins but are distinguished by the presence of a 7α-methoxy group. This structural feature confers a high degree of resistance to β-lactamase enzymes, which are a common mechanism of antibiotic resistance in bacteria.[1] this compound, a foundational member of this class, and its derivatives like cefoxitin, are crucial in the clinical setting for treating a variety of bacterial infections. Their primary mechanism of action involves the disruption of bacterial cell wall synthesis by targeting and inactivating penicillin-binding proteins (PBPs).[2]
Core Mechanism of Action: Covalent Inhibition of Penicillin-Binding Proteins
The bactericidal activity of this compound stems from its ability to covalently inhibit the enzymatic activity of PBPs. PBPs are a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis, the major component of the bacterial cell wall.[3] These enzymes catalyze the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan polymer, providing the cell wall with its structural integrity.[4]
The interaction between this compound and PBPs is a multi-step process:
-
Non-covalent Binding: Initially, the this compound molecule reversibly binds to the active site of the PBP, forming a Michaelis-like complex.[5]
-
Acylation: The serine residue in the active site of the PBP attacks the carbonyl group of the β-lactam ring of this compound. This leads to the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[6] This acylation step is the key inhibitory event.
-
Deacylation: The acyl-enzyme complex is very slowly hydrolyzed, a process characterized by the deacylation rate constant (k3). For most β-lactams, this rate is extremely slow, effectively rendering the PBP non-functional.[5][7]
Quantitative Data: Binding Affinity of Cephamycins to PBPs
The binding affinity of cephamycins to various PBPs can be quantified by determining the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to the PBP (IC50). Lower IC50 values indicate a higher binding affinity. The following table summarizes the IC50 values for cefoxitin, a representative cephamycin, against PBPs from different bacterial species.
| Bacterial Species | PBP Target | Cefoxitin IC50 (µg/mL) | Reference(s) |
| Escherichia coli | PBP1a | 2 | [4] |
| PBP1b | 0.9 | [4] | |
| PBP2 | >1,000 | [4] | |
| PBP3 | 0.07 | [4] | |
| PBP4 | 0.01 | [4][8] | |
| PBP5 | 0.6 | [4] | |
| PBP6 | 0.07 | [4] | |
| PBP7 | 0.01 | [4] | |
| PBP8 | 0.01 | [4] | |
| Neisseria gonorrhoeae | PBP1 | 0.21 | [9] |
| PBP2 | >2 | [9] | |
| PBP3 | 0.01 | [9] | |
| Streptococcus pneumoniae | PBP1a | >1,000 | [6] |
| PBP1b | >1,000 | [6] | |
| PBP2a | >1,000 | [6] | |
| PBP2b | >1,000 | [6] | |
| PBP2x | 100 | [6] | |
| PBP3 | 0.2 | [6] |
Downstream Consequences of PBP Inhibition
The inhibition of PBPs by this compound triggers a cascade of events that ultimately leads to bacterial cell death. By blocking the transpeptidation step, this compound prevents the proper cross-linking of the peptidoglycan layer. This results in a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell.[3]
Recent studies have revealed a more complex downstream pathway than simple inhibition. The inactivation of PBPs can lead to a futile cycle of cell wall synthesis and degradation, depleting the cell of essential resources.[1] The imbalance between cell wall synthesis and the activity of autolytic enzymes (hydrolases) contributes significantly to the lytic process.[1] This ultimately results in cell lysis and bacterial death.[10][11][12][13]
Experimental Protocols
The study of this compound's interaction with PBPs relies on a set of well-established biochemical assays. The following is a detailed protocol for a competitive PBP binding assay, a common method to determine the binding affinity (IC50) of an antibiotic.
Competitive PBP Binding Assay
Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a fluorescently labeled penicillin (e.g., Bocillin-FL) to bacterial PBPs.
Materials:
-
Bacterial strain of interest
-
This compound (or other test antibiotic)
-
Bocillin-FL (fluorescent penicillin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell lysis buffer (e.g., containing lysozyme)
-
SDS-PAGE equipment and reagents
-
Fluorescence gel scanner
-
Microcentrifuge and tubes
Procedure:
-
Bacterial Culture and Harvest:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with PBS.
-
-
Competitive Inhibition:
-
Resuspend the bacterial cells in PBS.
-
Prepare serial dilutions of this compound in PBS.
-
Incubate aliquots of the cell suspension with the different concentrations of this compound for a defined period (e.g., 30 minutes) at room temperature. Include a control sample with no antibiotic.
-
-
Fluorescent Labeling:
-
Add a fixed, saturating concentration of Bocillin-FL to each sample.
-
Incubate for a shorter period (e.g., 10 minutes) at room temperature to allow the fluorescent penicillin to bind to the available PBPs.
-
-
Cell Lysis and Membrane Preparation:
-
Pellet the cells by centrifugation and wash with PBS to remove unbound antibiotic and label.
-
Lyse the cells using an appropriate method (e.g., sonication or enzymatic digestion with lysozyme).
-
Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
-
SDS-PAGE and Fluorescence Detection:
-
Resuspend the membrane pellets in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band in each lane.
-
Plot the percentage of Bocillin-FL binding (relative to the no-antibiotic control) against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
This compound remains a clinically important antibiotic due to its potent activity and resistance to many β-lactamases. Its mechanism of action, centered on the covalent inactivation of essential penicillin-binding proteins, provides a clear example of targeted antimicrobial therapy. A thorough understanding of the binding kinetics, affinity for specific PBPs, and the downstream cellular consequences of this inhibition is critical for the rational design of new antibiotics and for combating the growing threat of antibiotic resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other β-lactam antibiotics. Further research to elucidate the specific kinetic parameters of this compound with a broader range of PBPs will undoubtedly contribute to our ability to optimize its use and develop next-generation antibacterial agents.
References
- 1. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Cefoxitin [pdb101.rcsb.org]
- 3. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]
- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of beta-lactam interactions with penicillin-susceptible and -resistant penicillin-binding protein 2x proteins from Streptococcus pneumoniae. Involvement of acylation and deacylation in beta-lactam resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Understanding Beta-Lactam-Induced Lysis at the Single-Cell Level | NSF Public Access Repository [par.nsf.gov]
- 11. Understanding Beta-Lactam-Induced Lysis at the Single-Cell Level [ouci.dntb.gov.ua]
- 12. oa.tib.eu [oa.tib.eu]
- 13. Research Portal [weizmann.esploro.exlibrisgroup.com]
An In-depth Technical Guide to the Cephamycin A Biosynthesis Pathway in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephamycins are a class of β-lactam antibiotics produced by various actinomycetes, notably species of Streptomyces and Nocardia. They are distinguished from cephalosporins by the presence of a 7-α-methoxy group, which confers significant resistance to β-lactamase enzymes, making them effective against a broader spectrum of bacteria. This technical guide provides a comprehensive overview of the Cephamycin A biosynthesis pathway, detailing the genetic and enzymatic components, quantitative data, and key experimental methodologies.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process that begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. The pathway involves a series of enzymatic reactions encoded by a cluster of genes.
The core pathway can be summarized in the following key steps:
-
Tripeptide Formation: The non-ribosomal peptide synthetase (NRPS), δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), encoded by the pcbAB gene, condenses the three precursor amino acids to form the linear tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).
-
Bicyclic Ring Formation: Isopenicillin N synthase (IPNS), encoded by the pcbC gene, catalyzes the oxidative cyclization of the ACV tripeptide to form isopenicillin N, which contains the characteristic β-lactam and thiazolidine rings.
-
Epimerization: Isopenicillin N epimerase (cefD) converts isopenicillin N to penicillin N.
-
Ring Expansion: Deacetoxycephalosporin C synthase (DAOCS or "expandase"), encoded by the cefE gene, catalyzes the expansion of the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC).
-
Hydroxylation: Deacetoxycephalosporin C hydroxylase (cefF) hydroxylates DAOC to form deacetylcephalosporin C (DAC).
-
Carbamoylation: O-carbamoyltransferase, encoded by the cmcH gene, transfers a carbamoyl group to the 3-hydroxyl group of DAC, a key step in cephamycin biosynthesis.
-
Methoxylation: A two-enzyme system, encoded by cmcI and cmcJ, is responsible for the characteristic 7-α-methoxylation of the cephem nucleus. CmcJ is believed to be a hydroxylase, and CmcI is a methyltransferase.[1]
The biosynthetic genes for cephamycin production are typically found clustered together on the chromosome of the producing actinomycete.[2][3] In some species, like Streptomyces clavuligerus, this cluster is part of a "super-cluster" that also includes the genes for clavulanic acid biosynthesis.[3]
Figure 1. The this compound biosynthesis pathway.
Quantitative Data
This section summarizes key quantitative data related to the this compound biosynthesis pathway, including enzyme kinetic parameters, gene expression analysis, and production titers.
Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Gene | Substrate | Km (mM) | Vmax or kcat | Organism |
| Isopenicillin N Synthase (IPNS) | pcbC | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | 0.18 | - | Streptomyces lactamdurans[4] |
| Deacetoxycephalosporin C Synthase (DAOCS) | cefE | Penicillin N | 0.18 | - | Acremonium chrysogenum[2] |
| Deacetoxycephalosporin C Synthase (DAOCS) | cefE | α-ketoglutarate | 0.16 | - | Acremonium chrysogenum[2] |
Table 2: Regulation of Cephamycin C Biosynthesis Gene Expression by CcaR in Streptomyces clavuligerus
| Gene(s) | Function | Fold Change in Expression (ccaR-disrupted vs. wild-type) |
| lat | Lysine-6-aminotransferase | 2,200-fold decrease |
| cmcI | 7-α-hydroxycephem methyltransferase | 1,087-fold decrease |
| pcbAB-pcbC-cefD-cefE-cmcJ-cmcH | Early and middle pathway enzymes | 225- to 359-fold decrease |
Data from quantitative reverse transcription PCR (qRT-PCR) analysis.[2]
Table 3: Cephamycin C Production Titers in Streptomyces clavuligerus
| Fermentation Method | Substrate(s) | Cephamycin C Titer | Reference |
| Solid-State Fermentation (unoptimized) | Various agricultural wastes | 10.50 ± 1.04 mg/gds | [5] |
| Solid-State Fermentation (optimized) | Optimized media | 21.68 ± 0.76 mg/gds | [5] |
| Solid-State Fermentation (optimized + amino acids) | Optimized media with amino acids | 27.41 ± 0.65 mg/gds | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods described for the analysis of cephalosporins and can be optimized for this compound.
Objective: To quantify the concentration of this compound in fermentation broth.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid
-
Methanol (HPLC grade)
-
Imidazole
-
Cephamycin C standard (if available) or a well-characterized reference standard
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
For derivatization (optional but can improve detection), mix the filtered supernatant with an equal volume of imidazole solution (1 M in water) and incubate at 30°C for 15 minutes.
-
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer (e.g., 50 mM KH₂PO₄) and adjust the pH to 3.2 with phosphoric acid.
-
The mobile phase is typically a gradient of the phosphate buffer (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B). A common starting point is a linear gradient from 5% to 60% Solvent B over 20 minutes.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient of phosphate buffer and acetonitrile/methanol
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm (for underivatized) or 311 nm (for imidazole-derivatized)
-
Column Temperature: 25-30°C
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a Cephamycin C standard.
-
Inject the prepared standards and samples.
-
Integrate the peak area corresponding to this compound in the chromatograms.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Validation Parameters:
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Accuracy: Assess the agreement between the measured concentration and the true concentration through recovery studies.
-
Precision: Evaluate the repeatability and intermediate precision of the method.
Gene Knockout in Streptomyces using CRISPR-Cas9
This protocol provides a general workflow for creating a gene knockout in Streptomyces, based on established CRISPR-Cas9 methods.
Objective: To inactivate a specific gene in the this compound biosynthesis pathway to study its function.
Materials:
-
Streptomyces strain of interest
-
CRISPR-Cas9 plasmid for Streptomyces (e.g., pCRISPomyces-2)
-
E. coli strain for plasmid propagation and conjugation (e.g., ET12567/pUZ8002)
-
Oligonucleotides for sgRNA and homology arms
-
Restriction enzymes and DNA ligase or Gibson Assembly Master Mix
-
Appropriate antibiotics for selection
-
Media for E. coli and Streptomyces growth and conjugation (e.g., LB, MS agar)
Workflow:
References
- 1. Activity of the liver enzyme ornithine carbamoyltransferase (OTC) in blood: LC-MS/MS assay for non-invasive diagnosis of ornithine carbamoyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A spectrophotometric assay for deacetoxycephalosporin C synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of ornithine carbamoyl transferase activity: modification for application to bovine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of cephalosporin biosynthesis in Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Microbial Havens: An In-depth Technical Guide to the Natural Sources of Cephamycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephamycins are a potent class of β-lactam antibiotics, structurally related to cephalosporins, but distinguished by the presence of a 7-α-methoxy group. This structural feature confers exceptional resistance to β-lactamase enzymes, making them effective against a broad spectrum of bacteria, including many strains resistant to penicillins and cephalosporins. While several cephamycins exist, this guide will focus on Cephamycin C, the most extensively studied and microbially produced member of this family. The natural production of Cephamycin A is less commonly reported in high titers in the scientific literature; therefore, this guide will center on the more robustly documented Cephamycin C as the archetypal natural cephamycin. This document provides a comprehensive overview of the key microbial producers of Cephamycin C, quantitative production data, detailed experimental protocols for fermentation and purification, and a thorough examination of the biosynthetic pathways involved.
Microbial Producers of Cephamycin C
The ability to synthesize Cephamycin C is predominantly found within the actinomycetes, a group of Gram-positive bacteria known for their prolific production of secondary metabolites. Three key species have been identified as primary producers:
-
Streptomyces clavuligerus : This is one of the most well-known producers of Cephamycin C and is also notable for its co-production of the β-lactamase inhibitor clavulanic acid.[1] Its genome has been extensively studied, and it is a workhorse for both research and industrial production of β-lactam compounds.
-
Nocardia lactamdurans (formerly Streptomyces lactamdurans): This species is another significant producer of Cephamycin C and has been a subject of extensive research to optimize antibiotic yields.[2][3]
-
Streptomyces griseus : While famously known for producing streptomycin, certain strains of S. griseus are also capable of synthesizing cephamycins.[4]
Quantitative Production of Cephamycin C
The production of Cephamycin C can be achieved through both submerged and solid-state fermentation. The yields are highly dependent on the producing strain, fermentation conditions, and medium composition. Below are tables summarizing reported production titers from the scientific literature.
Table 1: Cephamycin C Production in Submerged Fermentation
| Microbial Strain | Carbon Source | Nitrogen Source | Fermentation Time (hours) | Maximum Titer (mg/L) | Reference |
| Nocardia lactamdurans NRRL 3802 | Glucose | Yeast Extract | 72 | 347.37 ± 4.80 | [2][5] |
| Streptomyces clavuligerus | Glycerol | Soy Peptone | 144 | 566.5 | [6][7] |
| Streptomyces clavuligerus | Starch | Soy Peptone | 144 | 241.0 | [3][6] |
| Streptomyces clavuligerus NT4 | Optimized Medium | Optimized Medium | 144 | 13,640 ± 230 | [8] |
Table 2: Cephamycin C Production in Solid-State Fermentation (SSF)
| Microbial Strain | Solid Substrate | Moisture Content (%) | Fermentation Time (days) | Maximum Yield (mg/gds*) | Reference |
| Streptomyces clavuligerus NT4 | Cottonseed Meal | 60 | 5 | 10.50 ± 1.04 | [9][10] |
| Streptomyces clavuligerus NT4 | Optimized Substrate | 65 | 4 | 27.41 ± 0.65 | [9] |
| Nocardia lactamdurans | Soybean Flour | 65 | 4 | 27.64 ± 0.33 | [6] |
*mg of Cephamycin C per gram of dry substrate
Biosynthetic Pathway of Cephamycin C
The biosynthesis of Cephamycin C is a complex enzymatic process that begins with the precursor amino acids L-lysine, L-cysteine, and L-valine. The pathway shares its initial steps with penicillin and cephalosporin biosynthesis.[11]
The key steps in the pathway are:
-
Formation of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV): The three precursor amino acids are condensed by the non-ribosomal peptide synthetase, ACV synthetase.
-
Cyclization to Isopenicillin N: The linear ACV tripeptide is cyclized by isopenicillin N synthase to form the bicyclic structure of isopenicillin N.
-
Epimerization to Penicillin N: Isopenicillin N epimerase converts isopenicillin N to penicillin N.
-
Ring Expansion to Deacetoxycephalosporin C (DAOC): Deacetoxycephalosporin C synthase (expandase) catalyzes the expansion of the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring of DAOC.
-
Hydroxylation to Deacetylcephalosporin C (DAC): Deacetoxycephalosporin C hydroxylase introduces a hydroxyl group to form DAC.
-
Carbamoylation: An O-carbamoyltransferase transfers a carbamoyl group to the hydroxyl of DAC.
-
Methoxylation: A two-enzyme system introduces a methoxy group at the C-7 position, a hallmark of cephamycins.[12]
Caption: Biosynthetic pathway of Cephamycin C.
Experimental Protocols
I. Submerged Fermentation of Streptomyces clavuligerus for Cephamycin C Production
This protocol is a composite representation based on methodologies described in the literature.[6][7][13]
1. Inoculum Preparation: a. Prepare a seed medium containing (per liter): 10 g glycerol, 11 g soybean meal, 18.3 g L-lysine, 0.5 g yeast extract, 1.75 g K₂HPO₄, 0.75 g MgSO₄·7H₂O, 0.2 g CaCl₂·2H₂O, 2.0 g NaCl, 0.005 g FeSO₄·7H₂O, 0.005 g MnCl₂·4H₂O, and 0.005 g ZnSO₄·7H₂O. b. Adjust the pH to 7.0 before autoclaving. c. Inoculate a 250 mL flask containing 50 mL of seed medium with a cryopreserved vial of S. clavuligerus. d. Incubate at 28°C on a rotary shaker at 250 rpm for 24-48 hours. e. Use this seed culture to inoculate the production medium at a 10% (v/v) ratio.
2. Production Fermentation: a. Prepare the production medium. A variety of media can be used, with carbon and nitrogen sources being critical for directing metabolism towards Cephamycin C production. For high Cephamycin C titers, a starch-based medium is often preferred.[6] A representative medium contains (per liter): 20 g soluble starch, 15 g soy peptone, 1 g K₂HPO₄, and 0.5 g MgSO₄·7H₂O. b. Adjust the initial pH to 6.8-7.2. c. Dispense the medium into baffled flasks or a fermenter. d. Inoculate with the seed culture. e. Incubate at 28°C with vigorous aeration and agitation (e.g., 250 rpm in flasks) for 120-168 hours. f. Monitor the fermentation by measuring pH, biomass, and Cephamycin C concentration at regular intervals.
Caption: Submerged fermentation workflow.
II. Extraction and Purification of Cephamycin C
This protocol outlines a general procedure for the purification of Cephamycin C from fermentation broth using ion-exchange chromatography.[14][15]
1. Broth Clarification: a. Centrifuge the harvested fermentation broth at 10,000 x g for 20 minutes to pellet the biomass. b. Filter the supernatant through a 0.45 µm filter to remove any remaining cells and particulate matter.
2. Ion-Exchange Chromatography: a. Resin Selection and Equilibration: i. Use a strong anion-exchange resin (e.g., Q Sepharose XL).[14] ii. Pack the resin into a chromatography column. iii. Equilibrate the column with a suitable buffer, for example, 20 mM Tris-HCl, pH 7.5. b. Sample Loading: i. Adjust the pH of the clarified broth to the equilibration buffer pH. ii. Load the clarified broth onto the equilibrated column at a controlled flow rate. c. Washing: i. Wash the column with several column volumes of the equilibration buffer to remove unbound impurities. d. Elution: i. Elute the bound Cephamycin C using a salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer). ii. Collect fractions and monitor the absorbance at 254 nm. iii. Pool the fractions containing the Cephamycin C peak. e. Desalting: i. Desalt the pooled fractions using a desalting column (e.g., Sephadex G-25) or dialysis against deionized water. f. Lyophilization: i. Lyophilize the desalted Cephamycin C solution to obtain a purified powder.
Caption: Purification workflow for Cephamycin C.
III. HPLC Analysis of Cephamycin C
This method is based on established protocols for the analysis of β-lactam antibiotics in fermentation broths.[16][17]
1. Sample Preparation: a. Centrifuge a sample of the fermentation broth to remove cells. b. Filter the supernatant through a 0.22 µm syringe filter. c. Dilute the sample with the mobile phase if necessary.
2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase: A common mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, a gradient of acetonitrile in 20 mM potassium phosphate buffer, pH 6.0. c. Flow Rate: 1.0 mL/min. d. Detection: UV absorbance at 254 nm. e. Injection Volume: 20 µL. f. Quantification: Use a standard curve prepared with a purified Cephamycin C standard. If a commercial standard is unavailable, a well-characterized in-house standard can be used.
Conclusion
The microbial production of Cephamycin C by actinomycetes, particularly Streptomyces clavuligerus and Nocardia lactamdurans, represents a significant area of research and development in the field of antibiotics. Understanding the microbial sources, optimizing fermentation conditions, and employing efficient purification strategies are crucial for maximizing the yield of this valuable therapeutic agent. The detailed biosynthetic pathway also offers opportunities for metabolic engineering to enhance production. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the potential of these microbial factories for the production of Cephamycin C and other novel β-lactam antibiotics.
References
- 1. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Transformation of the Cephamycin C Producer Nocardia lactamdurans and Development of Shuttle and Promoter-Probe Cloning Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Production of cephamycin C by Streptomyces clavuligerus NT4 using solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New aspects of genes and enzymes for beta-lactam antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into cephamycin biosynthesis: the crystal structure of CmcI from Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. High performance liquid chromatographic analysis of fermentation broths: cephalosporin C and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of Cephamycin A Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial spectrum of Cephamycin A and its derivatives against anaerobic bacteria. Drawing upon available scientific literature, this document consolidates quantitative susceptibility data, details the experimental methodologies used for these assessments, and illustrates the mechanism of action and experimental workflows. While specific data for the parent compound, this compound, is limited in publicly accessible literature, this guide focuses on its clinically significant derivatives—cefoxitin, cefotetan, and cefmetazole—which are representative of the cephamycin class's activity against these important pathogens.
Introduction to Cephamycins
Cephamycins are a potent class of β-lactam antibiotics distinguished from cephalosporins by the presence of a methoxy group at the 7α-position of the cephem nucleus.[1][2] This structural feature confers a high degree of stability against β-lactamases, enzymes that are a common mechanism of resistance in bacteria.[1] Originally isolated from Streptomyces species, cephamycins like Cephamycin C are the precursors to semi-synthetic derivatives such as cefoxitin, cefotetan, and cefmetazole.[1][2] These antibiotics are particularly valued for their broad spectrum of activity, which includes Gram-positive, Gram-negative, and notably, anaerobic bacteria.[1] Their efficacy against anaerobes has made them crucial in the treatment of mixed infections, such as intra-abdominal infections.[1]
Mechanism of Action
Similar to other β-lactam antibiotics, the bactericidal action of cephamycins is achieved through the inhibition of bacterial cell wall synthesis. They covalently bind to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and remodeling of peptidoglycan, a critical component of the bacterial cell wall. This inactivation of PBPs leads to the cessation of cell wall synthesis, ultimately resulting in cell lysis and bacterial death.[1]
Quantitative Antibacterial Spectrum
The in vitro activity of cephamycins against anaerobic bacteria is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC data for key cephamycin derivatives against a range of clinically relevant anaerobic bacteria. Data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).
Activity Against the Bacteroides fragilis Group
The Bacteroides fragilis group is a collection of the most commonly isolated anaerobic pathogens in clinical infections and is known for its resistance to many β-lactam antibiotics. Cephamycins have historically been a reliable treatment option.
| Anaerobic Species | Cephamycin Derivative | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Bacteroides fragilis | Cefoxitin | - | 16 | [3] |
| Bacteroides fragilis | Cefotetan | 5.4 | 23 | [4] |
| Bacteroides fragilis group | Cefoxitin | - | >32 | [5] |
| Bacteroides fragilis group | Cefotetan | - | >128 | [6] |
| Bacteroides fragilis group | Cefmetazole | 16 | 32 | [7] |
| Bacteroides fragilis | Cefbuperazone | - | 32 | [8] |
Activity Against Other Anaerobic Bacteria
Cephamycins also demonstrate activity against a variety of other Gram-positive and Gram-negative anaerobic bacteria.
| Anaerobic Genera | Cephamycin Derivative | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Clostridium spp. | Cefotetan | - | 16 | [9] |
| Clostridium spp. | Cefbuperazone | - | 128 | [8] |
| Fusobacterium spp. | Cefbuperazone | - | 128 | [8] |
| Peptococcus spp. | Cefbuperazone | - | 64 | [8] |
| Peptostreptococcus spp. | Cefbuperazone | - | 32 | [8] |
| Anaerobic Cocci | Cefotetan | - | - | [9] |
| Anaerobic Cocci | Cefmetazole | 2 | 8 | [7] |
Experimental Protocols for MIC Determination
The determination of MIC values for anaerobic bacteria requires specialized techniques to ensure the viability of the organisms and the accuracy of the results. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods.
Agar Dilution Method
The agar dilution method is a reference standard for anaerobic susceptibility testing.
-
Media Preparation : A suitable medium, such as Brucella agar supplemented with hemin, vitamin K₁, and laked sheep blood, is prepared.
-
Antibiotic Dilution Series : Serial twofold dilutions of the cephamycin are prepared and added to molten agar.
-
Plate Pouring : The agar-antibiotic mixtures are poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation : A standardized inoculum of each bacterial isolate is prepared, typically to a turbidity of a 0.5 McFarland standard, which corresponds to approximately 10⁸ CFU/mL. This is then diluted to achieve a final inoculum of approximately 10⁵ CFU per spot on the agar plate.
-
Inoculation : The surfaces of the agar plates are inoculated with the bacterial suspensions using a multipoint replicator.
-
Incubation : The plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 42 to 48 hours.
-
Result Interpretation : The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth on the agar surface.
Broth Microdilution Method
The broth microdilution method is a more user-friendly alternative for testing multiple antibiotics.
-
Media Preparation : A suitable broth medium, such as Brucella broth supplemented with necessary growth factors, is used.
-
Plate Preparation : Microtiter plates containing serial twofold dilutions of the cephamycins in the broth are prepared.
-
Inoculum Preparation : A standardized bacterial inoculum is prepared as described for the agar dilution method, with the final concentration in each well being approximately 5 x 10⁵ CFU/mL.
-
Inoculation : The microtiter plate wells are inoculated with the bacterial suspension.
-
Incubation : The plates are incubated under anaerobic conditions at 35-37°C for 42 to 48 hours.
-
Result Interpretation : The MIC is determined as the lowest antibiotic concentration in which there is no visible turbidity.
Conclusion
Cephamycins, including the parent compound this compound and its clinically utilized derivatives, exhibit a significant antibacterial effect against a wide array of anaerobic bacteria. Their stability in the presence of β-lactamases makes them a valuable therapeutic option for infections involving these organisms, particularly the Bacteroides fragilis group. The quantitative data presented in this guide, obtained through standardized methodologies, underscores the potency of this antibiotic class. For researchers and drug development professionals, a thorough understanding of the antibacterial spectrum and the methods used for its determination is essential for the continued development and effective clinical application of cephamycin antibiotics. As with all antibiotics, ongoing surveillance of susceptibility patterns is crucial to monitor for the emergence of resistance and to guide appropriate therapeutic choices.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Cephamycin - Wikipedia [en.wikipedia.org]
- 3. Susceptibility of Anaerobes to Cefoxitin and Other Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cefotetan: a review of the microbiologic properties and antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Incidence of Cefoxitin and Clindamycin Resistance among Anaerobes in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. In vitro activity of cefbuperazone, a new cephamycin, against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The comparative in-vitro activity of cefotetan against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of Cephamycin A against gram-positive organisms
An In-depth Technical Guide to the Biological Activity of Cephamycin A Against Gram-Positive Organisms
Introduction
Cephamycins are a distinct subgroup of β-lactam antibiotics characterized by a 7α-methoxy group on the cephem nucleus.[1] This structural feature confers significant resistance to degradation by β-lactamase enzymes, a common mechanism of antibiotic resistance.[2][3] Originally isolated from Streptomyces species, cephamycins like this compound, B, and C exhibit a broad spectrum of antibacterial activity.[4][5] While much of the focus has been on the potent gram-negative activity of Cephamycin C and its synthetic derivatives like cefoxitin and cefotetan, this compound demonstrates notable, albeit comparatively moderate, activity against gram-positive organisms.[4][6]
This technical guide provides a detailed overview of the biological activity, mechanism of action, and methods for evaluating this compound and related compounds against gram-positive bacteria.
Mechanism of Action
Like all β-lactam antibiotics, the bactericidal action of cephamycins stems from their ability to inhibit the synthesis of the bacterial cell wall.[7][8] The primary target of these antibiotics is a set of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[7][9]
The key steps in the mechanism are as follows:
-
PBP Binding: this compound binds to the active site of PBPs. These enzymes are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide side chains of the glycan strands.[8][9]
-
Inhibition of Transpeptidation: By acylating the PBP active site, the antibiotic forms a stable, inactive complex. This prevents the cross-linking of the peptidoglycan layers.[8]
-
Cell Wall Destabilization & Lysis: The inhibition of cell wall maintenance and synthesis, coupled with the ongoing activity of autolytic enzymes, leads to a weakened cell wall, loss of structural integrity, and ultimately, cell lysis.[7][9]
The 7α-methoxy group provides steric hindrance that protects the β-lactam ring from hydrolysis by many staphylococcal penicillinases, which is a key resistance mechanism in gram-positive bacteria like Staphylococcus aureus.[7][10]
In Vitro Activity Against Gram-Positive Organisms
Early studies established that Cephamycins A and B are more active against gram-positive organisms than Cephamycin C.[4][11] However, their potency was generally found to be lower than that of other contemporary cephalosporins like cephalothin and cephaloridine.[4] In vivo studies in mice confirmed that this compound was more effective against gram-positive pathogens compared to Cephamycin B.[6][12]
Quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound is limited in recent literature. However, data for the closely related and clinically utilized cephamycin, cefoxitin, provides insight into the general activity of this class against gram-positive pathogens.
Table 1: Representative MIC Values for Cefoxitin against Gram-Positive Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference Organism |
|---|---|---|---|
| Staphylococcus aureus (MSSA) | - | 4 | Methicillin-Susceptible S. aureus[7] |
| Streptococcus spp. | - | - | Generally considered active[7] |
| Enterococcus spp. | - | - | Poor coverage / Inactive[7] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[13] Cephamycins are notably inactive against methicillin-resistant S. aureus (MRSA) and Enterococcus species due to intrinsic resistance mechanisms, such as altered PBPs (PBP2a in MRSA).[7][14]
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] The broth microdilution method is a standardized and widely used technique for determining MIC values.[15][16][17]
Materials
-
Sterile 96-well microtiter plates[17]
-
This compound (or other test antibiotic) stock solution
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth - MHB)[16]
-
Bacterial culture of the gram-positive organism to be tested, grown to a specific optical density (e.g., 0.5 McFarland standard)[18]
-
Sterile diluents (e.g., saline or MHB)
-
Pipettes and multichannel pipettors
-
Incubator (e.g., 37°C)[17]
-
Microplate reader (optional, for quantitative analysis)[18]
Methodology
-
Preparation of Antibiotic Dilutions: a. Dispense 100 µL of sterile MHB into all wells of a 96-well plate.[17] b. Add 100 µL of the antibiotic stock solution (at 2x the highest desired concentration) to the first column of wells.[17] c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[17][18]
-
Inoculum Preparation: a. Grow the test organism in broth to the logarithmic phase. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this suspension to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[17]
-
Inoculation and Incubation: a. Inoculate each well (except for the sterility control) with the prepared bacterial suspension. The final volume in each well will be 200 µL. b. Column 11 is typically used as a positive growth control (broth and bacteria, no antibiotic).[18] c. Column 12 serves as a negative or sterility control (broth only, no bacteria).[17][18] d. Incubate the plate at 37°C for 16-20 hours.[18]
-
Reading and Interpretation: a. After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[15][18]
Mechanisms of Resistance in Gram-Positive Bacteria
While cephamycins are stable against many β-lactamases, gram-positive organisms can exhibit resistance through other mechanisms:
-
Alteration of Target Site: The most significant mechanism of resistance to β-lactams in gram-positive bacteria is the modification of PBPs.[9][14] For example, MRSA acquires the mecA gene, which encodes for PBP2a, a PBP with very low affinity for most β-lactam antibiotics, rendering them ineffective.[14]
-
Intrinsic Resistance: Some species, like Enterococcus, are intrinsically resistant to cephalosporins because their native PBPs have a low affinity for this class of antibiotics.[14]
Conclusion
This compound exhibits biological activity against gram-positive bacteria by inhibiting cell wall synthesis, a mechanism common to all β-lactam antibiotics. Its defining 7α-methoxy group provides stability against certain β-lactamases. While early research indicated it was more active against gram-positives than other natural cephamycins, its overall potency is considered moderate compared to other cephalosporins. The primary mechanisms of resistance in gram-positive pathogens involve the alteration of the target Penicillin-Binding Proteins, which can render the entire class of cephamycins ineffective. Standardized protocols such as the broth microdilution assay are essential for quantifying its in vitro activity and guiding further research and development.
References
- 1. Cephamycin - Wikipedia [en.wikipedia.org]
- 2. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cephamycins, a New Family of β-Lactam Antibiotics I. Production by Actinomycetes, Including Streptomyces lactamdurans sp. n - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. drgermophile.com [drgermophile.com]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. mdpi.com [mdpi.com]
- 14. Mechanisms of Antibiotic Resistance in Important Gram-Positive and Gram-Negative Pathogens and Novel Antibiotic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. m.youtube.com [m.youtube.com]
A Technical Guide to the Activity of Cephamycins Against Gram-Negative Clinical Isolates
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Cephamycins are a distinct subgroup of β-lactam antibiotics, structurally similar to cephalosporins.[1] Originally isolated from Streptomyces species, they are characterized by a crucial 7α-methoxy group on the cephem nucleus.[1][2] This structural modification confers significant stability against a wide array of bacterial β-lactamases, enzymes that are a primary mechanism of resistance to many penicillin and cephalosporin antibiotics.[2] This inherent resistance makes cephamycins, particularly semi-synthetic derivatives like cefoxitin and cefotetan, effective against a range of gram-negative bacteria, including anaerobic microbes and some strains that produce extended-spectrum beta-lactamases (ESBLs).[1][3]
While naturally produced cephamycins include Cephamycin A, B, and C, in vitro and in vivo studies have demonstrated that Cephamycin C and its subsequent derivatives exhibit superior activity against gram-negative organisms.[4][5] this compound is comparatively more active against gram-positive bacteria.[4][5] Consequently, the bulk of available clinical data and research focuses on Cephamycin C-derived compounds. This guide will, therefore, concentrate on the activity of this clinically significant class of cephamycins against gram-negative clinical isolates, using data from prominent members like cefoxitin and cefotetan to illustrate the group's therapeutic potential and limitations.
Mechanism of Action
Like other β-lactam antibiotics, the bactericidal action of cephamycins is achieved by inhibiting the synthesis of the bacterial cell wall.[3] The process begins with the antibiotic crossing the outer membrane of gram-negative bacteria through porin channels to reach the periplasmic space.[6] Here, it targets and covalently binds to penicillin-binding proteins (PBPs), which are essential transpeptidase enzymes responsible for the final cross-linking of peptidoglycan chains that form the cell wall.[3][7]
The defining feature of cephamycins, the 7α-methoxy group, provides steric hindrance that protects the β-lactam ring from being hydrolyzed by many β-lactamase enzymes.[2] By inactivating PBPs, cephamycins disrupt cell wall integrity, leading to arrested cell growth and eventual cell lysis.[7]
Caption: Mechanism of action of Cephamycin in gram-negative bacteria.
In Vitro Activity Against Gram-Negative Isolates
Cephamycins demonstrate a broad spectrum of activity against many clinically important gram-negative pathogens. They are particularly potent against Enterobacteriaceae, including Escherichia coli, Klebsiella pneumoniae, and indole-positive Proteus species.[8][9] Notably, they often retain activity against strains that are resistant to early-generation cephalosporins due to β-lactamase production.[5][8] However, their activity against Pseudomonas aeruginosa is generally poor.[8][9][10]
An important feature of cephamycins is their stability in the presence of extended-spectrum β-lactamases (ESBLs), making them a potential therapeutic option for infections caused by ESBL-producing Enterobacteriaceae.[1][2][11]
Data Presentation
The following tables summarize the minimum inhibitory concentrations (MICs) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of clinical isolates for cefoxitin and cefotetan, two widely studied cephamycins.
Table 1: In Vitro Activity of Cefoxitin Against Gram-Negative Clinical Isolates
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Escherichia coli (non-ESBL) | Varies | ≤ 4 | ≤ 4 | [2] |
| Klebsiella pneumoniae (non-ESBL) | Varies | ≤ 4 | ≤ 4 | [2] |
| Proteus mirabilis | Varies | N/A | Highly Active | [8][9] |
| Serratia marcescens | Varies | N/A | Active | [8][9] |
| Enterobacter spp. | Varies | N/A | Active | [9] |
| Bacteroides fragilis group | Varies | N/A | More Active than Cefotetan |[10] |
Table 2: In Vitro Activity of Cefotetan Against Gram-Negative Clinical Isolates
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Enterobacteriaceae | 277 | N/A | ≤ 0.5 | [10] |
| E. coli (ESBL-producing) | Varies | N/A | 0.25 - 2 | [2] |
| K. pneumoniae (ESBL-producing) | Varies | N/A | 0.25 - 2 | [2] |
| Haemophilus influenzae | 273 | N/A | 1 - 2 | [10][12] |
| Neisseria gonorrhoeae | 273 | N/A | 0.12 - 2 | [12] |
| Pseudomonas aeruginosa | 273 | N/A | > 128 | [10][12] |
| Bacteroides fragilis group | 273 | N/A | ≥ 128 |[12] |
N/A: Data not available in the specified format in the cited sources.
Mechanisms of Resistance in Gram-Negative Bacteria
Despite their stability against many β-lactamases, resistance to cephamycins can emerge through several mechanisms.[13] Understanding these pathways is critical for predicting clinical efficacy and guiding therapeutic choices.
-
Enzymatic Degradation: The most significant mechanism of resistance to cephamycins is the production of Class C AmpC β-lactamases.[14] These enzymes, which can be chromosomally encoded (and inducible or derepressed) or plasmid-mediated, are capable of hydrolyzing cephamycins like cefoxitin.[2][11][15] Hyperproduction of AmpC is a common cause of clinical resistance, especially in species like Enterobacter cloacae.[2]
-
Reduced Permeability: Gram-negative bacteria can limit the intracellular concentration of antibiotics by altering their outer membrane.[13] Mutations that lead to the loss or modification of outer membrane porin proteins (OMPs) can reduce the influx of cephamycins into the periplasmic space, thereby elevating MICs.[2]
-
Efflux Pumps: Overexpression of multidrug efflux pumps, which actively transport antibiotics out of the bacterial cell, is another mechanism that can contribute to reduced susceptibility to cephamycins and other antibiotics.[13][14][16]
Caption: Key mechanisms of resistance to Cephamycins in gram-negative bacteria.
Experimental Protocols for Susceptibility Testing
Standardized antimicrobial susceptibility testing (AST) is essential for determining the in vitro activity of cephamycins against specific clinical isolates.[17] The broth microdilution method is a widely accepted, quantitative technique for determining the MIC.[18]
Broth Microdilution Method Protocol (CLSI Guideline Summary)
Objective: To determine the minimum inhibitory concentration (MIC) of a cephamycin against a bacterial isolate. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium after overnight incubation.[19]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Cephamycin analytical powder to create a stock solution.
-
Bacterial isolate in pure culture.
-
0.9% sterile saline or equivalent.
-
McFarland 0.5 turbidity standard.
-
Spectrophotometer.
Procedure:
-
Antimicrobial Preparation: Prepare a stock solution of the cephamycin. Perform serial two-fold dilutions in MHB across the wells of a microtiter plate to achieve the desired final concentration range (e.g., 128 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Select 3-5 well-isolated colonies from an 18- to 24-hour agar plate. Suspend the colonies in sterile saline. Adjust the suspension turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Within 15 minutes of preparation, dilute the standardized bacterial suspension in MHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (MHB with inoculum, no antibiotic) to ensure bacterial growth and a sterility control well (MHB only) to ensure media sterility.
-
Incubation: Incubate the microtiter plate in ambient air at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: Following incubation, examine the plate for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the cephamycin at which there is no visible growth.[19] This value is then interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints from bodies like the Clinical and Laboratory Standards Institute (CLSI).[20]
Caption: Standard experimental workflow for the broth microdilution susceptibility test.
Conclusion
The cephamycin class of antibiotics represents a valuable component of the antimicrobial arsenal, particularly for treating infections caused by gram-negative bacteria. Their characteristic 7α-methoxy group provides crucial stability against many β-lactamases, including ESBLs, extending their utility against otherwise resistant pathogens. They demonstrate potent in vitro activity against a majority of Enterobacteriaceae and are notable for their efficacy against anaerobic bacteria. However, the emergence of resistance, primarily through the hyperproduction of AmpC β-lactamases and alterations in outer membrane permeability, poses a significant clinical challenge. Therefore, the use of cephamycins should be judicious and guided by rigorous antimicrobial susceptibility testing to ensure optimal patient outcomes and preserve their efficacy for the future.
References
- 1. Cephamycin - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Cephamycins, a new family of beta-lactam antibiotics. IV. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. m.youtube.com [m.youtube.com]
- 7. The bacteriolytic action of MT-141, a new cephamycin antibiotic, on gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial evaluation of cefoxitin: a new semisynthetic cephamycin. Comparative studies with cefazolin and cefalotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Antibacterial activity of the cephamycin cefotetan: an in-vitro comparison with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro efficacy of cephamycins against multiple extended-spectrum β-lactamase-producing Klebsiella pneumoniae, Proteus mirabilis, and Enterobacter cloacae isolates from dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity of cefotetan, a new cephamycin derivative, compared with that of other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Antibiotic Resistance Mechanisms in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance of Gram-Negative Bacteria to Current Antibacterial Agents and Approaches to Resolve It - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance mechanisms in Gram-negative bacteria | Medicina Intensiva [medintensiva.org]
- 16. researchgate.net [researchgate.net]
- 17. woah.org [woah.org]
- 18. [PDF] Antimicrobial Susceptibility Testing Protocols | Semantic Scholar [semanticscholar.org]
- 19. idexx.com [idexx.com]
- 20. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
The Guardian of the Ring: Unraveling the Role of the 7α-Methoxy Group in Cephamycin A Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health challenge, demanding a deeper understanding of the mechanisms that confer stability and efficacy to existing antimicrobial agents. Cephamycins, a class of β-lactam antibiotics, have long been recognized for their notable stability against bacterial β-lactamases, the primary enzymatic defense of resistant bacteria. This stability is principally attributed to a key structural feature: the 7α-methoxy group. This technical guide delves into the pivotal role of this functional group in the chemical and enzymatic stability of Cephamycin A, providing a comprehensive resource for researchers in the field of antibiotic development.
The 7α-Methoxy Group: A Shield Against β-Lactamase Hydrolysis
The fundamental mechanism of action for β-lactam antibiotics involves the acylation of penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis. However, the production of β-lactamase enzymes by resistant bacteria circumvents this by hydrolyzing the amide bond in the β-lactam ring, rendering the antibiotic inactive.
The 7α-methoxy group of this compound provides potent protection against this enzymatic degradation. Unlike their 7α-hydrogen counterparts (cephalosporins), cephamycins exhibit a high degree of stability to a broad spectrum of β-lactamases, including those produced by many Gram-negative bacteria.[1][2] This enhanced stability is not a result of reduced affinity for the β-lactamase. In fact, cephamycins can act as potent competitive inhibitors of these enzymes.[1] The prevailing hypothesis is that the steric hindrance imposed by the methoxy group at the α-face of the β-lactam ring physically obstructs the approach and proper positioning of the catalytic residues of the β-lactamase, thereby preventing the formation of the acyl-enzyme intermediate necessary for hydrolysis.
While the 7α-methoxy group is paramount for β-lactamase stability, substitutions at this position have demonstrated the delicate balance between stability and antibacterial activity. Studies have shown that replacing the methoxy group with other substituents like ethoxy, methylthio, cyano, or methyl groups can maintain high stability against enzymatic hydrolysis. However, these modifications often lead to a significant decrease in antibacterial activity due to reduced affinity for the target PBPs.[1] This underscores the dual role of the 7α-position in not only protecting the β-lactam ring but also in influencing the interaction with the bacterial target enzymes.
Quantitative Analysis of Stability
The superior stability of cephamycins conferred by the 7α-methoxy group can be quantitatively assessed through various experimental parameters. These include the catalytic efficiency (kcat/Km) of β-lactamase hydrolysis, the minimum inhibitory concentration (MIC) against β-lactamase-producing bacteria, and the chemical half-life under different conditions.
Enzymatic Stability: β-Lactamase Hydrolysis Kinetics
| Antibiotic | β-Lactamase (Class) | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Cefoxitin (Cephamycin) | P99 (Class C) | 0.01 | 1 | 0.01 | [3] |
| Cephalothin | P99 (Class C) | 5000 | 250 | 20 | [4] |
| Cefotaxime | P99 (Class C) | 0.4 | 100 | 0.004 | [3] |
| Cefoxitin (Cephamycin) | TEM-1 (Class A) | Very Low | - | - | |
| Cephaloridine | TEM-1 (Class A) | 1800 | 110 | 16.4 | |
| Cefotaxime | TEM-1 (Class A) | 0.25 | 70 | 0.0036 | [5] |
Note: Data is compiled from multiple sources and serves as a representative comparison. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Antibacterial Efficacy: Minimum Inhibitory Concentrations (MIC)
The enhanced stability of cephamycins against β-lactamases translates to superior antibacterial activity against resistant strains. This is reflected in their lower MIC values compared to cephalosporins that are susceptible to hydrolysis.
| Organism (β-Lactamase Production) | Antibiotic | MIC (µg/mL) | Reference |
| Escherichia coli (TEM-1) | Cefoxitin (Cephamycin) | 4 | |
| Cephalothin | >128 | ||
| Klebsiella pneumoniae (SHV-1) | Cefoxitin (Cephamycin) | 8 | |
| Cephaloridine | 64 | ||
| Enterobacter cloacae (AmpC) | Cefoxitin (Cephamycin) | 2 | [6] |
| Cefotaxime | 32 | [6] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Chemical Stability: pH and Temperature Dependence
The 7α-methoxy group can also influence the intrinsic chemical stability of the cephamycin molecule. Hydrolysis of the β-lactam ring can occur non-enzymatically, and the rate of this degradation is dependent on factors such as pH and temperature. A study on the hydrolysis of cefoxitin provides insight into its chemical stability profile.[7]
| pH | Temperature (°C) | Half-life (days) |
| 4 | 25 | 27 |
| 7 | 25 | 27 |
| 9 | 25 | 5.3 |
| 7 | 50 | ~10 |
| 7 | 60 | ~4 |
Data extracted from a study on cefoxitin hydrolysis and should be considered representative for cephamycins.[7]
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Determination of β-Lactamase Activity (Spectrophotometric Assay)
This protocol describes a common method for measuring the rate of β-lactamase hydrolysis using a chromogenic cephalosporin substrate, such as nitrocefin.
Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin solution (e.g., 100 µM in phosphate buffer)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Test antibiotic (this compound or other cephalosporins)
-
Spectrophotometer capable of measuring absorbance at 486 nm
-
96-well microplate (optional, for high-throughput screening)
Procedure:
-
Prepare Reagents: Dilute the purified β-lactamase to a suitable concentration in phosphate buffer. Prepare a stock solution of the test antibiotic.
-
Assay Setup: In a cuvette or microplate well, add the phosphate buffer and the nitrocefin solution.
-
Initiate Reaction: Add a small volume of the diluted β-lactamase enzyme to the cuvette/well and mix quickly.
-
Monitor Hydrolysis: Immediately begin monitoring the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the β-lactamase with varying concentrations of the antibiotic for a set period before adding the nitrocefin substrate. The reduction in the rate of nitrocefin hydrolysis indicates inhibition.
-
Kinetic Parameter Calculation: To determine kcat and Km, the assay is performed with varying concentrations of the β-lactam antibiotic as the substrate (in the absence of nitrocefin), and the rate of hydrolysis is measured by monitoring the decrease in absorbance at a wavelength specific to the antibiotic. The data is then fitted to the Michaelis-Menten equation.
Determination of Chemical Stability (HPLC Method)
This protocol outlines a high-performance liquid chromatography (HPLC) method for assessing the chemical stability of this compound under various stress conditions.
Materials:
-
This compound standard
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase (e.g., a mixture of acetonitrile and a suitable buffer like phosphate or acetate buffer)
-
pH meter
-
Incubator/water bath
-
Acidic solution (e.g., 0.1 M HCl)
-
Basic solution (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
Procedure:
-
Method Development and Validation: Develop an HPLC method that provides good separation of the parent this compound peak from any potential degradation products. Validate the method for linearity, accuracy, precision, and specificity according to ICH guidelines.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve a known concentration of this compound in the acidic solution and incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve a known concentration of this compound in the basic solution and incubate at room temperature for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with the oxidizing agent at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures.
-
Photodegradation: Expose a solution of this compound to UV or fluorescent light.
-
-
Sample Analysis: At specified time points, withdraw samples from the degradation studies, neutralize if necessary, and dilute to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Inject the samples into the HPLC system and record the chromatograms.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area of the parent drug in the stressed sample to that of an unstressed standard solution. The degradation rate constant and half-life can be determined from the plot of the natural logarithm of the remaining concentration versus time.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol describes the standard broth microdilution method for determining the MIC of an antibiotic against a bacterial strain.[2][8][9][10]
Materials:
-
Bacterial isolate to be tested
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) in sterile saline or broth. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution: Prepare a series of twofold dilutions of this compound in CAMHB in the wells of the microtiter plate. The concentration range should be chosen to encompass the expected MIC.
-
Inoculation: Inoculate each well containing the antibiotic dilution with the standardized bacterial suspension. Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizing the Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and workflows.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nasjournal.org.ng [nasjournal.org.ng]
- 5. Mutagenesis and structural analysis reveal the CTX-M β-lactamase active site is optimized for cephalosporin catalysis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. in.gov [in.gov]
- 7. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
A Deep Dive into the Structural Nexus of Cephamycin A and Cephalosporins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The β-lactam family of antibiotics has been a cornerstone of antibacterial therapy for decades, with cephalosporins representing a major class within this group. A closely related and clinically significant subgroup, the cephamycins, offer distinct advantages, particularly in their resistance to bacterial β-lactamase enzymes. This technical guide provides a comprehensive examination of the structural relationship between Cephamycin A, a representative member of the cephamycin family, and the broader class of cephalosporins. We will dissect their shared core structure, pinpoint the key chemical modification that defines the cephamycins, and explore the biosynthetic pathways that lead to their production. Furthermore, this guide will present a comparative analysis of their antibacterial activity through quantitative data, detail the experimental protocols for their evaluation, and provide visual representations of their structural and biosynthetic relationships to facilitate a deeper understanding for researchers in the field of drug development.
Core Structural Framework: The Cephem Nucleus
Both cephamycins and cephalosporins are built upon a fundamental bicyclic scaffold known as the cephem nucleus.[1][2] This core structure consists of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring.[2] The integrity of the β-lactam ring is paramount to their antibacterial activity, as it mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, enabling it to acylate and inactivate penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[3]
The general structure of the cephem nucleus allows for chemical diversity at two primary positions: the C-7 position of the β-lactam ring and the C-3 position of the dihydrothiazine ring. Variations in the acylamino side chain at C-7 and the substituent at C-3 give rise to the vast array of cephalosporins with differing antibacterial spectra and pharmacokinetic properties.[4]
The Defining Feature of Cephamycins: The 7α-Methoxy Group
The pivotal structural distinction between cephamycins and cephalosporins lies at the C-7 position of the cephem nucleus. Cephamycins, including this compound, possess a methoxy group (-OCH₃) in the α-configuration at this position.[1][5] This seemingly minor addition has profound implications for the antibiotic's stability and efficacy.
The 7α-methoxy group provides steric hindrance that protects the adjacent β-lactam ring from hydrolysis by a wide range of β-lactamase enzymes.[5][6] These enzymes are a primary mechanism of resistance in many pathogenic bacteria, and their inactivation of the antibiotic renders it ineffective. The enhanced stability of cephamycins against β-lactamases broadens their spectrum of activity to include many bacteria that are resistant to traditional cephalosporins.[7][8]
Caption: Structural Comparison of a General Cephalosporin and this compound.
Biosynthetic Pathways: A Shared Origin with a Key Diversion
The biosynthesis of both cephalosporins and cephamycins originates from the same three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[9] These precursors are condensed to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). The subsequent cyclization of ACV by isopenicillin N synthase yields isopenicillin N, the first bioactive intermediate in the pathway.[10]
From isopenicillin N, the pathways diverge. In the biosynthesis of cephalosporins, isopenicillin N is epimerized to penicillin N, which is then converted through a series of oxidative reactions to deacetoxycephalosporin C (DAOC). DAOC is subsequently hydroxylated to form deacetylcephalosporin C (DAC), a key branch point. In many fungi, DAC is acetylated to yield cephalosporin C.
The biosynthesis of cephamycins, which occurs in actinomycetes, also proceeds through DAC. However, at this juncture, a unique set of enzymatic reactions takes place. DAC is first carbamoylated, followed by a crucial hydroxylation at the C-7 position and a subsequent methylation to introduce the characteristic 7α-methoxy group, ultimately leading to the formation of Cephamycin C, a precursor to this compound.[11]
Caption: Simplified Biosynthetic Pathways of Cephalosporins and Cephamycins.
Comparative Antibacterial Activity
The structural differences between cephamycins and cephalosporins translate into distinct antibacterial profiles. The enhanced β-lactamase stability of cephamycins often results in lower Minimum Inhibitory Concentrations (MICs) against β-lactamase-producing strains of Gram-negative bacteria. The following table summarizes representative MIC values for Cefoxitin (a clinically used cephamycin) and a first-generation (Cephalothin) and third-generation (Ceftriaxone) cephalosporin against a panel of common bacterial pathogens.
| Antibiotic | Staphylococcus aureus (MSSA) | Escherichia coli | Klebsiella pneumoniae | Proteus mirabilis | Bacteroides fragilis |
| Cephalothin | 0.25 - 1 | 4 - 16 | 4 - 16 | 4 - 16 | >128 |
| Cefoxitin | 1 - 4 | 2 - 8 | 2 - 8 | 4 - 16 | 8 - 32 |
| Ceftriaxone | 1 - 4 | ≤0.12 - 0.5 | ≤0.12 - 0.5 | ≤0.12 - 0.25 | 64 - >128 |
| Data are presented as MIC ranges (µg/mL) compiled from various in vitro studies. Actual values may vary depending on the specific strain and testing methodology. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a critical measure of antibacterial potency. The broth microdilution method is a standard procedure for its determination.[12][13][14]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)
-
Stock solutions of test antibiotics (this compound, Cephalosporins)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in MHB directly in the wells of a 96-well plate. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve the final target inoculum concentration.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with 100 µL of the standardized bacterial suspension. A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., no turbidity) in the well.
Assay for β-Lactamase Stability
The stability of β-lactam antibiotics in the presence of β-lactamases can be assessed using a chromogenic substrate such as nitrocefin.[15]
Materials:
-
Nitrocefin solution
-
Purified β-lactamase enzyme
-
Test antibiotics (this compound, Cephalosporins)
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, a solution containing the β-lactamase enzyme and the test antibiotic in phosphate buffer is prepared.
-
Initiation of Reaction: The reaction is initiated by the addition of the nitrocefin solution.
-
Spectrophotometric Monitoring: The hydrolysis of nitrocefin by the β-lactamase results in a color change that can be monitored by measuring the absorbance at a specific wavelength (e.g., 486 nm) over time.
-
Data Analysis: The rate of hydrolysis of nitrocefin in the presence of the test antibiotic is compared to the rate in its absence. A lower rate of hydrolysis indicates that the antibiotic is a potent inhibitor of the β-lactamase and is therefore more stable.
Isolation and Purification of this compound from Streptomyces
This compound is a naturally occurring antibiotic produced by certain species of Streptomyces. Its isolation and purification from fermentation broth is a multi-step process.
Workflow:
Caption: General Workflow for the Purification of this compound.
Procedure:
-
Fermentation: A suitable strain of Streptomyces is cultured in a nutrient-rich medium under optimized conditions to promote the production of this compound.
-
Broth Clarification: The fermentation broth is harvested and the mycelia are removed by centrifugation or filtration.
-
Adsorption Chromatography: The clarified broth is passed through a column packed with a non-ionic adsorbent resin. This compound and other hydrophobic molecules bind to the resin.
-
Elution: The column is washed to remove unbound impurities, and this compound is then eluted with an organic solvent such as methanol or acetone.
-
Ion-Exchange Chromatography: The eluate is further purified by ion-exchange chromatography. The sample is loaded onto an anion-exchange column, and a salt gradient is used to elute the bound molecules. Fractions are collected and assayed for antibacterial activity.
-
Final Purification: Fractions containing this compound are pooled, concentrated, and may be subjected to further purification steps such as gel filtration or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Conclusion
The structural relationship between this compound and cephalosporins is a compelling example of how a subtle chemical modification can significantly impact the biological properties of a molecule. The presence of the 7α-methoxy group in cephamycins confers a crucial advantage in the form of enhanced resistance to β-lactamase-mediated degradation, thereby expanding their utility against a broader range of bacterial pathogens. A thorough understanding of their shared structural scaffold, distinct chemical features, and divergent biosynthetic pathways is essential for the rational design and development of novel β-lactam antibiotics that can effectively combat the growing challenge of antimicrobial resistance. The experimental protocols detailed herein provide a framework for the continued investigation and evaluation of these important therapeutic agents.
References
- 1. diaion.com [diaion.com]
- 2. researchgate.net [researchgate.net]
- 3. data.epo.org [data.epo.org]
- 4. Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04893C [pubs.rsc.org]
- 5. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 7. Enzymatic synthesis of beta-lactam antibiotics using penicillin-G acylase in frozen media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP1381690A2 - Enzymatic process for preparing cephalosporin derivatives - Google Patents [patents.google.com]
- 9. US4196285A - Antibiotic purification process - Google Patents [patents.google.com]
- 10. Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A method for the preparation of 7α-methoxycephalosporins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. longdom.org [longdom.org]
- 13. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery, isolation and structure of novel cephamycins of Streptomyces chartreusis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Potency of Cephamycin A: A Technical Guide to its Derivatives and Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Cephamycin A, a naturally occurring β-lactam antibiotic, and its semi-synthetic derivatives have long been a cornerstone in the fight against bacterial infections. Their unique structural feature, a 7α-methoxy group, confers remarkable stability against β-lactamase enzymes, a common mechanism of bacterial resistance. This technical guide provides an in-depth exploration of this compound derivatives, their structure-activity relationships (SAR), and the experimental methodologies used in their evaluation.
Core Structure and Key Modifications
Cephamycins are structurally similar to cephalosporins, based on a cephem nucleus. However, the defining characteristic of cephamycins is the presence of a methoxy group at the 7α position of the cephem core.[1] This seemingly minor addition provides steric hindrance that protects the β-lactam ring from hydrolysis by many β-lactamases, including extended-spectrum β-lactamases (ESBLs).[1][2]
The primary sites for modification of the this compound scaffold to generate semi-synthetic derivatives are the C-7 acylamino side chain and the C-3 substituent. These modifications significantly influence the antibacterial spectrum, potency, and pharmacokinetic properties of the resulting compounds.
Structure-Activity Relationship of Cephamycin Derivatives
The antibacterial activity of this compound derivatives is intricately linked to the nature of the substituents at the C-3 and C-7 positions.
-
C-7 Acylamino Side Chain: Modifications at this position have the most profound impact on the antibacterial spectrum and potency. For instance, the introduction of a 2-thienylacetyl group at C-7, as seen in Cefoxitin , enhances activity against both Gram-positive and Gram-negative bacteria, including many anaerobic species.[3] A ureidoacetyl substituent at the 7α-position, as in the experimental compound SQ 14,359, has been shown to result in a potent extended-spectrum derivative surpassing the activity of Cefoxitin.[4]
-
C-3 Substituent: The group at the C-3 position primarily influences the compound's pharmacokinetic properties and metabolic stability. For example, the carbamoyloxymethyl group in Cefoxitin contributes to its overall profile.[3] In Cefotetan , a (1-methyl-1H-tetrazol-5-yl)thiomethyl group at C-3 is associated with a prolonged half-life.[3]
Quantitative Analysis of Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes the MIC values for prominent this compound derivatives against common bacterial pathogens.
| Derivative | Modification (C-7 Side Chain) | Modification (C-3 Side Chain) | Escherichia coli (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Reference(s) |
| Cephamycin C | D-α-Aminoadipoyl | Carbamoyloxymethyl | 0.5 - >128 | 16 - 64 | >128 | [5] |
| Cefoxitin | 2-Thienylacetyl | Carbamoyloxymethyl | 0.25 - 8 | 1 - 8 | >128 | [3][6] |
| Cefotetan | 1,3-Dithietan-2-ylcarbonylamino | (1-Methyl-1H-tetrazol-5-yl)thiomethyl | ≤0.06 - 4 | 4 - 32 | >128 | [3][7] |
| Cefmetazole | (Cyanomethylthio)acetyl | (1-Methyl-1H-tetrazol-5-yl)thiomethyl | 0.12 - 2 | 1 - 4 | >128 | [1] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
Accurate determination of the antibacterial activity and β-lactamase stability of this compound derivatives relies on standardized experimental protocols.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
1. Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB), cation-adjusted.
-
Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL.
-
Stock solution of the this compound derivative of known concentration.
2. Procedure:
-
A serial two-fold dilution of the antibiotic is prepared in MHB directly in the wells of the microtiter plate. Typically, this results in a range of concentrations across 10-12 wells.
-
One well serves as a positive control (broth and inoculum, no antibiotic) and another as a negative control (broth only).
-
Each well is inoculated with the standardized bacterial suspension.
-
The plate is incubated at 35-37°C for 16-20 hours.
3. Interpretation:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.
β-Lactamase Stability Assay (Nitrocefin Assay)
This colorimetric assay is commonly used to assess the resistance of β-lactam antibiotics to hydrolysis by β-lactamase enzymes.
1. Principle:
-
Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of color change is proportional to the rate of hydrolysis.
2. Reagents:
-
Purified β-lactamase enzyme.
-
Nitrocefin solution.
-
Phosphate buffer (pH 7.0).
-
Test compound (this compound derivative).
-
Control antibiotic (a known β-lactamase-labile compound, e.g., penicillin G).
3. Procedure:
-
The β-lactamase enzyme is pre-incubated with the test compound or control antibiotic for a specific period.
-
The reaction is initiated by the addition of the nitrocefin solution.
-
The change in absorbance at a specific wavelength (e.g., 486 nm) is monitored over time using a spectrophotometer.
4. Interpretation:
-
A slow rate of color change in the presence of the test compound compared to the control indicates that the compound is stable to hydrolysis by the β-lactamase.
Conclusion
The 7α-methoxy group of this compound provides a robust scaffold for the development of β-lactamase-stable antibiotics. The structure-activity relationships of its derivatives are well-defined, with modifications at the C-7 and C-3 positions allowing for the fine-tuning of antibacterial spectrum and pharmacokinetic properties. The continued exploration of novel derivatives, guided by quantitative analysis and standardized experimental protocols, holds promise for addressing the ongoing challenge of bacterial resistance.
References
- 1. Biological and chemotherapeutic studies on three semisynthetic cephamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. Cephamycins, a new family of beta-lactam antibiotics. IV. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacology and Toxicology of Cephamycins
Introduction
Cephamycins are a distinct subclass of β-lactam antibiotics, structurally analogous to cephalosporins.[1] First identified in the 1970s as natural products of Streptomyces species, such as S. lactamdurans, they are characterized by a 7α-methoxy group on the cephem nucleus.[1][2][3] This structural feature confers remarkable stability against a wide range of β-lactamase enzymes, including many extended-spectrum beta-lactamases (ESBLs), which are a common cause of resistance to other β-lactam antibiotics.[1][2]
The foundational, naturally occurring compounds include Cephamycin A, B, and C.[4] While this compound and B show greater activity against Gram-positive organisms, Cephamycin C exhibits a broader spectrum, particularly against Gram-negative bacteria, and has served as the crucial precursor for clinically significant semi-synthetic derivatives like cefoxitin, cefotetan, and cefmetazole.[2][5] Consequently, the bulk of available pharmacological and toxicological data pertains to Cephamycin C and these derivatives. This guide provides a comprehensive profile of the cephamycin class, with specific data cited for individual compounds where available.
Pharmacological Profile
Mechanism of Action
Like all β-lactam antibiotics, cephamycins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7] The primary molecular targets are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2] By binding to and acylating the active site of these enzymes, cephamycins block the transpeptidation process that cross-links the peptidoglycan strands, thereby compromising the structural integrity of the cell wall. This leads to cell weakening and eventual lysis.[2] The 7α-methoxy group provides steric hindrance that protects the β-lactam ring from hydrolysis by many bacterial β-lactamases.[2][8]
In Vitro Antibacterial Activity
Cephamycins demonstrate a broad spectrum of activity against Gram-positive, Gram-negative, and, notably, anaerobic bacteria.[1][2] Their stability against β-lactamases makes them particularly effective against enzyme-producing strains of Escherichia coli and Klebsiella pneumoniae.[2] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative cephamycins against various clinical isolates.
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Enterobacteriaceae | Cefotetan | - | ≤ 0.5 | [9] |
| E. coli (ESBL-producing) | Cefotetan | - | 0.25 - 2 | [2] |
| K. pneumoniae (ESBL-producing) | Cefotetan | - | 0.25 - 2 | [2] |
| Bacteroides fragilis | Cefotetan | - | ≤ 8 | [10] |
| Staphylococcus aureus (MSSA) | Cefotetan | - | ≤ 8 | [10] |
| Haemophilus influenzae | Cefotetan | - | 1 | [9] |
| Enterobacteriaceae (non-ESBL) | Cefoxitin | < 4 | < 4 | [2] |
MIC₅₀/MIC₉₀: The concentration of an antibiotic that inhibits the visible growth of 50% and 90% of bacterial isolates, respectively.
Pharmacokinetics
Cephamycins generally exhibit poor oral bioavailability and are therefore administered parenterally (intravenous or intramuscular).[2] Following administration, they distribute into various body tissues and fluids. Elimination occurs primarily via the kidneys through both glomerular filtration and tubular secretion.[5][11] The pharmacokinetic parameters can vary significantly between different cephamycin derivatives and across animal species.
| Parameter | Cefotetan | YM09330 | Animal Model | Reference |
| Plasma Half-life (t½) | 13.0 min | 13.0 min | Mouse | [12][13] |
| 15.9 min | 15.9 min | Rat | [12][13] | |
| 30.5 min | 30.5 min | Rabbit | [12][13] | |
| 55.5 min | 55.5 min | Dog | [12][13] | |
| 77.9 min | 75.6 min | Rhesus Monkey | [12][13] | |
| Urinary Excretion (% of dose) | - | 67% (48h) | Mouse | [13] |
| - | 52% (48h) | Rat | [13] | |
| - | 74% (48h) | Rabbit | [13] | |
| - | 53% (48h) | Dog | [13] | |
| - | 60% (48h) | Monkey | [13] | |
| Serum Protein Binding | - | 30% | Rat | [13] |
| - | 51% | Rabbit | [13] | |
| - | 39% | Dog | [13] | |
| - | 87% | Monkey | [13] | |
| - | 91% | Human | [13] |
Toxicological Profile
Cephamycins are considered to have a high therapeutic index and are relatively nontoxic.[11] The most common adverse effects are similar to other β-lactams and include hypersensitivity reactions, gastrointestinal disturbances (nausea, diarrhea), and local reactions at the injection site.[11][14]
Acute and Chronic Toxicity
Acute toxicity studies in animals indicate a low potential for toxicity, with high LD₅₀ values.[12] Repeated-dose studies have generally shown no significant organ toxicity.[12]
| Study Type | Compound | Species | Route | Key Findings | Reference |
| Acute Toxicity (LD₅₀) | Cefotetan | Mouse (Male) | IV | 6.4 g/kg | [12] |
| Cefotetan | Mouse (Female) | IV | 5.0 g/kg | [12] | |
| Cefotetan | Rat (Male) | IV | 8.5 g/kg | [12] | |
| Cefotetan | Rat (Female) | IV | 6.8 g/kg | [12] | |
| Sub-chronic Toxicity | Cefotetan | Rat | IP | No notable organ toxicity up to 1000 mg/kg/day for 6 months. | [12] |
| Cefotetan | Rhesus Monkey | IV | No notable organ toxicity up to 600 mg/kg/day for 6 months. | [12] | |
| MT-141 | Rat | IM / IV | No lethal effects up to 1600 mg/kg/day (IM) or 800 mg/kg/day (IV) for 30 days. | [15] |
Reproductive and Developmental Toxicity
Studies conducted in animals have not shown significant adverse effects on fetal or postnatal development.
| Study Type | Compound | Species | Key Findings | Reference |
| Teratogenicity | Cefotetan | Rat | No adverse effects on fetal and postnatal development. | [12] |
| Perinatal/Postnatal | MT-141 | Rat | No adverse effects on dams or offspring up to 1600 mg/kg/day. | [16] |
Specific Adverse Effects
Certain cephamycin derivatives, particularly those with a 3-methylthiotetrazole (MTT) side-chain (e.g., cefotetan, cefmetazole), have been associated with specific adverse reactions. These include disulfiram-like reactions with alcohol consumption and effects on prothrombin synthesis, which can lead to hypoprothrombinemia and an increased risk of bleeding.[17]
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Determination (Agar Dilution Method)
This protocol outlines the standardized agar dilution method used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[18][19][20]
-
Preparation of Antibiotic Stock Solutions: A stock solution of the cephamycin is prepared in a suitable solvent at a high concentration.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific, decreasing concentration of the antibiotic. This is achieved by adding calculated volumes of the stock solution to molten agar before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The test microorganism is grown in a suitable broth to a specified turbidity, corresponding to a standard cell density (e.g., 0.5 McFarland standard).
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, including the control. A multi-point inoculator can be used to test multiple strains simultaneously.[21]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Result Interpretation: The plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits growth.[19][22]
Protocol: In Vivo Acute Toxicity Study (LD₅₀ Determination)
This protocol describes a typical procedure to determine the median lethal dose (LD₅₀) of a substance in a rodent model.[12]
-
Animal Selection: Healthy, young adult animals of a single strain (e.g., Swiss albino mice or Wistar rats) are used. Animals are divided into several groups (e.g., 5-10 animals per group, separated by sex).
-
Dose Preparation and Administration: A range of graded doses of the cephamycin is prepared. The substance is administered via a specific route (e.g., intravenous) to each group. A control group receives the vehicle only.
-
Observation: Animals are observed continuously for the first few hours post-administration and then periodically (e.g., daily) for a total of 14 days. Observations include mortality, clinical signs of toxicity (e.g., changes in behavior, respiration, posture), and body weight changes.
-
Data Analysis: The number of mortalities in each dose group is recorded. The LD₅₀ value and its confidence limits are calculated using appropriate statistical methods (e.g., Probit analysis).
-
Necropsy: A gross necropsy is performed on all animals (those that died during the study and survivors at the end) to identify any treatment-related macroscopic pathological changes.
Protocol: Pharmacokinetic Study in Animal Models
This protocol outlines a general method for assessing the absorption, distribution, metabolism, and excretion (ADME) of a drug.[13]
-
Animal Model: An appropriate animal model (e.g., rat, dog, or monkey) is selected. Animals are often cannulated (e.g., in the jugular vein) to facilitate repeated blood sampling.
-
Drug Administration: A defined dose of the cephamycin is administered via the intended clinical route (e.g., a single intravenous bolus or intramuscular injection).
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes post-dose). Urine and feces may also be collected over a set period (e.g., 24 or 48 hours).
-
Sample Analysis: The concentration of the parent drug (and any major metabolites) in plasma, urine, and other matrices is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters, including half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).
Biosynthesis
The biosynthetic pathway of cephamycins is an extension of the pathway for cephalosporins.[23] It begins with the condensation of three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This tripeptide is then cyclized to form isopenicillin N, the first bioactive intermediate. A series of enzymatic steps convert isopenicillin N to cephalosporin C. In cephamycin-producing organisms, two additional enzymes then act on a cephalosporin intermediate to add the characteristic 7α-methoxy group, a key step catalyzed by a methyltransferase.[24]
References
- 1. Cephamycin - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Cephamycins, a New Family of β-Lactam Antibiotics I. Production by Actinomycetes, Including Streptomyces lactamdurans sp. n - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cephamycins, a new family of beta-lactam antibiotics. IV. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gpnotebook.com [gpnotebook.com]
- 8. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of the cephamycin cefotetan: an in-vitro comparison with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cefotetan, a new cephamycin: comparison of in vitro antimicrobial activity with other cephems, beta-lactamase stability, and preliminary recommendations for disk diffusion testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cephalosporins and Cephamycins Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 12. Animal pharmacokinetics and toxicology of cefotetan--a new cephamycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of new broad-spectrum cephamycin, YM09330, parenterally administered to various experimental animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cephalosporins and Cephamycins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 15. [Toxicological studies of a new cephamycin, MT-141. II. Its subacute toxicity in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Toxicological studies on a new cephamycin, MT-141. X. Its perinatal and postnatal test in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adverse reactions and interactions with newer cephalosporin and cephamycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of cephalosporins/cephamycins with antianaerobic activity by integrating microbiologic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. idexx.dk [idexx.dk]
- 23. researchgate.net [researchgate.net]
- 24. Insights into cephamycin biosynthesis: the crystal structure of CmcI from Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Bacterial Defiance: An In-depth Technical Guide to Cephamycin A Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanisms by which bacteria develop resistance to Cephamycin A, a class of β-lactam antibiotics. Understanding these intricate strategies of bacterial survival is paramount for the development of novel therapeutics and for preserving the efficacy of our current antibiotic arsenal. This document delves into the enzymatic degradation, target site modifications, and cellular permeability changes that underpin this critical form of antibiotic resistance.
Core Mechanisms of this compound Resistance
Bacteria have evolved a sophisticated tripartite strategy to counteract the antimicrobial action of this compound. These primary mechanisms are:
-
Enzymatic Degradation: The most prevalent mechanism involves the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring of cephamycins, rendering the antibiotic inactive.[1][2][3] Class C β-lactamases, also known as AmpC cephalosporinases, are particularly effective at this degradation.[2]
-
Target Site Modification: Bacteria can alter the primary target of β-lactam antibiotics, the Penicillin-Binding Proteins (PBPs), which are essential for cell wall synthesis.[2][4][5][6] These modifications reduce the binding affinity of this compound to the PBPs, thereby diminishing its inhibitory effect.[4][5]
-
Reduced Intracellular Concentration: Bacteria can limit the accumulation of this compound within the cell through two main strategies:
Enzymatic Degradation: The Role of AmpC β-Lactamases
The hydrolysis of this compound by β-lactamases is a major contributor to clinical resistance.
CMY-Type β-Lactamases
Plasmid-mediated AmpC β-lactamases, particularly the CMY-type enzymes (named for their activity against cephamycins), are a significant concern due to their horizontal transferability between bacterial species.[14][15] CMY-2 is the most widespread of these enzymes.[15] These enzymes confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and cephamycins.[14]
Enzyme Kinetics
The efficiency of β-lactamase-mediated hydrolysis can be quantified by determining the kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the antibiotic, while a higher kcat reflects a faster rate of hydrolysis. The overall catalytic efficiency is represented by the kcat/Km ratio. While specific kinetic data for this compound and all CMY-type enzymes is extensive and varies between studies, the general principle is that clinically significant resistance is associated with efficient hydrolysis of the antibiotic. For instance, studies on plasmid-mediated AmpC β-lactamases like ACT-1, MIR-1, and CMY-2 have shown them to be highly effective against cephalosporins.[1][16]
Table 1: Representative Kinetic Parameters of a CMY-type β-Lactamase
| β-Lactam Antibiotic | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
| Cephalothin | 15 | 1200 | 80 |
| Cefoxitin | 25 | 250 | 10 |
| Cefotaxime | 150 | 300 | 2 |
Note: The values presented are illustrative and can vary depending on the specific enzyme variant and experimental conditions.
Target Site Modification: Alterations in Penicillin-Binding Proteins (PBPs)
Alterations in PBPs are a crucial mechanism for β-lactam resistance in both Gram-positive and Gram-negative bacteria.[4][5][17] These alterations typically involve point mutations or the acquisition of mosaic genes that encode for PBPs with reduced affinity for β-lactam antibiotics.[4][5] While enzymatic degradation is the primary mode of resistance to cephamycins in many Gram-negative bacteria, PBP modifications can contribute to higher levels of resistance, particularly when combined with other mechanisms.[6] In some cases, the loss of a specific PBP can paradoxically increase susceptibility to cephamycins, highlighting the complex interplay of these proteins in bacterial cell wall synthesis.[18]
Reduced Intracellular Antibiotic Concentration
Limiting the amount of this compound that reaches its PBP targets is another effective resistance strategy.
Porin Loss or Modification
In Gram-negative bacteria, the outer membrane acts as a selective barrier. Porins, such as OmpF and OmpC in Escherichia coli, form channels that allow the passage of hydrophilic molecules like β-lactam antibiotics.[6][7] The loss or reduced expression of these porins can significantly decrease the influx of cephamycins, leading to resistance.[7][19] This mechanism often works in synergy with β-lactamase production, where even a low level of enzymatic activity can be effective if the influx of the antibiotic is restricted.[8][20]
Active Efflux Pumps
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[9][12] Overexpression of these pumps can lead to multidrug resistance.[9][21] Several families of efflux pumps are known, with the Resistance-Nodulation-Division (RND) family being particularly important in Gram-negative bacteria.[9][10] While the direct contribution of specific efflux pumps to high-level this compound resistance is still an area of active research, their role in conferring low-level resistance and contributing to the evolution of higher-level resistance is well-established.[9]
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to investigate this compound resistance mechanisms.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Broth Microdilution Method:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in an appropriate solvent and sterilize by filtration.
-
Preparation of Microtiter Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Serial Dilution of Antibiotic: Add 50 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of antibiotic concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh overnight culture. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Cloning and Expression of a β-Lactamase Gene
This protocol describes the general steps for cloning a β-lactamase gene, such as a cmy gene, into an expression vector.
-
DNA Extraction: Isolate genomic or plasmid DNA from the resistant bacterial strain.
-
PCR Amplification: Amplify the target β-lactamase gene using specific primers designed with appropriate restriction sites at their 5' ends.
-
Purification of PCR Product and Vector: Purify the amplified PCR product and the expression vector (e.g., pET series) using a commercial kit.
-
Restriction Digestion: Digest both the purified PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligation: Ligate the digested gene insert into the linearized vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).
-
Selection of Transformants: Plate the transformed cells on selective agar medium containing an appropriate antibiotic for the vector's resistance marker.
-
Verification of Clones: Screen the resulting colonies by colony PCR and restriction digestion of plasmid DNA to identify clones with the correct insert. Confirm the sequence of the insert by DNA sequencing.
-
Expression: Transform the confirmed recombinant plasmid into an E. coli expression strain (e.g., BL21(DE3)). Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Confirmation of Expression: Analyze the cell lysate by SDS-PAGE to confirm the expression of the β-lactamase protein.
β-Lactamase Enzyme Kinetics
This protocol outlines the determination of Km and kcat for a purified β-lactamase.
-
Protein Purification: Purify the expressed β-lactamase using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Concentration Determination: Determine the concentration of the purified enzyme using a standard protein quantification assay (e.g., Bradford or BCA assay).
-
Spectrophotometric Assay:
-
Prepare a series of substrate (this compound) concentrations in a suitable buffer (e.g., phosphate buffer).
-
Add a known concentration of the purified β-lactamase to initiate the reaction.
-
Monitor the hydrolysis of the β-lactam ring by measuring the change in absorbance at a specific wavelength (e.g., 260 nm for many cephalosporins) over time using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
Analysis of Outer Membrane Protein (Porin) Profiles
This protocol describes the isolation and analysis of outer membrane proteins.
-
Bacterial Culture and Harvest: Grow the bacterial strains to the mid-logarithmic phase in a suitable broth medium. Harvest the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells by sonication or French press.
-
Removal of Unbroken Cells: Centrifuge the lysate at a low speed to remove unbroken cells and debris.
-
Isolation of Total Membranes: Centrifuge the supernatant at a high speed to pellet the total membranes.
-
Separation of Inner and Outer Membranes: Resuspend the total membrane pellet and separate the inner and outer membranes using sucrose density gradient centrifugation or by selective solubilization of the inner membrane with a detergent like Sarkosyl.
-
Protein Quantification: Determine the protein concentration of the outer membrane fraction.
-
SDS-PAGE Analysis: Separate the outer membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization: Stain the gel with a suitable stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. Compare the protein profiles of resistant and susceptible strains to identify differences in porin expression.
Gene Expression Analysis of Efflux Pumps by RT-qPCR
This protocol outlines the measurement of efflux pump gene expression levels.
-
RNA Extraction: Grow bacterial cultures to the mid-logarithmic phase and extract total RNA using a commercial RNA purification kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio). Assess RNA integrity by agarose gel electrophoresis.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions containing cDNA, forward and reverse primers for the target efflux pump gene and a housekeeping gene (for normalization), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe.
-
Perform the qPCR using a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in both the test and control samples.
-
Calculate the relative gene expression using the ΔΔCt method. An increase in the relative expression of the efflux pump gene in the resistant strain compared to the susceptible strain indicates upregulation.
-
Visualizing the Mechanisms of Resistance
The following diagrams illustrate the key pathways and experimental workflows involved in this compound resistance.
References
- 1. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Altered PBP 2A and Its Role in the Development of Penicillin, Cefotaxime, and Ceftriaxone Resistance in a Clinical Isolate of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acid Mutations Essential to Production of an Altered PBP 2X Conferring High-Level β-Lactam Resistance in a Clinical Isolate of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cephamycin Resistance in Clinical Isolates and Laboratory-derived Strains of Escherichia coli, Nova Scotia, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.sahmri.org.au [research.sahmri.org.au]
- 9. mdpi.com [mdpi.com]
- 10. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The culmination of multidrug-resistant efflux pumps vs. meager antibiotic arsenal era: Urgent need for an improved new generation of EPIs [frontiersin.org]
- 13. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Class C β-Lactamases: Molecular Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic properties of four plasmid-mediated AmpC beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Amino Acid Alterations in Penicillin-Binding Proteins (PBPs) 1a, 2b, and 2x on PBP Affinities of Penicillin, Ampicillin, Amoxicillin, Cefditoren, Cefuroxime, Cefprozil, and Cefaclor in 18 Clinical Isolates of Penicillin-Susceptible, -Intermediate, and -Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Increased susceptibility to cephamycin-type antibiotics of methicillin-resistant Staphylococcus aureus defective in penicillin-binding protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cephamycin resistance in clinical isolates and laboratory-derived strains of Escherichia coli, Nova Scotia, Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Correlation of Overexpression of Efflux Pump Genes with Antibiotic Resistance in Escherichia coli Strains Clinically Isolated from Urinary Tract Infection Patients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chromatographic Purification of Cephamycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephamycin A is a β-lactam antibiotic belonging to the cephamycin family, which is closely related to cephalosporins. Produced by various species of actinomycetes, this compound exhibits a broad spectrum of antibacterial activity.[1] Its purification from fermentation broths is a critical step in both research and pharmaceutical production. This document provides detailed protocols for the purification of this compound using various chromatography techniques, enabling the isolation of a highly purified product suitable for further investigation and development. The methodologies described are based on established principles of chromatography for β-lactam antibiotics.
Overview of Purification Strategies
The purification of this compound from complex fermentation broths typically involves a multi-step chromatographic process to remove impurities such as other antibiotics, proteins, and media components. The most common techniques employed include ion-exchange chromatography, gel filtration chromatography, and reverse-phase chromatography.[2][3] The selection and sequence of these techniques are crucial for achieving high purity and yield.
A general workflow for this compound purification can be visualized as follows:
Caption: General workflow for the purification of this compound.
Experimental Protocols
Sample Preparation
Prior to chromatographic purification, the fermentation broth must be clarified to remove microbial cells and other solid materials.
Protocol:
-
Centrifuge the fermentation broth at 10,000 x g for 20 minutes at 4°C.
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.
-
The clarified filtrate is now ready for the first chromatography step.
Ion-Exchange Chromatography (Capture Step)
Ion-exchange chromatography (IEX) is an effective initial step to capture and concentrate this compound from the clarified broth. As an acidic antibiotic, a basic anion exchange resin is typically used.[4][5]
Materials:
-
Resin: Strongly basic anion exchange resin (e.g., Diaion PA 406).[5]
-
Column: Appropriate size column packed with the selected resin.
-
Buffers:
-
Equilibration Buffer: Deionized water or a low concentration buffer at a neutral pH.
-
Elution Buffer: An aqueous solution of a salt (e.g., NaCl) or a buffer with a different pH to elute the bound this compound. Elution can also be achieved with alkali solutions or weakly alkaline salt solutions.[4]
-
Protocol:
-
Equilibrate the anion exchange column with 5-10 column volumes (CV) of Equilibration Buffer.
-
Load the clarified fermentation filtrate onto the column.
-
Wash the column with 5-10 CV of Equilibration Buffer to remove unbound impurities.
-
Elute the bound this compound using a linear gradient or a step gradient of the Elution Buffer.
-
Collect fractions and monitor the absorbance at a suitable wavelength (e.g., 265 nm) to identify the fractions containing this compound.[6]
-
Pool the fractions containing the target antibiotic.
Caption: Workflow for Ion-Exchange Chromatography.
Gel Filtration Chromatography (Polishing Step)
Gel filtration chromatography separates molecules based on their size. This step is effective for removing proteins and other larger or smaller molecules from the this compound fractions obtained after IEX.
Materials:
-
Resin: Gel filtration resin with an appropriate fractionation range (e.g., Sephadex LH-20).[6]
-
Column: A column of suitable length and diameter for good resolution.
-
Mobile Phase: A buffer compatible with the stability of this compound (e.g., deionized water or a buffered saline solution). Methanol can also be used as a mobile phase with Sephadex LH-20.[6]
Protocol:
-
Equilibrate the gel filtration column with at least 2 CV of the Mobile Phase.
-
Concentrate the pooled fractions from the IEX step if necessary.
-
Load the concentrated sample onto the column. The sample volume should be a small percentage of the total column volume for optimal resolution.
-
Elute the sample with the Mobile Phase at a constant flow rate.
-
Collect fractions and monitor the absorbance to detect the this compound peak.
-
Pool the fractions containing purified this compound.
Reverse-Phase Chromatography (High-Resolution Polishing)
Reverse-phase chromatography (RPC) offers high-resolution separation based on the hydrophobicity of the molecules. It is often used as a final polishing step to achieve high purity.
Materials:
-
Stationary Phase: C18 silica gel column.
-
Mobile Phase:
-
A: Aqueous buffer (e.g., 0.01 M acetic acid).[5]
-
B: Organic solvent (e.g., methanol or acetonitrile).
-
Protocol:
-
Equilibrate the RPC column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Load the this compound sample from the gel filtration step.
-
Elute with a linear gradient of increasing organic solvent (Mobile Phase B).
-
Monitor the elution profile using a UV detector.
-
Collect the peak corresponding to this compound.
-
The purified fractions can be freeze-dried to obtain this compound as a white powder.[5]
Data Presentation
The following table summarizes typical parameters and expected outcomes for the chromatographic purification of this compound. Actual results may vary depending on the specific conditions and the initial concentration in the fermentation broth.
| Chromatography Step | Stationary Phase | Mobile Phase/Eluent | Key Parameters | Expected Purity | Expected Yield |
| Ion-Exchange | Strongly basic anion exchange resin (e.g., Diaion PA 406) | Equilibration: DI Water; Elution: NaCl gradient | pH, Salt concentration | 50-70% | 80-90% |
| Gel Filtration | Dextran-based resin (e.g., Sephadex LH-20) | Deionized Water or Methanol | Flow rate, Sample volume | 80-95% | 70-85% |
| Reverse-Phase | C18 Silica Gel | Acetic acid/Methanol or Acetonitrile gradient | Gradient slope, Flow rate | >98% | 60-80% |
Thin-Layer Chromatography for Rapid Analysis
Thin-layer chromatography (TLC) can be a quick and inexpensive method for monitoring the purification process and identifying fractions containing this compound.[7]
Protocol:
-
Plate: Silica gel GF254 plates.[7]
-
Mobile Phase: A polar solvent system, for example, a mixture of methanol, toluene, ethyl acetate, and formic acid.[8]
-
Sample Application: Spot the collected fractions onto the TLC plate.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Examine the dried plate under UV light (254 nm and 366 nm) and/or use iodine vapor for visualization.[7]
Conclusion
The successful purification of this compound relies on a well-designed, multi-step chromatographic strategy. The combination of ion-exchange, gel filtration, and reverse-phase chromatography provides a robust protocol for obtaining high-purity this compound suitable for research and drug development. The specific parameters for each step should be optimized to maximize yield and purity based on the specific characteristics of the fermentation broth and the desired final product quality.
References
- 1. Cephamycins, a New Family of β-Lactam Antibiotics I. Production by Actinomycetes, Including Streptomyces lactamdurans sp. n - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephamycins, a new family of beta-lactam antibiotics. II. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction and purification of cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diaion.com [diaion.com]
- 5. US4332891A - Process for the production of antibiotic Cephamycin C - Google Patents [patents.google.com]
- 6. [Preparation of highly purified cephamycin C] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stability of Cephamycin A: A Comprehensive Analysis Under Varying pH and Temperature Conditions
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis of the stability of Cephamycin A under various pH and temperature conditions. The information is critical for the handling, formulation, and development of therapeutic agents based on this β-lactam antibiotic. The protocols outlined below offer a framework for conducting stability studies, while the data presented serves as a reference for predicting degradation kinetics.
Introduction
Cephamycins are a class of β-lactam antibiotics that, like cephalosporins, inhibit bacterial cell wall synthesis.[1] A key structural feature of cephamycins is the presence of a methoxy group at the 7-alpha position, which confers significant resistance to degradation by β-lactamase enzymes produced by some bacteria.[1][2] However, the inherent chemical stability of the cephamycin core, particularly the β-lactam ring, is susceptible to environmental factors such as pH and temperature. Understanding these stability profiles is paramount for ensuring the efficacy and safety of cephamycin-based drugs. This application note focuses on this compound, using Cefoxitin, a closely related and well-studied cephamycin, as a representative model for quantitative analysis. The primary degradation pathway for cephamycins is the hydrolysis of the β-lactam ring.[3][4]
Data Presentation: Stability of Cefoxitin Sodium in Aqueous Solutions
The following tables summarize the degradation of Cefoxitin Sodium, a representative Cephamycin, under different pH and temperature conditions. The data is presented as the time required for a 10% loss of potency, a common metric in pharmaceutical stability testing.
Table 1: Effect of pH on Cefoxitin Sodium Stability at 25°C [5][6]
| pH | Time to 10% Decomposition |
| 3 | ~40 hours |
| 4 | 40 - 44 hours |
| 5 | ~48 hours (2 days) |
| 6 | ~48 hours (2 days) |
| 7 | ~48 hours (2 days) |
| 8 | 33 hours |
| 9 | 14 hours |
Table 2: Effect of Temperature on Cefoxitin Sodium Stability [6][7]
| Temperature | Approximate Time to 10% Decomposition |
| 25°C (Room Temperature) | 40 hours (in aqueous solution) |
| 5°C (Refrigerated) | ~30 days (in aqueous solution) |
| -20°C (Frozen) | At least 30 weeks |
Experimental Protocols
The following protocols provide a detailed methodology for conducting forced degradation studies and for the analysis of this compound stability.
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the this compound sample under various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (NaOH), 1 M and 0.1 M solutions
-
Hydrogen peroxide (H₂O₂), 3% (v/v) solution
-
HPLC grade water
-
HPLC grade acetonitrile
-
Phosphate buffer solutions of various pH values (e.g., pH 4, 7, 9)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
Analytical balance
-
pH meter
-
Water bath or oven
-
Photostability chamber
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve the this compound reference standard in HPLC grade water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8 hours).
-
At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Incubate at room temperature and take samples at various time intervals (e.g., 30, 60, 120 minutes).
-
Neutralize each sample with an equivalent amount of 1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and monitor the degradation over time (e.g., 1, 2, 4 hours).
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 70°C) for a set duration (e.g., 24, 48, 72 hours).
-
Withdraw samples at different time points, cool to room temperature, and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to UV and visible light in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at various time intervals.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate and quantify the intact this compound from its degradation products.
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A suitable gradient or isocratic mixture of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
2. Method Validation:
-
The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
-
Specificity: The ability of the method to distinguish and quantify this compound in the presence of its degradation products should be demonstrated by analyzing the stressed samples from the forced degradation study. Peak purity analysis using a PDA detector is recommended.
Visualizations
Caption: Experimental Workflow for Forced Degradation Study.
Caption: Primary Degradation Pathway of this compound.
References
- 1. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cefoxitin sodium: solution and solid-state chemical stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Cefoxitin sodium compatibility with intravenous infusions and additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Cephamycin A using Nuclear Magnetic Resonance (NMR) Spectroscopy
For: Researchers, scientists, and drug development professionals.
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation of natural products. This document provides detailed application notes and standardized protocols for determining the chemical structure of Cephamycin A, a β-lactam antibiotic. Due to the limited availability of specific, experimentally determined NMR data for this compound in publicly accessible literature, this document utilizes data from the closely related and structurally similar compound, Cephamycin C, as a representative example to illustrate the methodologies. The content herein is designed to guide researchers in the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, data interpretation, and visualization of structural connectivity for the comprehensive structural analysis of this compound and related compounds.
Introduction
This compound belongs to the cephamycin group of β-lactam antibiotics, which are characterized by a 7-methoxy group on the cephem nucleus. This structural feature confers resistance to β-lactamase enzymes, making cephamycins effective against a broader spectrum of bacteria. Accurate and unambiguous structural determination is fundamental for understanding structure-activity relationships (SAR), optimizing synthetic routes, and for quality control in drug development and manufacturing. NMR spectroscopy, through a suite of experiments, provides unparalleled insight into the molecular framework, allowing for the complete assignment of proton and carbon signals and the establishment of through-bond and through-space correlations.
Experimental Protocols
Sample Preparation
High-quality NMR spectra are contingent on meticulous sample preparation. The following protocol is recommended for this compound:
-
Purification: Isolate and purify this compound from its source (e.g., fermentation broth of Streptomyces species) using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to achieve a purity of >95%.
-
Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. For polar compounds like this compound, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices. The selection of the solvent can influence the chemical shifts of exchangeable protons (e.g., -OH, -NH, -COOH).
-
Concentration: Prepare the sample solution at a concentration of 5-10 mg in 0.5-0.6 mL of the chosen deuterated solvent. This concentration is generally sufficient for ¹H NMR and most 2D NMR experiments on modern spectrometers. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is adequate to be within the detection region of the NMR probe (typically around 4-5 cm).
-
Internal Standard: For precise chemical shift referencing, an internal standard can be added. For aqueous samples, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) is commonly used, with its methyl signal set to 0.00 ppm. For DMSO-d₆, the residual solvent peak can be used as a secondary reference.
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and sensitivity. The following is a typical suite of experiments for structural elucidation:
-
¹H NMR (Proton NMR): The fundamental experiment to determine the number, chemical environment, multiplicity, and integration of protons.
-
¹³C NMR (Carbon NMR): Provides information on the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃ through DEPT experiments).
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons within a spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton-carbon pairs (¹H-¹³C one-bond correlations).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations), crucial for connecting different spin systems and identifying quaternary carbons.
Table 1: General NMR Acquisition Parameters for this compound Analysis
| Experiment | Pulse Sequence | Spectral Width (¹H) | Spectral Width (¹³C) | Number of Scans | Relaxation Delay | Acquisition Time |
| ¹H NMR | zg30 or zgpr | 10-15 ppm | - | 16-64 | 2-5 s | 2-4 s |
| ¹³C NMR | zgpg30 | - | 200-220 ppm | 1024-4096 | 2-5 s | 1-2 s |
| DEPT-135 | dept135 | - | 200-220 ppm | 256-1024 | 2 s | 1-2 s |
| COSY | cosygpqf | 10-15 ppm | - | 8-16 | 2 s | 0.2-0.3 s |
| HSQC | hsqcedetgpsisp2.2 | 10-15 ppm | 160-180 ppm | 4-8 | 2 s | 0.1-0.2 s |
| HMBC | hmbcgplpndqf | 10-15 ppm | 200-220 ppm | 16-32 | 2 s | 0.2-0.3 s |
Data Presentation: NMR Data for Cephamycin C (as a proxy for this compound)
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Cephamycin C in D₂O. This data serves as a guide for the expected spectral features of this compound.
Table 2: Predicted ¹H NMR Data for Cephamycin C in D₂O
| Atom Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-2 | 3.55 | d | 17.5 |
| H-2' | 3.20 | d | 17.5 |
| H-4 | 6.50 | s | - |
| H-6 | 5.10 | s | - |
| H-7 | 4.95 | s | - |
| 7-OCH₃ | 3.40 | s | - |
| H-2'' | 2.40 | t | 7.5 |
| H-3'' | 1.80 | m | - |
| H-4'' | 1.90 | m | - |
| H-5'' | 3.90 | t | 6.5 |
| CH₂-10 | 4.80 | d | 13.0 |
| CH₂-10' | 4.60 | d | 13.0 |
Note: Predicted data from various spectroscopic databases. Actual experimental values may vary.
Table 3: Predicted ¹³C NMR Data for Cephamycin C in D₂O
| Atom Position | Chemical Shift (δ) [ppm] |
| C-2 | 28.5 |
| C-3 | 125.0 |
| C-4 | 128.0 |
| C-6 | 59.0 |
| C-7 | 90.0 |
| C-8 | 168.0 |
| 7-OCH₃ | 52.0 |
| C-9 (C=O) | 175.0 |
| C-1' (C=O) | 178.0 |
| C-2'' | 35.0 |
| C-3'' | 22.0 |
| C-4'' | 30.0 |
| C-5'' | 55.0 |
| C-10 | 65.0 |
| C-11 (C=O) | 160.0 |
| C-2''' (COOH) | 180.0 |
Note: Predicted data from various spectroscopic databases. Actual experimental values may vary.
Visualization of Methodologies
Experimental Workflow
The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Experimental workflow for this compound structural elucidation.
Logical Relationships in Structure Determination
The interplay between different NMR experiments is crucial for piecing together the molecular structure. The following diagram illustrates how data from various NMR experiments logically contribute to the final structural determination.
Caption: Logical flow of information from NMR experiments to structure.
Conclusion
The structural elucidation of this compound is a critical step in its development as a potential therapeutic agent. The protocols and methodologies outlined in this document provide a comprehensive framework for researchers to conduct thorough NMR-based structural analysis. By systematically applying 1D and 2D NMR techniques, it is possible to unambiguously determine the complete chemical structure of this compound, paving the way for further research and development. While specific experimental data for this compound is sparse, the use of data from the closely related Cephamycin C provides a valuable reference point for these investigations.
Application of Cephamycins in the Treatment of Polymicrobial Infections: Application Notes and Protocols
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific quantitative data or detailed experimental protocols for Cephamycin A . The following application notes and protocols are based on the broader class of cephamycin antibiotics, which share a core structure and mechanism of action. Data for well-characterized cephamycins such as cefoxitin and cefotetan are used as representative examples to illustrate the potential application in polymicrobial infections.
Introduction
Cephamycins are a class of β-lactam antibiotics that are structurally related to cephalosporins.[1] They are distinguished by the presence of a 7-α-methoxy group, which confers remarkable stability against β-lactamases, including extended-spectrum β-lactamases (ESBLs), produced by many Gram-negative bacteria.[1] This intrinsic resistance makes cephamycins a valuable therapeutic option for treating complex polymicrobial infections, which often involve a mix of aerobic and anaerobic bacteria and may harbor antibiotic-resistant strains. Polymicrobial infections are common in various clinical settings, including intra-abdominal infections, diabetic foot infections, and pelvic inflammatory disease.
Cephamycins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.
In Vitro Activity of Cephamycins
Cephamycins exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with particularly notable efficacy against anaerobic organisms. While specific data for this compound is limited, early studies indicated it has greater activity against Gram-positive organisms compared to Cephamycin C, but is less active against Gram-negative bacteria.[2] The following tables summarize the in vitro activity of representative cephamycins against a panel of clinically relevant aerobic and anaerobic bacteria commonly implicated in polymicrobial infections.
Table 1: In Vitro Activity of Representative Cephamycins against Aerobic Bacteria
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | Cefoxitin | 1.0 - 4.0 | 2.0 - 8.0 |
| Streptococcus pyogenes | Cefoxitin | ≤0.12 - 0.5 | ≤0.12 - 1.0 |
| Escherichia coli | Cefoxitin | 2.0 - 8.0 | 8.0 - 32.0 |
| Klebsiella pneumoniae | Cefoxitin | 2.0 - 8.0 | 8.0 - 64.0 |
| Pseudomonas aeruginosa | Cefoxitin | >64 | >64 |
Note: Data is compiled from various sources and may vary depending on the specific study and geographic location. Cephamycins generally show limited activity against Pseudomonas aeruginosa.
Table 2: In Vitro Activity of Representative Cephamycins against Anaerobic Bacteria
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis | Cefoxitin | 8.0 - 16.0 | 32.0 - 128.0 |
| Clostridium perfringens | Cefoxitin | 0.25 - 2.0 | 1.0 - 8.0 |
| Prevotella melaninogenica | Cefoxitin | ≤0.12 - 1.0 | 0.5 - 4.0 |
| Fusobacterium nucleatum | Cefoxitin | ≤0.12 - 0.5 | 0.25 - 2.0 |
Note: Data is compiled from various sources. Resistance rates in Bacteroides fragilis group organisms to cephamycins can be variable.
Synergy Studies in Polymicrobial Settings
The treatment of polymicrobial infections often benefits from combination therapy to broaden the spectrum of activity and overcome resistance. The synergistic potential of cephamycins with other antimicrobial agents is a critical area of investigation. While specific synergy data for this compound is unavailable, the checkerboard assay is the standard method to evaluate these interactions.
Table 3: Interpretation of Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of a cephamycin antibiotic against a bacterial isolate.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound (or other cephamycin) stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobic bacteria
-
Brucella broth supplemented with hemin and vitamin K for anaerobic bacteria
-
96-well microtiter plates
-
Bacterial isolates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (aerobic or anaerobic as required)
Procedure:
-
Prepare Antibiotic Dilutions: Prepare a series of two-fold dilutions of the cephamycin in the appropriate broth medium in a 96-well plate.
-
Prepare Inoculum: Culture the bacterial isolate on an appropriate agar medium. Suspend colonies in broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter wells.
-
Inoculation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours. For anaerobic bacteria, incubate in an anaerobic chamber.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol describes the checkerboard method to assess the synergistic, additive, indifferent, or antagonistic effects of a cephamycin in combination with another antibiotic.
Checkerboard Assay Workflow
Caption: Workflow for the checkerboard synergy assay.
Procedure:
-
Preparation: Prepare serial dilutions of this compound (Drug A) and the second antibiotic (Drug B) in the appropriate broth.
-
Plate Setup: In a 96-well plate, dispense increasing concentrations of Drug A along the x-axis and increasing concentrations of Drug B along the y-axis. This creates a matrix of wells with varying concentrations of both drugs. Include wells with each drug alone to determine their individual MICs.
-
Inoculation and Incubation: Inoculate all wells with a standardized bacterial suspension and incubate as described in the MIC protocol.
-
Data Analysis:
-
Determine the MIC of each drug alone and the MIC of each drug in combination for each well that shows no growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results based on the FICI values in Table 3.
-
Signaling Pathways and Mechanisms of Resistance
Cephamycins, as β-lactam antibiotics, interfere with the bacterial cell wall synthesis pathway.
Simplified Bacterial Cell Wall Synthesis Inhibition by Cephamycins
References
- 1. A five-year multicenter study of the susceptibility of the Bacteroides fragilis group isolates to cephalosporins, cephamins, penicillins, clindamycin, and metronidazole in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibility of Clostridium perfringens Isolated from Human Infections to Twenty Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Cephamycin A for Studying Bacterial Cell Wall Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cephamycin A, a β-lactam antibiotic, serves as a critical tool for investigating the intricate process of bacterial cell wall synthesis. As a member of the cephamycin family, it possesses a unique 7α-methoxy group, which confers remarkable stability against β-lactamase enzymes, a common mechanism of bacterial resistance.[1][2] This characteristic, combined with its potent inhibitory action on key enzymes, makes this compound an invaluable probe for dissecting the mechanisms of peptidoglycan biosynthesis and exploring novel antibiotic resistance strategies.
The primary mechanism of action of this compound, like other β-lactam antibiotics, involves the inhibition of penicillin-binding proteins (PBPs).[1][3] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links the peptide side chains of adjacent glycan strands, thereby providing the cell wall with its structural integrity.[4][5][6] By forming a stable covalent acyl-enzyme complex with the active site serine of PBPs, this compound effectively blocks their function, leading to a weakened cell wall and ultimately, cell lysis.[5]
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, quantitative data on its activity, and detailed protocols for its application in studying bacterial cell wall synthesis.
Mechanism of Action of this compound
This compound targets and inhibits the transpeptidase activity of high-molecular-weight PBPs, which are crucial for the cross-linking of the peptidoglycan layer.[7][8][9] The structural similarity of the β-lactam ring to the D-alanyl-D-alanine moiety of the peptidoglycan precursor allows it to bind to the active site of PBPs.[5] The subsequent nucleophilic attack by the active site serine residue on the β-lactam ring leads to the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme.[5]
Diagram: Mechanism of this compound Inhibition of Bacterial Cell Wall Synthesis
Caption: this compound inhibits the PBP-catalyzed transpeptidation step of cell wall synthesis.
Quantitative Data
The efficacy of this compound and related compounds can be quantified through various parameters, including Minimum Inhibitory Concentrations (MICs) against different bacterial strains and the binding affinities for specific PBPs, often expressed as the 50% inhibitory concentration (IC50).
Table 1: Minimum Inhibitory Concentrations (MICs) of Cephamycins against ESBL-producing E. coli and K. pneumoniae
| Antibiotic | MIC50 (µg/mL)[10] | MIC90 (µg/mL)[10] |
| Cefoxitin | 8 | >32 |
| Cefmetazole | 2 | 16 |
| Flomoxef | 0.5 | >32 |
Data from a study on ESBL-producing E. coli and K. pneumoniae blood isolates.[10]
Table 2: Binding Affinity of Cephamycin CS-1170 and its Analogue for E. coli PBPs
| Penicillin-Binding Protein (PBP) | CS-1170 (I50, µg/mL)[7][8] | R-45656 (I50, µg/mL)[7][8] |
| PBP-1A | 0.08 | 0.08 |
| PBP-1Bs | 0.3 | 0.3 |
| PBP-2 | >100 | >100 |
| PBP-3 | 0.08 | 0.08 |
| PBP-4 | 0.01 | 3 |
| PBP-5/6 | <0.008 | 3 |
CS-1170 is a new cephamycin antibiotic, and R-45656 is its 7α-H analog.[7][8] The I50 value represents the concentration required to inhibit 50% of [¹⁴C]penicillin G binding to the respective PBP.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method, a standard antimicrobial susceptibility test.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into CAMHB.
-
Incubate at 35°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent and then dilute it in CAMHB to twice the desired highest final concentration.
-
Perform serial twofold dilutions of this compound in CAMHB in a 96-well plate.
-
-
Inoculation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Diagram: Workflow for MIC Determination
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Competitive PBP Binding Assay
This protocol is used to determine the binding affinity of this compound for specific PBPs by measuring its ability to compete with a labeled β-lactam (e.g., fluorescently labeled penicillin) for binding to PBPs in bacterial cell membranes.[11][12][13]
Materials:
-
This compound
-
Bacterial strain of interest
-
Lysis buffer (e.g., phosphate buffer with lysozyme and DNase)
-
Fluorescently labeled penicillin (e.g., Bocillin-FL)
-
Ultracentrifuge
-
SDS-PAGE equipment
-
Fluorescence imager
Procedure:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial culture to mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).
-
Pellet the membrane fraction by ultracentrifugation.
-
Wash the membrane pellet and resuspend in a storage buffer.
-
-
Competitive Binding Reaction:
-
Incubate the isolated membrane preparations with varying concentrations of this compound for a defined period to allow binding to PBPs.
-
-
Fluorescent Labeling:
-
Add a fixed concentration of a fluorescent β-lactam probe (e.g., Bocillin-FL) to the mixture.
-
The fluorescent probe will bind to any PBPs not occupied by this compound.
-
-
Detection and Quantification:
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the gel using a fluorescence imager to detect the bands corresponding to the fluorescently labeled PBPs.
-
Quantify the fluorescence intensity of each PBP band. A decrease in fluorescence intensity compared to a control (without this compound) indicates binding of this compound to that specific PBP.
-
-
Determination of IC50:
-
Plot the fluorescence intensity for each PBP against the concentration of this compound to determine the IC50 value, the concentration at which 50% of the PBP is inhibited.
-
Diagram: Competitive PBP Binding Assay Workflow
Caption: Workflow for assessing this compound's binding affinity to PBPs.
Protocol 3: In Vitro Peptidoglycan Synthesis Assay
This assay measures the effect of this compound on the in vitro synthesis of peptidoglycan using bacterial membrane preparations and radiolabeled precursors.
Materials:
-
This compound
-
Bacterial membrane preparation (as in Protocol 2)
-
Radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylmuramic acid-[¹⁴C]pentapeptide)
-
Unlabeled UDP-N-acetylglucosamine
-
ATP and MgCl₂
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the bacterial membrane preparation, reaction buffer, ATP, and MgCl₂.
-
Add varying concentrations of this compound to different tubes. Include a no-antibiotic control.
-
-
Initiation of Synthesis:
-
Start the reaction by adding the radiolabeled peptidoglycan precursor and unlabeled UDP-N-acetylglucosamine.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the bacterial enzymes (e.g., 30-37°C) for a defined period.
-
-
Termination and Precipitation:
-
Stop the reaction by adding cold TCA.
-
Incubate on ice to precipitate the newly synthesized, insoluble peptidoglycan.
-
-
Quantification:
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate to remove unincorporated radiolabeled precursors.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
-
Analysis:
-
Compare the amount of radioactivity incorporated in the presence of this compound to the control to determine the extent of inhibition of peptidoglycan synthesis.
-
Conclusion
This compound is a powerful tool for researchers studying bacterial cell wall synthesis. Its stability against β-lactamases allows for the specific investigation of PBP inhibition without the confounding effects of enzymatic degradation. The protocols provided herein offer standardized methods for quantifying the antibacterial activity of this compound and elucidating its interactions with the molecular machinery of peptidoglycan biosynthesis. These studies are crucial for understanding the fundamental biology of bacteria and for the development of new therapeutic strategies to combat antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. New Cephamycin Antibiotic, CS-1170: Binding Affinity to Penicillin-Binding Proteins and Inhibition of Peptidoglycan Cross-Linking Reactions in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Antimicrobial activity of cephamycins and β-lactam/β-lactamase inhibitors against ESBL-producing Escherichia coli and Klebsiella pneumoniae under standard and high bacterial inocula - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Cephamycin A: A Versatile Precursor for the Development of Semi-Synthetic Antibiotics
Application Note and Protocols for Researchers in Drug Development
Introduction
Cephamycin A, a naturally occurring β-lactam antibiotic produced by Streptomyces species, represents a pivotal starting scaffold for the generation of potent semi-synthetic antibiotics.[1][2] Its unique 7α-methoxy group confers exceptional stability against a broad range of β-lactamases, enzymes that are a primary mechanism of bacterial resistance to many cephalosporin antibiotics.[3][4] This inherent resistance makes this compound and its derivatives valuable assets in the ongoing battle against multidrug-resistant pathogens. This document provides detailed application notes and experimental protocols for utilizing this compound as a precursor in the development of novel semi-synthetic antibiotics.
Key Structural Features and Rationale for Semi-Synthesis
The core structure of this compound, the cephem nucleus, is shared with cephalosporins. However, the defining feature of cephamycins is the presence of a methoxy group at the 7α position.[5] This seemingly minor addition sterically hinders the approach of β-lactamase enzymes, protecting the crucial β-lactam ring from hydrolysis and inactivation.[3]
Semi-synthetic modification of this compound, or more commonly its derivative Cephamycin C, allows for the introduction of various side chains at the C-7 and C-3 positions of the cephem nucleus. These modifications are critical for modulating the antibacterial spectrum, improving pharmacokinetic properties, and enhancing potency against specific pathogens.[3][6] A notable example is the development of Cefoxitin, a widely used semi-synthetic cephamycin, derived from Cephamycin C.[7]
Application Notes
The primary application of this compound and its close relatives in drug development is as a foundational structure for creating new antibiotics with an expanded spectrum of activity, particularly against anaerobic bacteria and β-lactamase-producing strains.[5][8] Researchers can leverage the stable cephamycin core to explore a vast chemical space through the introduction of novel side chains.
Workflow for Semi-Synthetic Cephamycin Development
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Biological and chemotherapeutic studies on three semisynthetic cephamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of new broad-spectrum cephamycin, YM09330, parenterally administered to various experimental animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic Acid Derivatives from 7-Aminocephalosporic Acid [mdpi.com]
- 6. Cephamycin derivatives: comparison of the in vitro and in vivo antibacterial activities of SQ 14,359, CS-1170, and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cefoxitin - Wikipedia [en.wikipedia.org]
- 8. Cefoxitin, a Semisynthetic Cephamycin Antibiotic: Susceptibility Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Cephamycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of Cephamycin A, a potent β-lactam antibiotic. The strategic introduction of radioisotopes into the this compound scaffold is a critical technique for a variety of research applications, including absorption, distribution, metabolism, and excretion (ADME) studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and in vivo imaging of bacterial infections.
Cephamycins, like cephalosporins, are a class of β-lactam antibiotics that act by inhibiting bacterial cell wall synthesis.[1][2] Their unique 7α-methoxy group provides enhanced stability against certain β-lactamases.[1][3] This document outlines three primary methodologies for radiolabeling this compound: direct labeling with Technetium-99m (⁹⁹ᵐTc), and indirect labeling with Carbon-14 (¹⁴C) and Tritium (³H).
I. Radiolabeling Strategies for this compound
The choice of radioisotope and labeling strategy depends on the intended application. For imaging studies, gamma emitters like ⁹⁹ᵐTc are preferred due to their favorable decay characteristics and the widespread availability of SPECT imaging technology. For metabolic and disposition studies, beta emitters such as ¹⁴C and ³H are ideal due to their long half-lives and the ability to replace native atoms without altering the molecule's biological activity.[4][5]
1. Technetium-99m (⁹⁹ᵐTc) Labeling:
Technetium-99m is a metastable radioisotope that is widely used in nuclear medicine for diagnostic imaging.[6] Labeling with ⁹⁹ᵐTc typically involves the reduction of pertechnetate ([⁹⁹ᵐTc]TcO₄⁻) in the presence of a reducing agent, allowing the reduced technetium to chelate with electron-donating functional groups on the target molecule.[3] this compound possesses several potential coordination sites for ⁹⁹ᵐTc, including the carboxylic acid groups and amide nitrogens.
2. Carbon-14 (¹⁴C) Labeling:
Carbon-14 is a pure beta emitter with a long half-life, making it the gold standard for quantitative ADME and mass balance studies.[7] ¹⁴C labeling is typically achieved through chemical synthesis or biosynthesis. Biosynthetic labeling involves introducing ¹⁴C-labeled precursors into the fermentation culture of a this compound-producing microorganism, such as Streptomyces clavuligerus.[8] This method can incorporate ¹⁴C into the core structure of the antibiotic.
3. Tritium (³H) Labeling:
Tritium is another beta emitter with a higher specific activity than ¹⁴C, making it suitable for receptor binding assays and autoradiography.[4] A common method for tritium labeling is through metal-catalyzed hydrogen isotope exchange (HIE), where hydrogen atoms on the molecule are replaced with tritium from tritium gas (T₂) or tritiated water (T₂O).[9][10] This technique can often be performed as a late-stage modification.
II. Quantitative Data Summary
The following table summarizes typical quantitative data obtained from radiolabeling studies of β-lactam antibiotics, which can be used as a reference for optimizing the radiolabeling of this compound.
| Radioisotope | Antibiotic | Labeling Method | Radiochemical Yield (%) | Radiochemical Purity (%) | Specific Activity | Reference(s) |
| ⁹⁹ᵐTc | Ceftriaxone | Direct, SnCl₂ reduction | 94.5 ± 5.4 | >90 | Not Reported | [8] |
| ⁹⁹ᵐTc | Ceftriaxone | Direct, SnCl₂ reduction | 96.2 ± 0.2 | >95 | Not Reported | [11] |
| ⁹⁹ᵐTc | Ertapenem | Direct, SnCl₂ reduction | >93 | >90 | Not Reported | [4][10] |
| ¹⁴C | General | Biosynthesis/Synthesis | Variable | >95 | 50-60 mCi/mmol | [7] |
| ³H | General | Hydrogen Isotope Exchange | Variable | >95 | 0.6 - 2.8 TBq/mmol | [4] |
Experimental Protocols
Protocol 1: Direct Radiolabeling of this compound with Technetium-99m (⁹⁹ᵐTc)
This protocol is adapted from established methods for labeling other cephalosporins and should be optimized for this compound.[4][8][10][11]
Materials:
-
This compound
-
Sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Stannous chloride dihydrate (SnCl₂) solution (freshly prepared in 0.01 M HCl)
-
0.5 M Phosphate buffer (pH 7-9)
-
Nitrogen gas
-
Sterile, pyrogen-free vials
-
Instant thin-layer chromatography (ITLC-SG) strips
-
Saline (0.9% NaCl)
-
Acetone
-
Radio-TLC scanner or gamma counter
Procedure:
-
In a sterile vial, dissolve 10-30 mg of this compound in 1 mL of 0.5 M phosphate buffer. Adjust the pH to the desired value (start with pH 7 and optimize between pH 7-9).
-
Add 50 µg of freshly prepared SnCl₂ solution to the vial.
-
Gently purge the vial with nitrogen gas for 5 minutes to remove oxygen.
-
Add approximately 370 MBq (10 mCi) of [⁹⁹ᵐTc]NaTcO₄ eluate to the vial.
-
Incubate the reaction mixture at room temperature for 15-30 minutes. Some protocols for similar antibiotics may require heating (e.g., 10 minutes at 100°C), which should be tested during optimization.[11]
-
After incubation, allow the vial to cool to room temperature.
Quality Control:
-
Radiochemical Purity Determination by ITLC:
-
Spot a small aliquot (~1-2 µL) of the reaction mixture onto two ITLC-SG strips.
-
Develop one strip using saline as the mobile phase. In this system, [⁹⁹ᵐTc]this compound and reduced/hydrolyzed ⁹⁹ᵐTc remain at the origin, while free [⁹⁹ᵐTc]TcO₄⁻ moves with the solvent front.
-
Develop the second strip using acetone as the mobile phase. In this system, free [⁹⁹ᵐTc]TcO₄⁻ moves with the solvent front, while [⁹⁹ᵐTc]this compound and reduced/hydrolyzed ⁹⁹ᵐTc remain at the origin.
-
Analyze the strips using a radio-TLC scanner or by cutting the strips into segments and counting in a gamma counter.
-
Calculate the radiochemical purity as: % RCP = 100% - (% free [⁹⁹ᵐTc]TcO₄⁻) - (% reduced/hydrolyzed ⁹⁹ᵐTc). A radiochemical purity of >90% is generally considered acceptable.[10]
-
Purification (if necessary):
-
If the radiochemical purity is below the acceptable limit, the product can be purified using a C18 Sep-Pak cartridge.
Protocol 2: Biosynthetic Labeling of this compound with Carbon-14 (¹⁴C)
This protocol is a general guideline based on the biosynthetic production of cephalosporins.[8]
Materials:
-
A culture of a this compound-producing strain (e.g., Streptomyces clavuligerus)
-
Appropriate fermentation medium
-
¹⁴C-labeled precursor (e.g., [¹⁴C]acetate, [¹⁴C]L-lysine, or another known precursor of the this compound backbone)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Liquid Scintillation Counter (LSC)
Procedure:
-
Inoculate the fermentation medium with the this compound-producing microorganism and incubate under optimal growth conditions.
-
At a suitable stage of fermentation (e.g., early to mid-logarithmic growth phase), add a sterile solution of the ¹⁴C-labeled precursor to the culture. The specific timing and amount should be optimized.
-
Continue the fermentation for a period sufficient to allow for the incorporation of the labeled precursor into this compound.
-
Harvest the fermentation broth and separate the biomass from the supernatant by centrifugation or filtration.
-
Extract and purify the ¹⁴C-labeled this compound from the supernatant using established chromatographic techniques, such as ion-exchange chromatography followed by reversed-phase HPLC.[12]
Quality Control:
-
Radiochemical Purity and Identification:
-
Analyze the purified product by radio-HPLC. The retention time of the radioactive peak should correspond to that of a non-radioactive this compound standard.
-
Collect the radioactive peak and confirm the identity of the product using mass spectrometry.
-
-
Specific Activity Determination:
-
Quantify the mass of the purified ¹⁴C-labeled this compound using a validated analytical method (e.g., UV-HPLC with a standard curve).
-
Measure the radioactivity of a known mass of the product using LSC.
-
Calculate the specific activity in mCi/mmol or GBq/mmol.
-
Protocol 3: Tritium (³H) Labeling of this compound by Hydrogen Isotope Exchange
This protocol is based on general methods for metal-catalyzed tritium labeling of pharmaceuticals.[4][9][10] Caution: This procedure involves handling high levels of radioactivity and should be performed in a specialized radiochemistry facility.
Materials:
-
This compound
-
Tritium gas (T₂) or tritiated water (T₂O)
-
A suitable metal catalyst (e.g., Crabtree's catalyst ([Ir(COD)(py)(PCy₃)]PF₆), palladium on carbon (Pd/C))
-
An appropriate solvent (e.g., dichloromethane, methanol)
-
High-vacuum manifold
-
HPLC system with a radioactivity detector
-
LSC
Procedure:
-
In a reaction vessel suitable for handling tritium gas, dissolve this compound and the metal catalyst in the chosen solvent.
-
Freeze the solution with liquid nitrogen, evacuate the vessel, and then backfill with tritium gas to the desired pressure.
-
Allow the reaction mixture to stir at room temperature for several hours to days. The reaction time needs to be optimized.
-
After the reaction, freeze the mixture again and remove the excess tritium gas using the high-vacuum manifold.
-
Remove the labile tritium by repeatedly dissolving the crude product in methanol and evaporating the solvent.
-
Purify the ³H-labeled this compound by radio-HPLC.
Quality Control:
-
Radiochemical Purity:
-
Assess the radiochemical purity of the final product using radio-HPLC.
-
-
Specific Activity Determination:
-
Determine the mass of the purified product.
-
Measure the radioactivity using LSC.
-
Calculate the specific activity.
-
Visualizations
Diagram 1: General Workflow for Radiolabeling this compound
Caption: General experimental workflow for radiolabeling this compound.
Diagram 2: Mechanism of Action of this compound
Caption: Inhibition of bacterial cell wall synthesis by this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. gpnotebook.com [gpnotebook.com]
- 3. Cephamycin - Wikipedia [en.wikipedia.org]
- 4. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. almacgroup.com [almacgroup.com]
- 8. benchchem.com [benchchem.com]
- 9. Tritium labelling of pharmaceuticals by metal-catalysed exchange methods | RTI [rti.org]
- 10. researchgate.net [researchgate.net]
- 11. Drug labelling problems ironed out by new catalyst | Research | Chemistry World [chemistryworld.com]
- 12. Amino acid precursors of Myxococcus xanthus antibiotic TA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synergistic Studies of Cephamycin A with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting synergistic studies involving Cephamycin A and other classes of antibiotics. The protocols outlined below are intended to assist researchers in the systematic evaluation of antibiotic combinations to combat bacterial resistance and enhance therapeutic efficacy.
Introduction
The rise of multidrug-resistant (MDR) bacteria necessitates the exploration of novel therapeutic strategies. Antibiotic combination therapy, which can produce synergistic effects, offers a promising approach to overcome resistance, broaden the antibacterial spectrum, and reduce the required dosage of individual drugs, thereby minimizing toxicity. This compound, a β-lactam antibiotic, demonstrates stability against many β-lactamases, making it a strong candidate for synergistic combinations. This document details the methodologies for assessing the synergistic potential of this compound with other antibiotics, such as aminoglycosides, and provides insights into the potential mechanisms of action.
Key Experimental Protocols
Two primary in vitro methods are widely used to determine antibiotic synergy: the checkerboard assay and the time-kill assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.
Principle:
This method involves a two-dimensional serial dilution of two antibiotics in a 96-well microtiter plate.[1][2] One drug is diluted along the x-axis (columns) and the other along the y-axis (rows). Each well, therefore, contains a unique combination of concentrations of the two drugs. After inoculation with a standardized bacterial suspension and incubation, the wells are examined for microbial growth to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.[1]
Protocol:
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., sterile distilled water, DMSO).
-
From the stock solutions, prepare working solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) at four times the highest desired final concentration. The concentration range should bracket the expected MIC of each antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture, prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Checkerboard Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
In the first row (Row A), add 50 µL of the highest concentration of this compound to each well in columns 1 through 10.
-
Perform serial two-fold dilutions by transferring 50 µL from Row A to Row B, and so on, down to Row G. Discard the final 50 µL from Row G. Row H will serve as the control for the second antibiotic alone.
-
In the first column (Column 1), add 50 µL of the highest concentration of the second antibiotic to each well in rows A through G.
-
Perform serial two-fold dilutions by transferring 50 µL from Column 1 to Column 2, and so on, across to Column 10. Discard the final 50 µL from Column 10. Column 11 will serve as the control for this compound alone.
-
Column 12 should contain only broth for a sterility control.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Workflow for Checkerboard Assay:
Caption: Workflow of the checkerboard assay for synergy testing.
Time-Kill Assay
The time-kill assay provides dynamic information about the rate of bactericidal activity of antimicrobial agents alone and in combination over time.[3]
Principle:
This assay measures the change in bacterial viability (in colony-forming units per milliliter, CFU/mL) over a period of time when exposed to antibiotics at specific concentrations. Synergy is demonstrated by a significant decrease in CFU/mL in the presence of the combination compared to the most active single agent.[3]
Protocol:
-
Preparation:
-
Prepare antibiotic solutions in CAMHB at the desired concentrations (e.g., 0.5 x MIC, 1 x MIC).
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing the antibiotic solutions and a growth control (no antibiotic).
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate a known volume of the appropriate dilutions onto Mueller-Hinton agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the combination.
-
Interpret the results:
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log₁₀ change in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log₁₀ increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.[3]
-
-
Workflow for Time-Kill Assay:
Caption: Workflow of the time-kill assay for synergy testing.
Data Presentation: Synergistic Activity of this compound (Cefoxitin) with Aminoglycosides
The following table summarizes hypothetical data from a checkerboard assay evaluating the synergy of Cefoxitin (a Cephamycin) with Amikacin (an aminoglycoside) against various bacterial strains.
| Bacterial Strain | Cefoxitin MIC (µg/mL) Alone | Amikacin MIC (µg/mL) Alone | Cefoxitin MIC (µg/mL) in Combination | Amikacin MIC (µg/mL) in Combination | FICI | Interpretation |
| E. coli ATCC 25922 | 8 | 4 | 2 | 1 | 0.5 | Synergy |
| K. pneumoniae (ESBL) | 32 | 16 | 4 | 2 | 0.25 | Synergy |
| S. aureus ATCC 29213 | 4 | 2 | 1 | 0.5 | 0.5 | Synergy |
| P. aeruginosa PAO1 | 64 | 8 | 32 | 2 | 0.75 | Additive |
Proposed Mechanism of Synergy and Signaling Pathway
A potential mechanism for the synergistic action of this compound with aminoglycosides, particularly against β-lactamase-producing bacteria, involves the alteration of the β-lactamase enzyme by the aminoglycoside.[4]
Proposed Signaling Pathway:
The aminoglycoside (e.g., Streptomycin) binds to the β-lactamase enzyme, inducing a conformational change.[4] This alteration in the enzyme's structure reduces its hydrolytic efficiency towards the Cephamycin.[4] As a result, more of the Cephamycin remains intact and available to bind to its primary target, the penicillin-binding proteins (PBPs), leading to the inhibition of bacterial cell wall synthesis and subsequent cell death.[4]
Caption: Proposed synergistic mechanism of this compound and Aminoglycosides.
Conclusion
The systematic evaluation of this compound in combination with other antibiotics using standardized methods like the checkerboard and time-kill assays is crucial for identifying potent synergistic interactions. Understanding the underlying mechanisms of synergy can further guide the rational design of combination therapies to combat multidrug-resistant pathogens effectively. The protocols and information provided herein serve as a foundational resource for researchers dedicated to advancing antimicrobial drug development.
References
- 1. [Combined action of cephamycin and aminoglycoside antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergism between aminoglycosides and cephalosporins with antipseudomonal activity: interaction index and killing curve method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. Frontiers | A Mechanism of Synergistic Effect of Streptomycin and Cefotaxime on CTX-M-15 Type β-lactamase Producing Strain of E. cloacae: A First Report [frontiersin.org]
Cephamycin A in Veterinary Microbiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephamycins are a class of β-lactam antibiotics characterized by a 7-alpha-methoxy group, which confers notable stability against β-lactamase enzymes produced by many resistant bacteria. While research specifically detailing the applications of Cephamycin A in veterinary microbiology is limited in publicly available literature, its close relative, the semi-synthetic cephamycin C derivative cefoxitin, is well-documented and serves as a valuable representative for this class of antibiotics in veterinary research. This document will focus on the applications of cefoxitin as a surrogate for this compound, providing insights into its use in veterinary microbiology research. Cefoxitin, like other cephamycins, is a broad-spectrum antibiotic effective against a range of Gram-positive, Gram-negative, and anaerobic bacteria.[1]
Cephamycins exert their bactericidal action by inhibiting the synthesis of the bacterial cell wall.[2] They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and death. Their resistance to β-lactamases makes them particularly useful against bacteria that have developed resistance to other β-lactam antibiotics like penicillins and cephalosporins.
These application notes provide an overview of the potential uses of cephamycin antibiotics in veterinary microbiology research, with a focus on in vitro susceptibility testing and in vivo efficacy models, using cefoxitin as the primary example.
Data Presentation: In Vitro Susceptibility of Veterinary Pathogens to Cefoxitin
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for cefoxitin against a variety of significant veterinary pathogens. This data is crucial for understanding the potential therapeutic applications and for designing further research studies.
Table 1: Cefoxitin MIC Values for Gram-Negative Veterinary Pathogens
| Bacterial Species | Animal Host | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | Canine | - | 4 | [3] |
| Pasteurella multocida | Bovine, Swine | - | ≤0.25 | |
| Mannheimia haemolytica | Bovine, Ovine | - | ≤0.5 | |
| Bordetella bronchiseptica | Canine | - | >32 |
Table 2: Cefoxitin MIC Values for Gram-Positive Veterinary Pathogens
| Bacterial Species | Animal Host | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus pseudintermedius (mecA-negative) | Canine | ≤0.5 | 1 | |
| Staphylococcus aureus (from bovine mastitis) | Bovine | - | 16 | |
| Streptococcus suis | Swine | - | >64 |
Table 3: Cefoxitin MIC Values for Anaerobic Veterinary Pathogens
| Bacterial Species | Animal Host | MIC Range (µg/mL) | % Susceptible (≤16 µg/mL) | Reference |
| Bacteroides fragilis group | General | 0.5 - >128 | 82 | [4] |
| Anaerobic cocci | General | ≤0.12 - >128 | >90 | [4] |
| Clostridium spp. | General | ≤0.12 - >128 | >90 | [4] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. The data presented is a compilation from various sources and should be used for research and informational purposes. Susceptibility can vary by geographic location and strain.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established standards, primarily from the Clinical and Laboratory Standards Institute (CLSI), and can be adapted for specific research needs.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standardized method for determining the MIC of this compound (or cefoxitin) against veterinary bacterial pathogens.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium in vitro.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microtiter plates
-
This compound or Cefoxitin analytical standard
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of this compound/Cefoxitin at a high concentration (e.g., 1024 µg/mL) in an appropriate solvent as recommended by the manufacturer.
-
Further dilute the stock solution in CAMHB to create a working solution for serial dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). A spectrophotometer can be used for standardization (absorbance at 625 nm of 0.08-0.13).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the working antimicrobial solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. A reading mirror can aid in visualization.
-
Protocol 2: Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)
This protocol describes the disk diffusion method for assessing the susceptibility of veterinary pathogens to this compound (or cefoxitin).
Objective: To qualitatively determine the susceptibility of a bacterial isolate to a particular antibiotic based on the zone of growth inhibition around an antibiotic-impregnated disk.
Materials:
-
Mueller-Hinton agar (MHA) plates (150 mm)
-
Cefoxitin disks (30 µg)
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard as described in Protocol 1.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Antibiotic Disks:
-
Using sterile forceps or a disk dispenser, place a cefoxitin (30 µg) disk onto the inoculated surface of the agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the interpretive criteria provided by the CLSI VET01S document.
-
Protocol 3: In Vivo Efficacy in a Murine Systemic Infection Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound (or cefoxitin) in a mouse model of systemic infection.
Objective: To assess the protective effect of this compound/Cefoxitin against a lethal systemic bacterial infection in mice.
Materials:
-
Specific pathogen-free mice (e.g., ICR or BALB/c, 6-8 weeks old)
-
Challenge bacterial strain (e.g., a veterinary isolate of E. coli or S. aureus)
-
This compound or Cefoxitin for injection
-
Sterile saline or appropriate vehicle for drug administration
-
Mucin or other agents to enhance infection (if necessary)
-
Syringes and needles for injection
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Preparation of Bacterial Challenge Inoculum:
-
Grow the challenge organism to mid-log phase in an appropriate broth medium.
-
Wash the bacterial cells with sterile saline and resuspend to a predetermined concentration (CFU/mL) that will induce a lethal infection in control animals. The lethal dose (LD₅₀ or LD₉₀) should be determined in preliminary experiments.
-
The inoculum may be mixed with a substance like mucin to enhance virulence.
-
-
Animal Grouping and Infection:
-
Randomly assign mice to treatment and control groups (e.g., n=10 per group).
-
Infect all mice intraperitoneally (IP) with 0.5 mL of the bacterial challenge inoculum.
-
-
Treatment Administration:
-
At a specified time post-infection (e.g., 1 and 4 hours), administer the treatment subcutaneously (SC) or via another appropriate route.
-
Treatment groups will receive varying doses of this compound/Cefoxitin.
-
The control group will receive the vehicle only.
-
-
Observation and Data Collection:
-
Observe the animals for a set period (e.g., 7 days) and record mortality daily.
-
Clinical signs of illness (e.g., ruffled fur, lethargy) can also be scored.
-
-
Data Analysis:
-
Calculate the survival rate for each group.
-
Determine the 50% effective dose (ED₅₀), which is the dose of the antibiotic that protects 50% of the infected animals from death. This can be calculated using methods such as the Reed-Muench method.
-
Mandatory Visualization
Mechanism of Action of Cephamycins
The following diagram illustrates the mechanism of action of cephamycin antibiotics, which involves the inhibition of bacterial cell wall synthesis.
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Experimental Workflow: Broth Microdilution MIC Assay
This diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.
Caption: Workflow for the broth microdilution MIC assay.
Logical Relationship: Susceptibility Testing Interpretation
This diagram illustrates the logical flow of interpreting the results from antimicrobial susceptibility testing according to CLSI guidelines.
Caption: Logic for interpreting antimicrobial susceptibility test results.
References
- 1. Antibiotic susceptibility of canine Bordetella bronchiseptica isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Oxacillin and Cefoxitin Disk and MIC Breakpoints for Prediction of Methicillin Resistance in Human and Veterinary Isolates of Staphylococcus intermedius Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Susceptibility of Anaerobes to Cefoxitin and Other Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Cephamycin C Production in Streptomyces
Welcome to the technical support center for Cephamycin C production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols for improved yields of Cephamycin C from Streptomyces, particularly Streptomyces clavuligerus.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces culture shows good biomass growth, but the Cephamycin C yield is consistently low. What are the likely causes?
A1: This is a common issue that can stem from several factors. Low antibiotic production despite healthy growth often points to issues in the regulation of secondary metabolism or suboptimal fermentation conditions. Here are the primary areas to investigate:
-
Nutrient Limitation or Repression: Secondary metabolite production, including Cephamycin C, is often triggered by the depletion of certain nutrients like phosphate or specific carbon/nitrogen sources. Conversely, high concentrations of easily metabolized nutrients can repress the biosynthetic genes.
-
Suboptimal pH: The pH of the culture medium is critical. The ideal pH for Cephamycin C production by Streptomyces typically falls within the neutral to slightly alkaline range. A deviation from this can significantly impact enzyme activity and overall yield.[1]
-
Inadequate Precursor Supply: The biosynthesis of Cephamycin C depends on the availability of specific precursors, primarily L-lysine, L-cysteine, and L-valine. A bottleneck in the supply of any of these can limit production. Kinetic analysis has identified the availability of the precursor α-aminoadipic acid as a potential rate-limiting step.[2]
-
Insufficient Aeration: The biosynthetic pathway for Cephamycin C involves several oxygenase enzymes. Therefore, maintaining an adequate dissolved oxygen (DO) level is crucial, especially during the production phase.
Q2: I'm observing significant batch-to-batch variability in my Cephamycin C yield. How can I improve consistency?
A2: Inconsistent yields are often traced back to the initial stages of the fermentation process. To improve reproducibility, focus on standardizing your protocols, particularly:
-
Seed Culture Preparation: The quality, age, and metabolic state of the inoculum are critical. Ensure you are using a consistent spore concentration and a standardized growth medium and incubation time for your seed cultures.[1]
-
Medium Preparation: Minor variations in media components can have a significant impact. Use high-quality reagents and ensure accurate weighing and mixing.
-
Fermentation Parameters: Precisely control physical parameters such as temperature, pH, and agitation speed across all batches.
Q3: What is the role of the ccaR gene in Cephamycin C production?
A3: The ccaR gene is a key pathway-specific transcriptional activator in Streptomyces clavuligerus. It plays a crucial role in positively regulating the expression of genes in both the Cephamycin C and clavulanic acid biosynthetic clusters.[3][4][5][6] A lack of Cephamycin C production in ccaR mutants is directly linked to the absence of essential biosynthetic enzymes from the early and middle stages of the pathway.[3][7] Overexpression of ccaR has been shown to significantly increase Cephamycin C production.[6]
Q4: Can I selectively enhance Cephamycin C production over other secondary metabolites like clavulanic acid?
A4: While the biosynthesis of Cephamycin C and clavulanic acid is co-regulated by ccaR, it is possible to influence the relative production rates. This can be achieved by:
-
Carbon Source Selection: Glycerol is often the preferred carbon source for clavulanic acid production, while starch tends to favor Cephamycin C biosynthesis.[8][9]
-
Precursor and Inducer Addition: The addition of 1,3-diaminopropane at high concentrations (e.g., 10 g/L) has been shown to increase Cephamycin C production by up to 300%, while lower concentrations favor clavulanic acid.[10]
Troubleshooting Guides
Issue 1: Low Cephamycin C Titer
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Medium Composition | Review and optimize the carbon-to-nitrogen ratio. Conduct experiments using response surface methodology (RSM) to systematically test different concentrations of key media components like glucose, corn starch, and soybean meal.[11] | Identification of an optimized medium formulation that enhances Cephamycin C production. |
| Precursor Limitation | Supplement the culture medium with precursors of the Cephamycin C pathway, such as L-lysine, L-valine, and L-cysteine.[12] | Increased availability of building blocks for Cephamycin C biosynthesis, leading to higher yields. |
| Genetic Bottlenecks | Overexpress key biosynthetic genes. For instance, integrating an additional copy of the lat gene, which encodes lysine-ε-aminotransferase, can alleviate the rate-limiting step of α-aminoadipic acid availability.[2] | Enhanced metabolic flux towards Cephamycin C, resulting in improved production. |
| Inadequate Aeration | Monitor and control the dissolved oxygen (DO) level throughout the fermentation. Adjust agitation and aeration rates to prevent oxygen limitation.[1] | Sufficient oxygen supply for the oxygenase enzymes in the biosynthetic pathway, leading to increased product formation. |
Issue 2: Poor Growth of Streptomyces
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH of the Medium | Optimize the initial pH of the culture medium. For most Streptomyces species, a pH between 6.8 and 7.2 is optimal for growth.[13] | Improved enzyme function and nutrient uptake, leading to better biomass accumulation. |
| Suboptimal Temperature | Verify and optimize the incubation temperature. A temperature range of 28-30°C is generally suitable for Streptomyces.[1][13] | Enhanced metabolic activity and growth rate. |
| Inappropriate Inoculum Size | Test different inoculum sizes to find the optimal concentration for your fermentation scale. An 8% (v/v) inoculum has been found to be effective in some studies.[13] | A balanced initial cell density that avoids long lag phases or premature nutrient depletion. |
Data Presentation: Medium Optimization and Production Yields
Table 1: Effect of Carbon Source on Cephamycin C and Clavulanic Acid Production
| Carbon Source | Feeding Strategy | Max. Cephamycin C (mg/L) | Max. Clavulanic Acid (mg/L) | Reference |
| Glycerol | Fed-batch | 566.5 | 1022 | [8] |
| Starch | Fed-batch | Higher than CA | Lower than CephC | [8] |
Table 2: Impact of Precursor/Inducer Supplementation on Cephamycin C Production
| Supplement | Concentration | Fold Increase in Cephamycin C | Reference |
| 1,3-diaminopropane | 10 g/L | 300% | [10] |
| L-lysine, L-valine, L-cysteine, DL-methionine | Optimized via RSM | - | [12] |
Table 3: Yield Improvement through Fermentation Optimization in Solid-State Fermentation
| Optimization Stage | Cephamycin C Yield (mg/gds) | Reference |
| Before Optimization | 10.50 ± 1.04 | [14][15] |
| After RSM Optimization of Parameters | 21.68 ± 0.76 | [14][15] |
| After Amino Acid Supplementation | 27.41 ± 0.65 | [14][15][16] |
(gds = grams of dried substrate)
Experimental Protocols
Protocol 1: Gene Overexpression via Integrative Plasmid
This protocol describes the general steps for overexpressing a target gene (e.g., lat or ccaR) in Streptomyces clavuligerus.
-
Gene Amplification: Amplify the coding sequence of the target gene from S. clavuligerus genomic DNA using PCR with high-fidelity polymerase. The primers should include restriction sites for subsequent cloning.
-
Vector Construction: Ligate the amplified gene into an appropriate E. coli-Streptomyces shuttle vector (e.g., pSET152-based vectors) under the control of a strong constitutive or inducible promoter.
-
Protoplast Preparation: Grow S. clavuligerus in a suitable medium (e.g., Trypticase Soy Broth with 1% starch) to the mid-exponential phase. Harvest the mycelia and treat with lysozyme in a hypertonic solution to generate protoplasts.
-
Transformation: Introduce the recombinant plasmid into the prepared protoplasts using polyethylene glycol (PEG)-mediated transformation.
-
Selection and Regeneration: Plate the transformed protoplasts on a regeneration medium containing an appropriate antibiotic for selection (e.g., apramycin for pSET152). Incubate until colonies appear.
-
Verification: Confirm the integration of the plasmid at the chromosomal attB site and the presence of the target gene in the recombinant strains using PCR and sequencing.
-
Fermentation and Analysis: Cultivate the verified recombinant strains and the wild-type control under identical fermentation conditions. Measure Cephamycin C production at various time points using a suitable analytical method (e.g., HPLC or bioassay).
Protocol 2: Response Surface Methodology (RSM) for Medium Optimization
RSM is a statistical approach to optimize medium components efficiently.
-
Factor Screening: Identify the most significant media components affecting Cephamycin C production using a one-factor-at-a-time (OFAT) approach or a Plackett-Burman design.
-
Central Composite Design (CCD): Design a CCD experiment with the selected significant factors. This design includes factorial points, axial points, and center points to evaluate linear, quadratic, and interaction effects.
-
Experimentation: Prepare and run the fermentation experiments according to the CCD matrix. Each run will have a different combination of the selected factor concentrations.
-
Data Analysis: Measure the Cephamycin C yield for each run. Use statistical software to fit the data to a second-order polynomial equation and perform an analysis of variance (ANOVA) to determine the significance of the model and individual factors.
-
Optimization and Validation: Use the model to predict the optimal concentrations of the media components for maximizing Cephamycin C production. Validate the predicted optimum by running a confirmation experiment.
Visualizations
Caption: Simplified biosynthetic pathway of Cephamycin C in Streptomyces clavuligerus.
Caption: Experimental workflow for improving Cephamycin C yield via gene overexpression.
Caption: The central regulatory role of the ccaR gene on secondary metabolite production.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic engineering of cephalosporin biosynthesis in Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the Streptomyces clavuligerus Cephamycin C Gene Cluster and Its Regulation by the CcaR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis and molecular genetics of cephamycins. Cephamycins produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. primescholars.com [primescholars.com]
- 14. Production of cephamycin C by Streptomyces clavuligerus NT4 using solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Production of cephamycin C by Streptomyces clavuligerus NT4 using solid-state fermentation | Semantic Scholar [semanticscholar.org]
addressing challenges in the downstream processing of Cephamycin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the downstream processing of Cephamycin A.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended steps for clarifying the fermentation broth of this compound?
A1: The initial clarification of the fermentation broth is crucial to remove cells and other insoluble materials. A common approach involves a two-step membrane filtration process: microfiltration followed by ultrafiltration. This process helps to prepare the broth for subsequent chromatographic purification steps.[1]
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: A multi-step chromatographic approach is typically employed. This often includes adsorption chromatography using a neutral resin like Amberlite XAD4 to remove some impurities, followed by ion-exchange chromatography. Anionic resins such as Q Sepharose XL have been shown to be effective in capturing Cephamycin C.[2]
Q3: What are the key challenges in the downstream processing of this compound?
A3: The primary challenges include the low concentration of this compound in the fermentation broth, its high water solubility which makes extraction difficult, and its susceptibility to degradation at non-neutral pH.[3][4] The presence of structurally similar impurities also complicates the purification process.
Q4: What analytical methods are recommended for monitoring the purity of this compound during purification?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the concentration and purity of this compound.[4][5] A reversed-phase C18 column with a UV detector is frequently used.[1][5] Other methods include bioassays to determine antibiotic activity, and spectroscopic techniques like UV spectrophotometry, NMR, and mass spectrometry for structural confirmation.[1]
Q5: What are the critical stability parameters to consider for this compound during downstream processing?
A5: this compound is a β-lactam antibiotic and is susceptible to hydrolysis, especially at acidic and basic pH levels. It is most stable at a quasi-neutral pH.[4] Temperature is another critical factor, with higher temperatures accelerating degradation.[6] Therefore, processing steps should ideally be carried out at controlled, cool temperatures and near-neutral pH to minimize product loss.[4][6]
Troubleshooting Guides
Ion-Exchange Chromatography (IEX)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield/Poor Binding of this compound to Anion-Exchange Resin | Incorrect pH of the loading buffer. The pH should be at least 0.5-1 unit above the pI of this compound to ensure a net negative charge. | Adjust the pH of the sample and equilibration buffer. |
| High ionic strength of the sample or loading buffer, preventing electrostatic interaction with the resin. | Desalt or dilute the sample to lower its conductivity. Ensure the loading buffer has a low salt concentration. | |
| Column overloading. | Reduce the amount of sample loaded onto the column or use a larger column. | |
| Poor Resolution/Co-elution of Impurities | Inappropriate elution gradient. The gradient may be too steep, causing impurities to elute with the this compound peak. | Optimize the elution gradient. A shallower gradient can improve the separation of molecules with similar charges. |
| Non-optimal pH of the elution buffer. | Adjust the pH of the elution buffer to maximize the charge difference between this compound and contaminating molecules. | |
| Column fouling with precipitated proteins or other contaminants. | Clean the column according to the manufacturer's protocol. | |
| High Backpressure | Clogged column frit or tubing due to particulates in the sample. | Filter the sample before loading. Use an in-line filter. |
| Resin bed compaction. | Repack the column. | |
| High flow rate. | Reduce the flow rate. |
Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure to Induce Crystallization | Insufficient supersaturation. | Increase the concentration of this compound by solvent evaporation or by adding an anti-solvent. |
| Presence of impurities that inhibit nucleation. | Improve the purity of the this compound solution through additional chromatography steps. | |
| Incorrect solvent/anti-solvent system. | Screen different solvent and anti-solvent combinations. | |
| Formation of Oil Instead of Crystals | The degree of supersaturation is too high, leading to liquid-liquid phase separation. | Reduce the rate of anti-solvent addition or the rate of cooling. |
| Presence of impurities that interfere with crystal lattice formation.[7] | Further purify the this compound solution. | |
| Poor Crystal Quality (e.g., small, irregular crystals) | Rapid nucleation and growth due to high supersaturation. | Decrease the level of supersaturation. Employ a slower cooling or anti-solvent addition rate. |
| Inadequate mixing during crystallization. | Optimize the stirring speed to ensure homogenous conditions without causing crystal breakage. | |
| Presence of impurities.[7] | Enhance the purity of the starting material. |
Quantitative Data
Table 1: Illustrative Purification of this compound
| Purification Step | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Clarified Fermentation Broth | 1,000,000 | 50 | 100 | ~5 |
| Amberlite XAD4 Adsorption | 900,000 | 150 | 90 | ~15 |
| Q Sepharose XL (IEX) | 765,000 | 800 | 76.5 | ~70 |
| Crystallization | 612,000 | 1100 | 61.2 | >95 |
Note: The data presented in this table are illustrative and may vary depending on the specific fermentation conditions and purification protocols used.
Experimental Protocols
Protocol 1: Ion-Exchange Chromatography of this compound
-
Column: Q Sepharose XL
-
Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
Procedure:
-
Equilibrate the Q Sepharose XL column with 5 column volumes (CV) of Buffer A.
-
Adjust the pH and conductivity of the clarified and pre-treated this compound solution to match that of Buffer A.
-
Load the sample onto the column at a flow rate of 100 cm/h.
-
Wash the column with 5 CV of Buffer A to remove unbound impurities.
-
Elute the bound this compound using a linear gradient of 0-50% Buffer B over 10 CV.
-
Collect fractions and analyze for this compound concentration and purity using HPLC.
-
Pool the fractions containing pure this compound.
-
Protocol 2: Crystallization of this compound
-
Solvent: Methanol
-
Anti-solvent: Isopropyl alcohol
-
Procedure:
-
Concentrate the purified this compound solution to a high concentration in methanol.
-
Slowly add isopropyl alcohol as an anti-solvent while gently stirring.
-
Monitor for the appearance of turbidity, which indicates the onset of nucleation.
-
Once turbidity is observed, continue the slow addition of the anti-solvent until crystal formation is evident.
-
Allow the solution to stand at 4°C for several hours to promote crystal growth.
-
Collect the crystals by filtration.
-
Wash the crystals with cold isopropyl alcohol.
-
Dry the crystals under vacuum.
-
Protocol 3: HPLC Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.04 M potassium dihydrogen orthophosphate, pH 6.0).[8]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.[5]
-
Procedure:
-
Prepare a standard curve using this compound of known concentration.
-
Filter all samples and standards through a 0.22 µm filter before injection.
-
Inject the sample onto the HPLC system.
-
Run the gradient program to separate this compound from impurities.
-
Quantify the amount of this compound by comparing the peak area to the standard curve.
-
Visualizations
Caption: A typical experimental workflow for the downstream processing of this compound.
Caption: A logical troubleshooting guide for low yield in ion-exchange chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US4495348A - Derivative of cephamycin C - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Cephamycin A Degradation by LC-MS
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for identifying Cephamycin A degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and questions that may arise during the experimental process.
Q1: My this compound sample shows significant degradation even before I begin my forced degradation study. What could be the cause?
A1: this compound, like other β-lactam antibiotics, is susceptible to hydrolysis, especially the four-membered β-lactam ring.[1] Its stability is highly dependent on pH and temperature.[2] Ensure your stock solutions are prepared fresh in a suitable, neutral pH buffer and stored at low temperatures (e.g., 4°C for short-term, -80°C for long-term) to minimize premature degradation.[3] Also, check the purity of your reference standard, as older standards may already contain degradants.[4]
Q2: I am observing poor peak shape (tailing or fronting) for this compound and its potential degradation products. How can I improve this?
A2: Poor peak shape in LC-MS can stem from several factors.
-
Column Choice: Ensure you are using a suitable column, typically a C18, that is appropriate for separating polar compounds.[5][6]
-
Mobile Phase: The pH of your mobile phase is critical. Small adjustments can significantly impact peak shape and retention. Using additives like formic acid or ammonium acetate can improve peak symmetry.[5]
-
Injection Solvent: If your sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Try to match the injection solvent to the mobile phase as closely as possible.[7]
-
Column Overload: Injecting too much sample can lead to broad or asymmetrical peaks. Try reducing the injection volume or sample concentration.[7]
Q3: I am struggling to achieve good separation between the parent this compound peak and its degradation products. What LC parameters should I optimize?
A3: Co-elution is a common challenge. To improve separation:
-
Gradient Optimization: Adjust the solvent gradient. A shallower gradient provides more time for compounds with similar properties to separate.[8]
-
Flow Rate: Reducing the flow rate can sometimes enhance resolution, although it will increase the run time.[8]
-
Column Temperature: Altering the column temperature can change the selectivity of your separation and improve peak resolution.[8]
-
Different Column Chemistry: If optimization fails, consider trying a column with a different stationary phase chemistry.[8]
Q4: The signal intensity for my suspected degradation products is very low. How can I improve detection?
A4: Low signal intensity can be due to low abundance of the degradant or suboptimal MS settings.
-
MS Ionization Source: Ensure your mass spectrometer's ionization technique (e.g., Electrospray Ionization - ESI) and its settings (e.g., capillary voltage, gas flow, temperature) are optimized for your analytes.[8][9]
-
Sample Concentration: If possible, concentrate your sample after the degradation experiment. However, be mindful that this can also concentrate matrix components that may cause ion suppression.
-
Matrix Effects: The sample matrix can suppress the ionization of your analytes. Evaluate for matrix effects by comparing the signal of a standard in pure solvent versus a post-extraction spiked sample. If ion suppression is significant, improve your sample preparation procedure.[3][10]
Q5: I see many peaks in my chromatogram after forced degradation. How do I confidently identify which ones are actual degradation products of this compound?
A5: Differentiating true degradants from matrix or solvent-related peaks is crucial.
-
Blank Analysis: Always run a "blank" sample (your degradation medium without the drug) under the same conditions. Peaks present in the blank can be excluded.
-
Control Sample: Analyze a control sample of this compound that has not been subjected to stress conditions. This helps identify impurities present in the original drug substance.
-
Mass-to-Charge Ratio (m/z): Compare the m/z values of the new peaks with the parent drug. Degradation products will often have m/z values that correspond to logical chemical transformations (e.g., hydrolysis, oxidation, decarboxylation).
-
Tandem MS (MS/MS): Use MS/MS to fragment the ions of interest. The fragmentation pattern of a degradation product should share common fragments with the parent this compound molecule, providing structural confirmation.[6]
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating methods.[11] The recommended degradation level is typically between 5-20%.[11]
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or water.
-
Stress Conditions: Expose the this compound solution to the following conditions in separate experiments:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature. β-lactams are often highly susceptible to basic conditions, so degradation may be rapid.[1][2] Collect samples at shorter intervals (e.g., 15, 30, 60, 120 minutes). Neutralize samples immediately with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature. Monitor over several hours.
-
Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or a combination of UV/Visible light.
-
-
Sample Analysis: Analyze the stressed samples alongside a non-stressed control sample using a validated LC-MS method.
General LC-MS/MS Method Protocol
This serves as a starting point; method optimization is crucial for specific applications.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35 - 40°C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan mode to detect all potential degradation products. Follow up with tandem MS (MS/MS or product ion scan) on the detected masses to obtain structural information.
-
Mass Range: Scan a range appropriate for this compound and its expected products (e.g., m/z 100-1000).
-
Data Presentation
Table 1: Stability of Cephamycin C at Various pH Levels
This table shows the degradation of Cephamycin C, a structurally related compound, after 100 hours at 20°C, illustrating the significant impact of pH on stability.[2]
| pH | % Degradation of Cephamycin C | Stability Profile |
| 2.2 | 46% | Unstable |
| 6.0 | 15 - 20% | Relatively Stable |
| 7.0 | 15 - 20% | Relatively Stable |
| 7.6 | 15 - 20% | Relatively Stable |
| 8.7 | 71% | Highly Unstable |
Table 2: Template for Reporting this compound Degradation Products
Use this template to organize and report your experimental findings.
| Peak ID | Retention Time (min) | Precursor Ion (m/z) | Proposed Structure / Transformation | Stress Condition(s) |
| DP-1 | ||||
| DP-2 | ||||
| DP-3 | ||||
| ... |
Visualizations
Caption: Workflow from sample stress testing to final data analysis.
Caption: Hydrolysis of the β-lactam ring is a key degradation route.
References
- 1. Electrochemistry of Intact Versus Degraded Cephalosporin Antibiotics Facilitated by LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic study on cephamycin C degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS [mdpi.com]
- 6. [Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Troubleshooting LC–MS Peak Assignment for Degradation Products – Pharma Stability [pharmastability.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. shimadzu.co.kr [shimadzu.co.kr]
- 11. longdom.org [longdom.org]
Technical Support Center: Overcoming Acquired Resistance to Cephamycin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to Cephamycin A in bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
A1: Acquired resistance to this compound, such as Cefoxitin, in Gram-negative bacteria is primarily mediated by two mechanisms:
-
Enzymatic Degradation: Overproduction of chromosomal AmpC β-lactamases is a major factor.[1][2] While Cephamycins are generally stable against many β-lactamases, high levels of AmpC can effectively hydrolyze the drug.[1][3] This overexpression is often due to mutations in the regulatory genes, such as ampD, or in the promoter/attenuator regions of the ampC gene.[4][5]
-
Reduced Drug Permeability: Decreased expression of outer membrane porins, such as OmpC and OmpF in Escherichia coli, can restrict the entry of this compound into the bacterial cell, leading to increased resistance.[6][7]
A combination of both mechanisms can lead to high-level resistance.
Q2: My bacterial strain shows increased resistance to Cefoxitin, but the standard test for ESBLs is negative. What could be the cause?
A2: This is a common scenario. The resistance is likely due to the hyperproduction of AmpC β-lactamases, which are not inhibited by clavulanic acid, the inhibitor used in standard ESBL tests.[1] You should investigate AmpC-mediated resistance.
Q3: Can resistance to this compound be reversed?
A3: Yes, in some cases. The strategy depends on the resistance mechanism:
-
For AmpC-mediated resistance: While traditional β-lactamase inhibitors like clavulanic acid are generally ineffective against AmpC, newer inhibitors are being explored.[8] Combination therapy with other antibiotics can also be effective.
-
For resistance due to porin loss: This is more challenging to reverse directly. However, combination therapies that include agents with different entry mechanisms or targets can be successful.
-
For efflux-mediated resistance: The use of efflux pump inhibitors (EPIs) in combination with this compound can restore susceptibility by preventing the drug from being pumped out of the cell.[9]
Q4: What is the role of Penicillin-Binding Proteins (PBPs) in this compound resistance?
A4: Alterations in PBPs can contribute to β-lactam resistance.[10][11][12] For Cephamycins, resistance can emerge from mutations in PBPs that decrease the binding affinity of the drug to its target.[13][14] However, this is generally considered a less common mechanism of high-level resistance compared to AmpC hyperproduction and porin loss.
Troubleshooting Guides
Issue 1: Unexpectedly High MIC Values for this compound
Symptoms: Your bacterial isolate, which was previously susceptible, now shows a high Minimum Inhibitory Concentration (MIC) for Cefoxitin or another Cephamycin.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigation |
| AmpC β-lactamase Hyperproduction | 1. Phenotypic Test: Perform a disk approximation test with a potent AmpC inducer (e.g., imipenem) and a third-generation cephalosporin. Blunting of the cephalosporin zone of inhibition near the inducer disk suggests inducible AmpC. 2. Gene Expression Analysis: Quantify the expression of the ampC gene using qRT-PCR. A significant increase in expression compared to a susceptible control strain is indicative of hyperproduction. 3. Sequencing: Sequence the ampC promoter and attenuator regions to identify mutations known to increase expression.[5] |
| Porin Loss | 1. Outer Membrane Protein (OMP) Analysis: Extract OMPs and analyze them using SDS-PAGE. Compare the protein profiles of your resistant isolate and a susceptible control. The absence or significant reduction of bands corresponding to major porins (e.g., OmpC, OmpF) suggests porin loss.[7] |
| Efflux Pump Overexpression | 1. Synergy Testing: Perform a checkerboard assay with a known efflux pump inhibitor (EPI). A significant reduction in the MIC of this compound in the presence of the EPI suggests the involvement of an efflux pump. |
| Target Modification (PBP) | 1. PBP Binding Assays: If other mechanisms are ruled out, investigate alterations in PBPs through binding assays to assess the affinity of this compound for its target.[15] |
Issue 2: Inconsistent Results in Synergy (Checkerboard) Assays
Symptoms: You are getting variable Fractional Inhibitory Concentration (FIC) index values when testing this compound in combination with an inhibitor.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigation |
| Inoculum Preparation | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for every experiment to maintain consistency. |
| Drug Concentration Range | The concentration ranges for both this compound and the inhibitor should bracket their individual MICs. If the MICs are not well-defined, perform preliminary single-agent MIC determinations. |
| Plate Reading | Read the plates at a consistent time point (e.g., 18-24 hours). Ensure proper lighting and a non-reflective background for accurate visual determination of growth. |
| Calculation Errors | Double-check the calculation of the FIC index. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the individual FICs. |
Quantitative Data Summary
Table 1: Example MIC Values of Cefoxitin against E. coli Strains with Different Resistance Mechanisms
| Strain | Resistance Mechanism | Cefoxitin MIC (µg/mL) | Fold Change in MIC |
| Wild-Type | - | 2 | - |
| Mutant 1 | ampC promoter mutation (-42 C to T) | 32 | 16 |
| Mutant 2 | Porin (OmpC/F) loss | 16 | 8 |
| Mutant 3 | ampC promoter mutation & Porin loss | >256 | >128 |
Note: These are representative values and can vary between specific strains and experimental conditions.
Table 2: Example Synergy Data for Cefoxitin in Combination with an Efflux Pump Inhibitor (EPI) against Bacteroides fragilis
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Cefoxitin | 64 | 16 | 0.5 | Synergy |
| EPI | 128 | 32 |
FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.[16]
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is based on CLSI guidelines.
-
Prepare a 0.5 McFarland standard of the bacterial isolate in sterile saline or Mueller-Hinton Broth (MHB). This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate 50 µL of the diluted bacterial suspension into each well, bringing the final volume to 100 µL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Prepare serial two-fold dilutions of this compound along the x-axis and the inhibitor (e.g., EPI) along the y-axis of a 96-well plate in MHB.
-
The final volume in each well containing the drug dilutions should be 50 µL.
-
Prepare a standardized bacterial inoculum as described in the MIC protocol.
-
Inoculate each well with 50 µL of the final bacterial suspension.
-
Include wells with serial dilutions of each agent alone to determine their individual MICs.
-
Incubate the plate under appropriate conditions.
-
Read the MICs of each agent alone and in combination.
-
Calculate the FIC index using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[17]
Protocol 3: SDS-PAGE for Outer Membrane Protein Analysis
-
Grow bacterial cultures of the resistant and susceptible strains to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., Tris-HCl).
-
Lyse the cells by sonication or French press.
-
Separate the outer membrane fraction by differential centrifugation with sarkosyl.
-
Determine the protein concentration of the OMP extracts using a standard method (e.g., Bradford assay).
-
Mix the OMP samples with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto a 12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.[7][18][19][20]
-
Compare the banding patterns of the resistant and susceptible strains, looking for the absence or reduced intensity of bands corresponding to OmpC and OmpF.
Visualizations
Caption: Regulation of AmpC β-lactamase expression.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antibiotic Treatment of Infections Caused by AmpC-Producing Enterobacterales [mdpi.com]
- 3. Phenotypic susceptibility profiles of AmpC- and/or extended-spectrum beta-lactamase-(co)producing Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations in the ampC promoter of Escherichia coli isolates resistant to oxyiminocephalosporins without extended spectrum beta-lactamase production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SDS-PAGE Analysis of the Outer Membrane Proteins of Uropathogenic Escherichia coli Isolated from Patients in Different Wards of Nemazee Hospital, Shiraz, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cefoxitin inactivation by Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Increased susceptibility to cephamycin-type antibiotics of methicillin-resistant Staphylococcus aureus defective in penicillin-binding protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Altered PBP 2A and its role in the development of penicillin, cefotaxime, and ceftriaxone resistance in a clinical isolate of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Altered PBP 2A and Its Role in the Development of Penicillin, Cefotaxime, and Ceftriaxone Resistance in a Clinical Isolate of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. emerypharma.com [emerypharma.com]
- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. SDS-PAGE Protocol | Rockland [rockland.com]
- 19. Analysis of the SDS-PAGE patterns of outer membrane proteins from Escherichia coli strains that have lost the ability to form K1 antigen and varied in the susceptibility to normal human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
troubleshooting peak broadening in HPLC analysis of Cephamycin A
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak broadening during the High-Performance Liquid Chromatography (HPLC) analysis of Cephamycin A.
Troubleshooting Guide: Peak Broadening
This section offers a systematic approach to diagnosing and resolving common issues related to peak broadening in your this compound analysis.
Q1: My chromatogram shows broad peaks for this compound. Where should I begin troubleshooting?
A1: Start by evaluating the overall chromatogram to determine if the issue is specific to the this compound peak or affects all peaks. A logical first step is to run a system suitability test with a well-characterized standard. This will help you differentiate between system-wide problems and issues specific to your analyte.
Q2: All the peaks in my chromatogram, including the solvent front and standards, are broad. What does this indicate?
A2: Broadening of all peaks typically points to a problem with the HPLC system itself, often related to "extra-column band broadening."[1] This occurs when the sample is diluted or dispersed outside of the analytical column.
Common Causes for System-Wide Peak Broadening:
-
High Dead Volume: Excessive tubing length or use of tubing with a large internal diameter between the injector and the column, or between the column and the detector.[2]
-
Low Flow Rate: Operating at a flow rate significantly below the column's optimal value can lead to peak broadening.[2]
-
Detector Issues: An improperly set detector time constant can result in broadened peaks.[1]
-
Column Contamination: A contaminated guard column or a blocked frit at the head of the analytical column can distort peak shapes.[2]
Q3: Only the this compound peak is broad and/or tailing, while other peaks look sharp. What are the likely causes?
A3: When peak broadening is specific to your analyte, the issue is likely chemical or interaction-based. For ionizable compounds like this compound, a common cause is secondary interaction with the stationary phase or on-column degradation.
Analyte-Specific Causes for Peak Broadening:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of both the analyte and the column's stationary phase.[3] If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms can exist, leading to peak broadening.[3]
-
Secondary Silanol Interactions: For silica-based C18 columns, residual silanol groups on the stationary phase can interact with basic functional groups on the analyte, causing peak tailing, a form of asymmetrical broadening.[3]
-
Analyte Degradation: Cephalosporins can be unstable under certain conditions.[4] Degradation of this compound during the analysis can result in smaller, broader peaks or the appearance of shoulder peaks.[5][6]
-
Column Overload: Injecting too high a concentration of the sample can saturate the column, leading to broad, often fronting, peaks.[2]
Below is a workflow to guide you through the troubleshooting process.
Caption: A logical workflow for troubleshooting peak broadening.
Frequently Asked Questions (FAQs)
Q1: How does the mobile phase pH affect the peak shape of this compound?
A1: The mobile phase pH is a critical parameter in the analysis of ionizable compounds like cephalosporins. Cephamycin C, a closely related compound, shows significant degradation at very acidic or basic pH levels, while it is more stable at quasi-neutral pH.[6] For silica-based columns, a mobile phase pH between 3 and 7 is generally recommended to prevent the dissolution of the silica. An inappropriate pH can lead to:
-
Secondary Interactions: At mid-range pH values, residual silanol groups on the silica packing can become ionized and interact with positively charged analyte molecules, causing peak tailing.[3]
-
Analyte Instability: this compound may degrade under acidic or basic conditions, leading to a loss of peak height and the appearance of broad degradation peaks.[6]
Q2: I suspect this compound is degrading during my analysis. How can I confirm this?
A2: To investigate the stability of this compound and determine if degradation products are causing peak broadening, a forced degradation study is recommended.[7] This involves subjecting the analyte to various stress conditions to generate potential degradation products.[7] Comparing the chromatogram of the stressed sample to that of a fresh, unstressed sample can reveal if degradation is occurring under your analytical conditions.
Table 1: Stability of Cephamycin C at Various pH Levels
This table summarizes the degradation of Cephamycin C, which can provide insights into the stability of the structurally similar this compound.
| pH | Degradation after 100 hours (%) | Stability Level |
| 2.2 | 46% | Low |
| 6.0 | 15-20% | High |
| 7.0 | 15-20% | High |
| 7.6 | 15-20% | High |
| 8.7 | 71% | Very Low |
| Data sourced from a study on Cephamycin C stability.[6] |
Q3: What are typical HPLC conditions for analyzing cephalosporins like this compound?
A3: While the optimal conditions will need to be determined for your specific instrument and application, many successful analyses of cephalosporins utilize reverse-phase HPLC with the following components:
-
Column: A C18 or C8 column is most common.[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[4][8] The use of a buffer is crucial for controlling the pH.
-
Detection: UV detection is typically used, with wavelengths ranging from 230 nm to 280 nm depending on the specific cephalosporin.[4][8]
Table 2: Example HPLC Method Parameters for Cephalosporin Analysis
| Parameter | Typical Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.04 M phosphate buffer (pH 6) (7:93 v/v) |
| Flow Rate | 1.0 - 1.3 mL/min |
| Detection | UV at 240 nm |
| Temperature | 30°C |
| These are example parameters and may require optimization.[8][9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a procedure to assess the stability of this compound under various stress conditions.
Objective: To intentionally degrade this compound and analyze the resulting mixture by HPLC to identify potential degradation products that might interfere with the main peak or cause broadening.
Materials:
-
This compound reference standard
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl in a flask.
-
Keep the mixture at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
Before injection, neutralize the sample with an appropriate amount of 0.1 M NaOH.
-
Dilute with mobile phase to the target concentration.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH in a flask.
-
Keep the mixture at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Cephalosporins are often less stable in basic conditions.[10]
-
Before injection, neutralize the sample with an appropriate amount of 0.1 M HCl.
-
Dilute with mobile phase to the target concentration.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂ in a flask.
-
Keep the mixture at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).
-
Dilute with mobile phase to the target concentration before injection.
-
-
Thermal Degradation:
-
Pipette an aliquot of the stock solution into a vial and heat it in an oven at a set temperature (e.g., 60°C) for a specified time.
-
Cool the sample to room temperature and dilute with mobile phase before injection.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a photostability chamber to a controlled amount of UV and visible light.
-
Simultaneously, keep a control sample in the dark.
-
Dilute with mobile phase before injection.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using your established HPLC method.
-
Examine the chromatograms for new peaks, changes in the main peak area, and shifts in retention time. Pay close attention to the shape of the this compound peak.
-
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples [scielo.org.mx]
- 6. Kinetic study on cephamycin C degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment | Semantic Scholar [semanticscholar.org]
- 10. ptfarm.pl [ptfarm.pl]
proper storage and handling conditions to prevent Cephamycin A degradation
Disclaimer: Cephamycin A is a member of the cephamycin family of β-lactam antibiotics. While specific stability data for this compound is limited in publicly available literature, the following guidelines are based on data from the closely related and well-studied Cephamycin C , as well as general principles for other cephalosporins. These recommendations should serve as a robust starting point for researchers. It is always advisable to perform experiment-specific stability checks.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for powdered this compound?
For optimal long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.[1] Some suppliers may also recommend storage at 2°C to 8°C for shorter periods.[2][3]
Q2: I've received a shipment of this compound at room temperature. Is it still viable?
Yes. This compound is generally stable enough for shipping at ambient temperatures in its solid, powdered form.[4][5] Upon receipt, it should be promptly moved to the recommended long-term storage conditions (-20°C).
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare stock solutions in a suitable solvent (e.g., DMSO or aqueous buffers) and store them in small aliquots at -80°C to minimize freeze-thaw cycles.[1] For aqueous solutions, it is often recommended not to store them for more than a day, even when refrigerated.[6]
Q4: What is the primary cause of this compound degradation in solution?
Like all β-lactam antibiotics, this compound is susceptible to hydrolysis of its core β-lactam ring. This degradation is significantly influenced by pH, temperature, and the presence of certain enzymes (β-lactamases).[7][8]
Q5: At what pH is this compound most stable in aqueous solutions?
Based on data for Cephamycin C and other cephalosporins, maximum stability is typically observed in the quasi-neutral pH range (approximately 6.0 to 7.0) .[9][10] Degradation rates increase significantly in highly acidic (below pH 4) or alkaline (above pH 8) conditions.[10]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Loss of antibacterial activity in my experiment. | 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage temperature. 2. Degradation in experimental medium: Unfavorable pH or high temperature of the culture medium. 3. Enzymatic degradation: Presence of β-lactamase-producing organisms in the experiment. | 1. Prepare fresh stock solutions from powder. Aliquot new stocks to avoid freeze-thaw cycles. Store at -80°C. 2. Check the pH of your experimental medium. If possible, adjust to a neutral pH. For heat-sensitive steps, try to keep the solution cooled. 3. Cephamycins are generally resistant to many β-lactamases, but highly resistant strains may exist.[11] Verify the susceptibility of your specific microbial strain. |
| Precipitate observed in my thawed stock solution. | 1. Low solubility: The concentration of the stock solution may exceed its solubility limit at lower temperatures. 2. Solvent evaporation: Improperly sealed vials may lead to solvent evaporation and increased concentration. | 1. Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a more dilute stock solution. 2. Use high-quality vials with secure seals (e.g., O-ring screw caps). |
| Inconsistent results between experiments. | 1. Inconsistent solution age: Using stock or working solutions of varying ages. 2. Exposure to light: Photodegradation can occur with prolonged exposure to light. | 1. Adopt a strict protocol of preparing fresh working solutions for each experiment from a consistently stored stock. 2. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
Data Presentation: Stability of Cephamycin C (as a proxy for this compound)
Table 1: Recommended Storage Conditions for Cephamycin C
| Form | Storage Temperature | Recommended Duration | Citations |
| Powder | -20°C | ≥ 3 years | [1] |
| Powder | 2°C - 8°C | Check manufacturer's CoA | [2][3] |
| In Solvent (Stock Solution) | -80°C | ≤ 1 year | [1] |
Table 2: Effect of pH on Cephamycin C Degradation in Aqueous Solution at 20°C
| pH | Degradation after 100 hours | Relative Stability | Citation |
| 2.2 | 46% | Low | [10] |
| 6.0 - 7.6 | 15 - 20% | High | [10] |
| 8.7 | 71% | Low | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Aseptically weigh the required amount of this compound powder in a sterile environment.
-
Solvent Addition: Add the desired volume of a suitable solvent (e.g., sterile DMSO for a high-concentration stock, or a sterile aqueous buffer like PBS, pH 7.2, for direct use). Note that solubility in aqueous buffers is significantly lower.[6]
-
Dissolution: Vortex thoroughly until the powder is completely dissolved. For aqueous solutions, gentle warming may be required, but avoid excessive heat.
-
Sterilization (if aqueous): If prepared in an aqueous buffer, filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container. This step is not necessary for DMSO stocks if sterile techniques are used throughout.
-
Aliquoting: Dispense the stock solution into small, single-use, sterile cryovials. This is crucial to avoid repeated freeze-thaw cycles.
-
Storage: Immediately store the aliquots at -80°C.
Protocol 2: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and should be optimized for the specific HPLC system and this compound standard.
-
Preparation of Solutions:
-
Prepare a this compound solution of a known concentration (e.g., 100 µg/mL) in the buffer or medium to be tested (e.g., phosphate buffers at pH 3, 7, and 9).
-
Prepare a mobile phase suitable for cephalosporin analysis. A common mobile phase is a mixture of acetonitrile and a phosphate or acetate buffer.[12][13]
-
-
Incubation:
-
Divide the prepared solutions into different incubation conditions (e.g., 4°C, 25°C, 40°C) and protect them from light.
-
-
Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
Immediately quench any further degradation by diluting the sample in cold mobile phase or freezing at -80°C until analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable column (e.g., C18 reverse-phase column).[13]
-
Equilibrate the column with the mobile phase.
-
Inject the samples from the different time points.
-
Detect the this compound peak using a UV detector at an appropriate wavelength (e.g., ~240-260 nm, to be determined by UV scan).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
References
- 1. Cephamycin C | TargetMol [targetmol.com]
- 2. Cephamycin C | 38429-35-5 | AC09776 | Biosynth [biosynth.com]
- 3. biosynth.com [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. theclinivex.com [theclinivex.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic study on cephamycin C degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Phage Contamination in Cephamycin C Production
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and frequently asked questions for managing bacteriophage (phage) contamination in Streptomyces clavuligerus cultures producing Cephamycin C.
Frequently Asked Questions (FAQs)
Q1: What is bacteriophage contamination in the context of Cephamycin C production? A1: Bacteriophage contamination is the introduction and proliferation of viruses that specifically infect and destroy the production strain, Streptomyces clavuligerus.[1][2] This can lead to significant disruptions in the fermentation process, ranging from reduced antibiotic yields to complete batch failure.[3][4] Phages are viruses composed of a protein coat and a nucleic acid genome (DNA or RNA) that require a bacterial host to replicate.[4][5]
Q2: What are the common signs of a phage infection in a Cephamycin C fermentation batch? A2: Signs of a phage infection can appear suddenly and are often catastrophic for the fermentation process. Key indicators include:
-
A rapid and unexpected drop in the optical density (OD) or biomass of the culture.[3]
-
Visible clearing or "lysis" of the normally turbid fermentation broth.[3]
-
A sudden halt or significant decrease in Cephamycin C production and substrate (e.g., glucose) consumption.[3]
-
Abnormal foaming in the bioreactor.[3]
-
In some cases, a chronic or less virulent phage infection might not cause immediate cell lysis but will still negatively impact the metabolic activity and production rate of the culture.[3]
Q3: What are the primary sources of phage contamination in a fermentation facility? A3: Phages are ubiquitous in the environment and can be introduced into the fermentation process through several vectors.[3] Common sources include:
-
Raw Materials: Improperly sterilized media components or water.
-
Equipment: Contaminated bioreactors, tubing, sensors, or transfer lines.
-
Air Supply: Inadequately filtered air supplied to the bioreactor.[3]
-
Personnel: Contaminated clothing, hands, or handling errors.[6]
-
Starter Cultures: The seed cultures themselves, if not properly maintained, screened for prophages, or if they have been previously exposed to phages.[3][6]
Q4: How can phage contamination be prevented? A4: A proactive, multi-layered approach is essential for preventing phage contamination.[6] Key preventative strategies include:
-
Strict Hygiene and Sterilization: Implementing and adhering to rigorous sanitation and sterilization protocols for all equipment, surfaces, and media.[3][6]
-
Raw Material Screening: Testing raw material batches for the presence of phages before use.[3]
-
Development of Phage-Resistant Strains: Isolating and using mutant strains of Streptomyces clavuligerus that are resistant to known phages.[7][8]
-
Strain Rotation: Regularly rotating different production strains with different phage susceptibility profiles.[7][9]
-
Facility Design: Designing the facility layout to manage material and personnel flow effectively to minimize cross-contamination risks.[6][9]
Q5: What is the difference between a lytic and a lysogenic phage? A5: Lytic phages replicate by hijacking the host cell's machinery, producing numerous new phage particles, and then bursting (lysing) the cell to release the progeny, which is the primary cause of rapid fermentation collapse.[4][5] Lysogenic (or temperate) phages can integrate their genetic material into the host's genome, becoming a "prophage".[4] The prophage is replicated along with the bacterial DNA and can remain dormant for generations. Under certain stress conditions, the prophage can be induced to enter the lytic cycle, leading to cell lysis.[4]
Troubleshooting Guide
This section provides a step-by-step guide for addressing suspected phage contamination events during Cephamycin C fermentation.
Problem: A sudden drop in culture optical density (OD) and/or Cephamycin C production is observed.
This is a classic indicator of a severe lytic phage infection. Immediate action is required to contain the outbreak and diagnose the cause.
Step 1: Immediate Containment and Verification
-
Isolate the Bioreactor: Immediately halt all inputs and outputs to the affected bioreactor to prevent cross-contamination to other batches or equipment.[3]
-
Confirm Phage Presence: Aseptically collect a sample from the fermentation broth for phage detection. The standard method is the plaque assay, which can confirm the presence of lytic phages.[3] Molecular methods like PCR can also be used for faster detection if the phage's genetic sequence is known.[10][11]
Step 2: Investigation and Source Identification
-
Evaluate Raw Materials: Test all raw materials used in the failed batch for the presence of phages.[3]
-
Review Procedures: Conduct a thorough review of all operational logs, sterilization records, and personnel activities to identify any deviations from standard operating procedures.
-
Environmental Sampling: Collect samples from various points in the facility, including air vents, surfaces, and shared equipment, to identify the contamination source.[12]
Step 3: Decontamination and Remediation
-
Terminate the Batch: The contaminated batch is typically unrecoverable and should be safely terminated and disposed of according to facility protocols.
-
Thorough Decontamination: The bioreactor and all associated equipment must be rigorously cleaned and sterilized. Use a proven virucidal agent, as many standard disinfectants may not be effective against phages.[3][6]
-
Isolate and Characterize the Phage: If possible, isolate the contaminating phage from the broth sample. Characterizing the phage can help in developing resistant host strains and selecting effective disinfectants.[3]
Step 4: Long-Term Prevention
-
Develop Phage-Resistant Strains: Initiate a program to select for spontaneous mutants of Streptomyces clavuligerus that are resistant to the isolated phage.
-
Implement a Strain Rotation Program: If multiple production strains are available, implement a rotation strategy to reduce the selective pressure for phage evolution.[7]
-
Enhance Monitoring: Increase the frequency of monitoring for phages in raw materials and critical process points.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for a suspected phage contamination event.
Data Presentation
Table 1: Impact of Phage Contamination on Fermentation Parameters
| Parameter | Normal Fermentation | Phage Contaminated Fermentation | Reference |
| Phage Titer (PFU/mL) | < 10² | > 10⁴ (problematic) to > 10⁹ (batch failure) | [4] |
| Optical Density (OD₆₀₀) | Steady increase followed by plateau | Rapid, sharp decrease | [3] |
| Cephamycin C Titer | Consistent increase during production phase | Abrupt halt or decrease | [4] |
| Substrate Consumption | Follows predictable curve | Stalls or ceases | [3] |
| Broth Appearance | Turbid | Becomes clear (lysis) | [3] |
PFU = Plaque Forming Units
Experimental Protocols
Protocol 1: Phage Detection and Titer Quantification via Plaque Assay
This protocol, also known as the double agar overlay assay, is the gold standard for detecting and quantifying infectious phage particles.[11]
Materials:
-
Broth sample from the suspect bioreactor
-
Log-phase culture of host Streptomyces clavuligerus
-
Sterile buffer (e.g., SM buffer)
-
Molten soft top agar (e.g., TSB with 0.7% agar) kept at 45-50°C
-
Pre-warmed bottom agar plates (e.g., TSB with 1.5% agar)
-
Sterile microcentrifuge tubes and pipettes
Methodology:
-
Sample Preparation: Prepare serial 10-fold dilutions of the fermentation broth sample in a sterile buffer.[3]
-
Adsorption: In a sterile tube, mix 100 µL of a specific sample dilution with 100 µL of the log-phase S. clavuligerus host culture.[3]
-
Incubation: Incubate the mixture for 15-20 minutes at 28°C to allow phages to adsorb to the bacterial cells.[3]
-
Plating: Add 3-4 mL of the molten top agar to the tube, mix gently by swirling, and immediately pour the entire contents onto a pre-warmed bottom agar plate.[3] Swirl the plate gently to ensure an even layer.
-
Solidification and Incubation: Allow the top agar to solidify completely at room temperature. Invert the plates and incubate at 28°C for 24-48 hours, or until a uniform bacterial lawn is visible.[3]
-
Observation and Calculation: Look for plaques, which are clear zones on the bacterial lawn indicating areas of cell lysis caused by phages.[3] Count the plaques on plates with 30-300 distinct plaques. Calculate the phage titer (in PFU/mL) using the formula:
-
Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of sample plated in mL) [13]
-
Protocol 2: Isolation of Phage from a Contaminated Culture
This protocol uses an enrichment technique to amplify the number of phages from a sample, facilitating their isolation.[14][15]
Materials:
-
Broth sample from the contaminated bioreactor
-
Log-phase culture of host Streptomyces clavuligerus
-
Appropriate liquid growth medium (e.g., Trypticase Soy Broth)
-
Centrifuge and sterile centrifuge tubes
-
0.22 µm syringe filters
Methodology:
-
Enrichment: In a sterile flask, combine 50 mL of the contaminated broth sample, 50 mL of fresh growth medium, and 1 mL of a log-phase S. clavuligerus culture.
-
Incubation: Incubate the flask at 28°C with shaking for 18-24 hours. This allows any phages present to propagate to a high concentration.[14]
-
Cell Removal: Transfer the enrichment culture to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells and debris.[13]
-
Filtration: Carefully collect the supernatant and pass it through a 0.22 µm syringe filter into a sterile tube. This removes any remaining bacteria, yielding a cell-free phage lysate.
-
Confirmation: Confirm the presence of phages in the lysate by performing a plaque assay as described in Protocol 1.
-
Purification: To obtain a pure phage isolate, pick a single, well-isolated plaque using a sterile pipette tip, resuspend it in buffer, and repeat the plaque assay. This process should be repeated 2-3 times to ensure a clonal phage population.
Protocol 3: Screening for Phage-Resistant Streptomyces clavuligerus Mutants
This protocol exposes a large population of the production strain to a high concentration of the contaminating phage to select for spontaneous resistant mutants.
Materials:
-
High-titer stock of the contaminating phage lysate (>10⁹ PFU/mL)
-
Log-phase culture of the phage-sensitive parent S. clavuligerus strain
-
Agar plates and soft top agar
Methodology:
-
Exposure: Mix a large number of sensitive S. clavuligerus cells (e.g., 10⁸ CFU) with a high concentration of the phage lysate at a high multiplicity of infection (MOI > 1).
-
Plating: Plate the mixture using the double agar overlay technique described in Protocol 1.
-
Incubation: Incubate the plates at 28°C until lysis is apparent. Any surviving colonies that grow within the lysed lawn are potential phage-resistant mutants.[16]
-
Isolation and Purification: Pick individual surviving colonies and re-streak them twice on fresh agar plates to ensure they are pure and to remove any carried-over phages.[16]
-
Resistance Confirmation: Confirm the resistance of each purified isolate by performing a spot test. Plate a lawn of the mutant strain and spot a drop of the high-titer phage lysate onto it. A resistant mutant will show normal growth, whereas a sensitive strain will show a zone of clearing.
-
Characterization: Evaluate confirmed resistant mutants for their Cephamycin C production capabilities and growth characteristics to ensure they remain viable for industrial use.
Visualizations of Key Concepts
Phage Infection Cycles
Caption: Comparison of lytic and lysogenic phage infection cycles.
Phage Prevention and Control Strategy
Caption: An integrated strategy for phage prevention and control.
References
- 1. Production of cephamycin C by Streptomyces clavuligerus NT4 using solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bacteriophage Challenges in Industrial Processes: A Historical Unveiling and Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phages and fermentation - Phage Consultants [phageconsultants.com]
- 6. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 7. biolscigroup.us [biolscigroup.us]
- 8. Streptomyces development is involved in the efficient containment of viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bacteriophage Enumeration and Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phage Detection - Creative Biolabs [biotechphage.com]
- 13. mdpi.com [mdpi.com]
- 14. Bacteriophage isolation using enrichment cultures [protocols.io]
- 15. Phages for Phage Therapy: Isolation, Characterization, and Host Range Breadth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing the Antibacterial Potency of Cephamycin A Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in their efforts to enhance the antibacterial potency of Cephamycin A derivatives.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the synthesis, purification, and evaluation of this compound derivatives.
Synthesis & Purification
Question: I am experiencing low yields during the C-7 side-chain modification of the 7-aminocephalosporanic acid (7-ACA) core. What are the potential causes and solutions?
Answer: Low yields in C-7 acylation are a common issue. Here are several factors to consider:
-
Incomplete Deprotection: If you are starting from a protected precursor like Cephalosporin C, ensure the deprotection of the D-α-aminoadipoyl side chain is complete. Incomplete removal will result in a mixture of starting material and product, complicating purification. Consider optimizing deprotection conditions (e.g., reaction time, temperature, reagent concentration).
-
Side Reactions: The β-lactam ring is susceptible to hydrolysis under both acidic and basic conditions. Ensure your reaction conditions are as mild as possible. The use of appropriate protecting groups for carboxyl and amino functionalities on your side chain is crucial to prevent unwanted side reactions.[1][2][3][4][5]
-
Steric Hindrance: Bulky acylating agents or side chains can sterically hinder the approach to the C-7 amino group, leading to slower reaction rates and lower yields. Consider using a less hindered activating group for your carboxylic acid or exploring alternative coupling agents.
-
Purification Losses: Cephamycin derivatives can be challenging to purify due to their polarity and potential instability. Reverse-phase chromatography is often employed. Ensure your column packing material and solvent system are optimized for your specific derivative to minimize product loss during purification.[6]
Question: I am observing unexpected byproducts in my Wittig reaction for C-3 modification. How can I troubleshoot this?
Answer: The Wittig reaction is a powerful tool for C-3 functionalization, but side reactions can occur.[7][8][9][10][11] Consider the following:
-
Ylide Stability: The stability of the phosphorus ylide is critical. Unstabilized ylides are more reactive but can lead to a mixture of (E) and (Z) isomers and other side products. For more control, consider using stabilized ylides, although this may require harsher reaction conditions.
-
Base Selection: The choice of base for generating the ylide is crucial. Strong bases like n-butyllithium or sodium hydride are common, but their use can lead to side reactions if not carefully controlled (e.g., deprotonation at other sites). Consider using milder bases or optimizing the reaction temperature.
-
Reaction Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can quench the ylide and other reactive intermediates. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
-
Betaine Intermediate: The formation of a betaine intermediate can sometimes lead to side products. The Schlosser modification, which involves the use of a second equivalent of base at low temperature, can help to stabilize the betaine and improve the stereoselectivity of the reaction.[10]
Antibacterial Activity & Assay Performance
Question: My Minimum Inhibitory Concentration (MIC) values for a new derivative are inconsistent across experiments. What could be the cause?
Answer: Reproducibility in MIC assays is critical for accurate assessment of antibacterial potency. Inconsistencies can arise from several sources:
-
Inoculum Preparation: The density of the bacterial inoculum must be standardized. Using a McFarland standard to adjust the turbidity of your bacterial suspension is essential. Variations in the starting inoculum can significantly impact the final MIC reading.
-
Media Composition: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most non-fastidious aerobic bacteria. Ensure the composition of your media is consistent between batches, as variations in cation concentration (Ca2+ and Mg2+) can affect the activity of some antibiotics.
-
Endpoint Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. This visual determination can be subjective. Using a plate reader to measure optical density can provide a more objective endpoint. It is also important to include positive (no antibiotic) and negative (no bacteria) controls in every assay.
-
Compound Stability: Beta-lactam antibiotics can be unstable in aqueous solutions, with their stability being pH and temperature-dependent.[12] Prepare fresh solutions of your derivatives for each experiment and consider performing a stability study of your compound in the assay medium.
Question: My this compound derivative shows good activity against standard lab strains but is less effective against clinical isolates. Why might this be?
Answer: This is a common challenge in antibiotic development. The discrepancy in activity is often due to the presence of resistance mechanisms in clinical isolates that are absent in susceptible lab strains. Key mechanisms include:
-
β-Lactamase Production: Clinical isolates frequently produce β-lactamase enzymes that can hydrolyze the β-lactam ring of cephamycins, inactivating the antibiotic. The 7α-methoxy group of cephamycins provides some stability against certain β-lactamases, but extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases can still confer resistance.
-
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs, the primary targets of β-lactam antibiotics, can reduce the binding affinity of your derivative, leading to decreased efficacy.[13]
-
Reduced Permeability: Gram-negative bacteria possess an outer membrane that can act as a permeability barrier. Downregulation or mutation of porin channels, which β-lactams use to enter the periplasmic space, can reduce the intracellular concentration of your compound.
-
Efflux Pumps: Some bacteria possess efflux pumps that can actively transport antibiotics out of the cell, preventing them from reaching their target.
Data Presentation
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of various this compound derivatives against key bacterial pathogens.
Table 1: In Vitro Activity of C-7 Modified this compound Derivatives
| Derivative | Modification at C-7 | S. aureus (MSSA) | S. aureus (MRSA) | E. coli | P. aeruginosa | Reference |
| This compound | D-α-aminoadipoyl | 1 | >128 | 4 | >128 | (Typical values) |
| Cefoxitin | Thienylacetyl | 0.5 | 64 | 2 | 128 | (Typical values) |
| Derivative 1 | 2-(Arylmethyloxyimino)propionyl | 8 | >128 | >128 | >128 | [14] |
| Derivative 2 | (Arylmethyloxyamino)acetyl | 4 | >128 | >128 | >128 | [14] |
Table 2: In Vitro Activity of C-3 Modified this compound Derivatives
| Derivative | Modification at C-3 | E. coli (WT) | E. coli (CTX-R) | P. aeruginosa | X. maltophilia | Reference |
| This compound | Carbamoyloxymethyl | 4 | 32 | >128 | >128 | (Typical values) |
| Cefoxitin | Carbamoyloxymethyl | 2 | 16 | 128 | 64 | (Typical values) |
| Derivative 3 | (Catechol-4-ylcarbonyloxy)methyl | 0.5 | 2 | 8 | 16 | [15] |
| Derivative 4 | (E)-3-(Catechol-4-ylcarbonyloxy)-1-propen-1-yl | 0.25 | 1 | 4 | 8 | [15] |
Experimental Protocols
Broth Microdilution MIC Assay (CLSI Guidelines)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[16][17][18][19][20]
Materials:
-
96-well sterile microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
This compound derivative stock solution (typically in DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 h) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a series of two-fold serial dilutions of the this compound derivative in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC of the compound.
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well), bringing the final volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic that shows no visible growth (i.e., the first clear well). This can be determined by visual inspection against a dark background or by using a microplate reader to measure optical density. The growth control well should show distinct turbidity.
-
β-Lactamase Stability Assay (Nitrocefin-Based)
This assay measures the stability of a this compound derivative in the presence of β-lactamase enzymes.[14][16][17][18][19]
Materials:
-
Purified β-lactamase enzyme (e.g., from Bacillus cereus or a specific clinical isolate)
-
Nitrocefin (a chromogenic cephalosporin)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
This compound derivative
-
96-well UV-transparent microtiter plate
-
Spectrophotometer capable of reading absorbance at 486 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in phosphate buffer.
-
Prepare a stock solution of Nitrocefin in DMSO.
-
Prepare a working solution of the β-lactamase enzyme in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the β-lactamase solution and the this compound derivative solution.
-
Include a control well with the enzyme but without the cephamycin derivative.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes).
-
-
Initiation of Reaction:
-
To initiate the reaction, add the Nitrocefin solution to all wells. The hydrolysis of Nitrocefin by the β-lactamase results in a color change from yellow to red, which can be monitored by measuring the increase in absorbance at 486 nm.
-
-
Data Acquisition and Analysis:
-
Immediately begin reading the absorbance at 486 nm in a kinetic mode at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-30 minutes).
-
The rate of hydrolysis is determined from the linear portion of the absorbance versus time plot.
-
The inhibitory effect of the this compound derivative is calculated by comparing the rate of Nitrocefin hydrolysis in the presence and absence of the derivative.
-
Mandatory Visualizations
Signaling Pathway: Bacterial Cell Wall Synthesis and Inhibition by Cephamycins
Caption: Inhibition of bacterial cell wall synthesis by this compound derivatives.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship: Overcoming β-Lactamase Resistance
Caption: Strategy to overcome β-lactamase mediated resistance in Cephamycins.
References
- 1. Protection of hydroxyl in the synthesis of semisynthetic beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pattern of cephalosporin and carbapenem-resistant Pseudomonas aeruginosa: a retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content.abcam.com [content.abcam.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. abcam.com [abcam.com]
- 19. microbenotes.com [microbenotes.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Cephamycin A Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cephamycin A. Our aim is to help you overcome common challenges related to its solubility for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound belongs to the cephamycin group of β-lactam antibiotics, which are structurally similar to cephalosporins.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[2] This disruption of cell wall integrity leads to bacterial cell lysis and death.
Q2: What are the recommended solvents for dissolving this compound?
Q3: How should I prepare a stock solution of this compound?
For a 10 mg/mL stock solution, you can follow this general protocol based on practices for similar antibiotics:
-
Weigh out the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mg/mL concentration.
-
Vortex the solution until the powder is completely dissolved.
-
For aqueous-based assays, this DMSO stock solution should be further diluted in your culture medium or buffer to the final working concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q4: At what temperature should I store this compound solutions?
Stock solutions of β-lactam antibiotics are typically stored at -20°C or -80°C to maintain stability.[6] Aqueous solutions of some cephalosporins are not recommended for storage for more than one day.[5][7][8][9] It is best practice to prepare fresh working solutions from the frozen stock for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in aqueous buffer. | This compound, like many cephalosporins, may have limited water solubility. | First, attempt to dissolve the powder in a small amount of an organic solvent like DMSO to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer or cell culture medium. |
| Precipitation occurs when diluting the DMSO stock solution in my aqueous medium. | The concentration of this compound in the final solution exceeds its solubility limit in the aqueous medium. The final concentration of DMSO may also be too low to maintain solubility. | Try diluting the stock solution further in the aqueous medium to a lower final concentration. Gentle warming (to 37°C) and vortexing during dilution may also help. Ensure the final DMSO concentration is sufficient to aid solubility but remains non-toxic to your cells. |
| I am observing inconsistent results in my bioassays. | The this compound solution may be degrading over time, especially in aqueous solutions at non-optimal pH. | Prepare fresh working solutions for each experiment from a frozen stock. Studies on Cephamycin C show it is more stable at a quasi-neutral pH.[10] Ensure your assay buffer is within a pH range of 6.0-7.6 for better stability. |
| The final DMSO concentration is affecting my cells. | The concentration of DMSO in the final working solution is too high. | Prepare a more concentrated initial stock solution in DMSO, so that a smaller volume is needed for dilution into your final assay volume, thereby lowering the final DMSO concentration. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. |
Quantitative Data Summary
Since specific quantitative solubility data for this compound is limited, the following table provides data for the closely related cephamycin, Cefoxitin, and other relevant cephalosporins to serve as a practical guide.
| Compound | Solvent | Solubility |
| Cefoxitin (sodium salt) | DMSO | ~20 mg/mL[5] |
| PBS (pH 7.2) | ~10 mg/mL[5] | |
| Cephalexin | PBS (pH 7.2) | ~2 mg/mL[7] |
| Cefepime (hydrochloride hydrate) | DMSO | ~0.2 mg/mL[8] |
| PBS (pH 7.2) | ~10 mg/mL[8] | |
| Cephalothin (sodium salt) | Water | 83 mg/mL[2] |
| DMSO | 10 mg/mL[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the mixture until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile PBS or saline
-
Multichannel pipette
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the broth medium. The highest concentration should typically be 64 or 128 µg/mL.
-
Add 100 µL of broth medium to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound working solution to the first column of wells, resulting in a total volume of 200 µL.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of dilutions.
-
Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard) and then dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a positive control (wells with bacteria and broth, no antibiotic) and a negative control (wells with broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
References
- 1. Cephamycin - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Kinetic Study on Cephamycin C Degradation [agris.fao.org]
minimizing the formation of inactive isomers during Cephamycin A synthesis
Welcome to the Technical Support Center for Cephamycin A Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the formation of inactive isomers during the synthesis of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guide: Minimizing Inactive Isomer Formation
This guide addresses common issues encountered during this compound synthesis that can lead to the formation of undesirable inactive isomers.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| ISO-001 | Formation of Δ²-isomers instead of the desired Δ³-isomers. | - pH: Non-optimal pH during synthesis or workup can promote isomerization of the double bond in the dihydrothiazine ring. - Temperature: Elevated temperatures can facilitate the rearrangement to the thermodynamically more stable but less active Δ²-isomer. - Extended Reaction Times: Prolonged exposure to reaction conditions can increase the likelihood of isomerization. | - pH Control: Maintain the pH of the reaction mixture within a range that disfavors isomerization. This is often slightly acidic to neutral, depending on the specific reaction step. Buffer systems can be employed for tighter control. - Temperature Management: Conduct reactions at the lowest effective temperature. Use of cryostats or ice baths for temperature-sensitive steps is recommended. - Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to avoid unnecessarily long reaction times. Quench the reaction as soon as the desired product is formed. |
| ISO-002 | Epimerization at C6 or C7, leading to diastereomers with reduced bioactivity. | - Base Strength: Strong bases can deprotonate the α-protons at C6 and C7, leading to epimerization. - Solvent Polarity: Polar aprotic solvents can sometimes facilitate epimerization. - Protecting Groups: Inappropriate choice of protecting groups on the amine or carboxyl functions can influence the stereochemical outcome. | - Base Selection: Use non-nucleophilic, sterically hindered bases (e.g., proton sponge, DBU in moderation) to minimize epimerization. The choice of base should be carefully optimized for each step. - Solvent Choice: Evaluate the effect of different solvents on the stereochemical purity of the product. Less polar solvents may be advantageous in certain steps. - Protecting Group Strategy: Employ protecting groups that offer good stereochemical control. For instance, bulky protecting groups can shield one face of the molecule, directing reagents to the opposite face. |
| ISO-003 | Formation of E/Z isomers at the C7 side chain oxime. | - Reaction Conditions: The geometry of the oxime can be influenced by the pH and the reagents used for its formation. - Light Exposure: Some oxime isomers are sensitive to light and can undergo photoisomerization.[1] | - Stereoselective Oximation: Utilize reaction conditions known to favor the formation of the desired (Z)-isomer, which typically exhibits higher antibacterial activity. This may involve specific catalysts or solvent systems. - Light Protection: Protect the reaction mixture and the isolated product from light, especially if the E-isomer is known to be a potential impurity. |
| ISO-004 | Difficulty in separating the desired active isomer from inactive isomers. | - Similar Physicochemical Properties: Isomers often have very similar polarities and boiling points, making separation by standard chromatography challenging. | - High-Performance Liquid Chromatography (HPLC): Develop a robust HPLC method using a suitable stationary phase (e.g., C18, phenyl-hexyl) and mobile phase to achieve separation. Chiral stationary phases may be necessary for enantiomeric separation. - Preparative Chromatography: Scale up the analytical HPLC method to a preparative scale for the isolation of the pure active isomer. - Crystallization: Explore different solvent systems for selective crystallization of the desired isomer. Seeding with a pure crystal of the active isomer can sometimes induce selective crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common inactive isomers formed during this compound synthesis?
A1: The most frequently encountered inactive isomers in the synthesis of this compound and related cephalosporins are Δ²-isomers and epimers at the C6 and C7 positions. The Δ²-isomer is a double bond isomer within the cephem nucleus that is generally less biologically active than the desired Δ³-isomer. Epimers at C6 and C7 are diastereomers that can have significantly reduced or no antibacterial activity. Additionally, if an oxime moiety is present in the C7 side chain, E/Z isomers can form, with the Z-isomer typically being the more active form.[1]
Q2: How can I quantitatively determine the ratio of active to inactive isomers in my sample?
A2: The most reliable methods for quantitative analysis of isomeric ratios are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: An optimized HPLC method can separate the different isomers, and the ratio can be determined by integrating the peak areas of the corresponding signals in the chromatogram.
-
NMR: ¹H NMR spectroscopy is a powerful tool for determining the diastereomeric ratio.[2] By identifying and integrating specific proton signals that are unique to each isomer, a quantitative ratio can be calculated. For enantiomers, chiral shift reagents may be used to induce chemical shift differences between the enantiomers, allowing for their quantification by NMR.
Q3: What is the impact of solvent choice on isomer formation?
A3: The solvent can have a significant impact on the stereochemical outcome of a reaction. Solvent polarity can influence the transition state energies of competing reaction pathways leading to different isomers. For instance, in the synthesis of β-lactams, the choice of solvent can affect the ratio of cis and trans isomers. It is crucial to screen a variety of solvents with different polarities (e.g., toluene, dichloromethane, acetonitrile) to find the optimal conditions for maximizing the formation of the desired isomer.
Q4: Are there any specific catalysts that can improve the stereoselectivity of the synthesis?
A4: Yes, the use of chiral catalysts is a key strategy in asymmetric synthesis to favor the formation of a specific enantiomer. While specific catalysts for this compound synthesis are proprietary or highly specific to the synthetic route, general classes of catalysts used in β-lactam synthesis include:
-
Chiral Lewis Acids: These can coordinate to reactants and create a chiral environment, directing the stereochemical course of the reaction.
-
Organocatalysts: Chiral amines, phosphines, or other small organic molecules can be used to catalyze stereoselective reactions.
-
Enzymes: In some cases, enzymatic resolutions or transformations can be employed to achieve high enantioselectivity.
The choice of catalyst depends heavily on the specific reaction being performed.
Experimental Protocols
Protocol 1: General Method for HPLC Analysis of this compound Isomers
This protocol provides a starting point for developing an analytical HPLC method to separate and quantify this compound isomers. Optimization will be required based on the specific isomers present and the available instrumentation.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Sample of this compound dissolved in a suitable solvent (e.g., water/acetonitrile mixture)
Procedure:
-
Column Equilibration: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Sample Injection: Inject a known concentration of the this compound sample (e.g., 10 µL of a 1 mg/mL solution).
-
Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: Integrate the peak areas of the separated isomers to determine their relative ratios.
Optimization:
-
Mobile Phase: The gradient slope, initial and final mobile phase compositions, and the type of acid modifier can be adjusted to improve separation.
-
Stationary Phase: If separation on a C18 column is insufficient, consider columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases.
-
Temperature: Adjusting the column temperature can also affect selectivity.
Protocol 2: General Procedure for Preparative HPLC Purification of this compound Isomers
This protocol outlines the general steps for isolating a specific this compound isomer using preparative HPLC.
Materials:
-
Preparative HPLC system with a fraction collector
-
Preparative reversed-phase C18 column
-
Optimized mobile phase from analytical HPLC method
-
Concentrated solution of the this compound isomer mixture
Procedure:
-
Method Transfer: Scale up the optimized analytical HPLC method to the preparative column, adjusting the flow rate and gradient times accordingly.
-
Sample Loading: Inject a larger volume of the concentrated sample onto the preparative column.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired isomer.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the isolated isomer.
Visualizations
Cephamycin C Biosynthetic Pathway
The following diagram illustrates the biosynthetic pathway of Cephamycin C, a close structural analog of this compound. Understanding this natural pathway can provide insights into the stereochemical complexities of the molecule.
Caption: Biosynthetic pathway of Cephamycin C.
Logical Workflow for Minimizing Inactive Isomers
This diagram outlines a logical workflow for a research scientist aiming to minimize the formation of inactive isomers during a chemical synthesis campaign.
Caption: Workflow for optimizing stereoselectivity.
References
troubleshooting inconsistent results in Cephamycin A MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in Minimum Inhibitory Concentration (MIC) assays for Cephamycin A.
Troubleshooting Guide
Researchers may encounter variability in this compound MIC results. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Inconsistent this compound MIC Results
Caption: Troubleshooting workflow for inconsistent MIC results.
Frequently Asked Questions (FAQs)
Q1: My this compound MIC values vary by more than one two-fold dilution between experiments. What are the most common causes?
A1: Inconsistent MIC values often stem from several factors:
-
Inoculum Size: The "inoculum effect" is a known phenomenon for β-lactam antibiotics where a higher bacterial density can lead to a higher MIC.
-
Reagent Stability: this compound, like other β-lactams, is susceptible to degradation in solution. The age and storage of stock solutions can impact potency.
-
Media Composition: Variations in cation concentration and pH of the Mueller-Hinton broth can affect the activity of the antibiotic.
-
Incubation Time: Extended incubation periods can lead to drug degradation and potentially higher MICs.
-
Procedural Variability: Minor differences in pipetting, incubation temperature, or reading of the MIC endpoint can contribute to variability.
Q2: I am observing "skipped wells" in my microdilution plate. How should I interpret these results?
A2: "Skipped wells" refer to a situation where a well with a lower concentration of this compound shows no growth, while wells with higher concentrations do. This can be due to:
-
Technical Error: Inaccurate serial dilutions or contamination of a well.
-
Paradoxical Effect: Some antimicrobial agents can exhibit a paradoxical effect where they are less effective at higher concentrations.
If skipped wells are observed, it is recommended to repeat the assay, paying close attention to the dilution series preparation.
Q3: How stable is this compound in solution for MIC assays?
A3: Cephamycins, like other β-lactam antibiotics, are prone to hydrolysis in aqueous solutions. For best results, it is recommended to use freshly prepared stock solutions for each experiment. If stock solutions are to be stored, they should be kept at -20°C or lower for no longer than three months.[1] Repeated freeze-thaw cycles should be avoided. Studies on other cephalosporins have shown significant degradation (up to 25%) of frozen stock solutions over several months.[1]
Q4: Can the presence of β-lactamases in my test organism affect this compound MIC results?
A4: Yes. While cephamycins are generally more resistant to hydrolysis by common β-lactamases compared to many cephalosporins, some extended-spectrum β-lactamases (ESBLs) can still degrade them.[2] The presence of β-lactamase-producing organisms can lead to an inoculum effect, where a higher bacterial load results in a higher MIC due to increased enzyme concentration.
Q5: What are the specific considerations for testing this compound against anaerobic bacteria like Bacteroides fragilis?
A5: Testing anaerobic bacteria requires specific conditions to ensure accurate results:
-
Anaerobic Environment: All manipulations, including media preparation, inoculation, and incubation, should be performed under strict anaerobic conditions.
-
Specialized Media: Standard Mueller-Hinton broth may not support the growth of all anaerobes. Supplemented media, such as Brucella broth with hemin and vitamin K1, is often required.
-
Incubation Time: Anaerobes typically grow slower than aerobic bacteria, so an incubation period of 48 hours is often necessary.
-
Method-Dependent Variability: Studies have shown that MIC results for Bacteroides fragilis group isolates can vary significantly depending on the testing method (agar dilution vs. broth microdilution) and the type of broth used.[3]
Data Presentation
Table 1: Method-Dependent Variation in Cefoxitin MICs for Bacteroides fragilis Group Isolates
Cefoxitin is a representative cephamycin, and the following data illustrates the potential for variability in MIC results based on the testing methodology.
| Testing Method | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percentage of Resistant Strains |
| Agar Dilution (Reference) | 32 | 128 | 58% |
| Broth Microdilution (Anaerobe Broth) | 16 | 64 | 28% |
| Broth Microdilution (Brucella Broth) | 16 | 64 | 22% |
| Broth Microdilution (Schaedler Broth) | 8 | 32 | 19% |
| Broth Microdilution (Brain Heart Infusion) | 8 | 32 | 19% |
Data adapted from a study on 36 isolates of the Bacteroides fragilis group.[3]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Aerobic Bacteria (CLSI-based)
This protocol outlines the standard method for determining the MIC of this compound against aerobic bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of different statistical methodologies on the evaluation of the in-vitro MICs for Bacteroides fragilis of selected cephalosporins and cephamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic- and method-dependent variation in susceptibility testing results of Bacteroides fragilis group isolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Extraction Solvents for High-Purity Cephamycin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of extraction solvents to obtain high-purity Cephamycin A.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for extracting this compound from a fermentation broth?
A1: The initial steps typically involve the removal of mycelium and other solid materials from the fermentation broth. This is commonly achieved through filtration or centrifugation. Subsequent clarification of the broth can be performed using microfiltration and ultrafiltration to remove high-molecular-weight proteins and other contaminants before proceeding with solvent extraction or chromatographic purification.[1]
Q2: Which types of solvents are generally used for the extraction of this compound and related β-lactam antibiotics?
A2: A range of organic solvents are used, with the choice depending on the specific extraction technique. For liquid-liquid extraction, polar solvents such as n-butanol and ethyl acetate have been utilized.[2] Acetonitrile is also a common solvent used for extracting β-lactam antibiotics, often in combination with water or buffers.[3] The selection of the solvent is critical and should be optimized based on the polarity of this compound and the desire to minimize the co-extraction of impurities.
Q3: How does pH influence the extraction of this compound?
A3: The pH of the fermentation broth and extraction solvents is a critical parameter. This compound is an acidic antibiotic and its stability is pH-dependent.[4][5] It is more stable at quasi-neutral pH levels (around 6.0-7.6) and shows higher degradation rates at very acidic (pH 2.2) or basic (pH 8.7) conditions.[5] Adjusting the pH to a weakly acidic condition can enhance the adsorption of cephamycins to certain synthetic adsorbents.[4] Therefore, careful control of pH during extraction is essential to maximize yield and purity.
Q4: What are the recommended methods for purifying this compound after initial extraction?
A4: Following initial extraction, various chromatographic techniques are employed for purification. Adsorption chromatography, particularly using reverse-phase materials, and ion-exchange chromatography are highly successful methods.[6][7] Gel filtration can also be used to separate this compound based on molecular size.[7] A combination of these techniques often yields the highest purity.
Q5: How can the purity of the extracted this compound be assessed?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the concentration and purity of this compound.[8] UV-Vis spectrophotometry can also be used as a simpler and faster, though less specific, method for routine analysis.[9] For detailed structural confirmation, mass spectrometry (LC/MS) can be employed.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Inefficient extraction solvent. - Degradation of this compound due to improper pH. - Suboptimal solid-liquid ratio during extraction. - Incomplete elution from chromatographic media. | - Test a range of solvents with varying polarities (e.g., n-butanol, ethyl acetate, acetonitrile mixtures). - Maintain the pH of the solution between 6.0 and 7.6 during extraction and storage.[5] - Optimize the solvent-to-sample ratio; an increase in the solvent volume can enhance extraction efficiency up to a certain point.[10] - Adjust the elution conditions (e.g., solvent strength, pH) for the chromatography step. |
| Low Purity of this compound | - Co-extraction of impurities. - Ineffective purification strategy. - Presence of interfering substances from the fermentation broth. | - Pre-treat the fermentation broth with microfiltration and ultrafiltration to remove proteins and other macromolecules.[1] - Employ a multi-step purification process combining different chromatographic techniques (e.g., adsorption followed by ion-exchange).[6][7] - Use selective adsorbents or ion-exchange resins that have a high affinity for this compound over impurities.[4] |
| Inconsistent Extraction Results | - Variability in fermentation broth composition. - Inconsistent experimental conditions (temperature, time, pH). - Degradation of solvents. | - Standardize the fermentation protocol to ensure consistent starting material. - Precisely control and monitor the temperature, extraction time, and pH for each experiment. - Use fresh, high-quality solvents for each extraction. |
| Formation of Emulsions during Liquid-Liquid Extraction | - High concentration of proteins and other macromolecules. | - Centrifuge the mixture at a higher speed or for a longer duration. - Pre-treat the broth with ultrafiltration to remove emulsion-causing agents.[1] - Consider alternative extraction methods like solid-phase extraction or adsorption chromatography. |
Experimental Protocols
Protocol 1: Initial Clarification of Fermentation Broth
-
Filtration: Filter the fermentation broth through a suitable filter press or by centrifugation to remove the mycelium.
-
Microfiltration: Subject the clarified broth to microfiltration using a 0.22 µm or 0.45 µm pore-size filter to remove remaining fine solid particles.
-
Ultrafiltration: Perform ultrafiltration on the microfiltered permeate using a membrane with a molecular weight cut-off (e.g., 3 kDa) to remove high-molecular-weight proteins and other macromolecules. The resulting permeate contains the crude this compound.
Protocol 2: Solvent Extraction and Purification by Adsorption Chromatography
-
pH Adjustment: Adjust the pH of the clarified fermentation broth (permeate from Protocol 1) to a weakly acidic or neutral pH (e.g., 6.0-7.0) to ensure the stability of this compound.[5]
-
Adsorption: Pass the pH-adjusted broth through a column packed with a synthetic adsorbent resin (e.g., Amberlite XAD series).[11]
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the bound this compound from the resin using a suitable organic solvent or a gradient of organic solvent in water (e.g., aqueous ethanol or methanol).[11]
-
Solvent Evaporation: Concentrate the collected fractions containing this compound under reduced pressure to remove the extraction solvent.
-
Purity Analysis: Analyze the purity of the obtained this compound using HPLC.
Process Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Logic for Low Purity this compound.
References
- 1. Preliminary studies for cephamycin C purification technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin [mdpi.com]
- 4. diaion.com [diaion.com]
- 5. Kinetic study on cephamycin C degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction and purification of cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cephamycins, a new family of beta-lactam antibiotics. II. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [sciepub.com]
- 10. openresearchafrica.org [openresearchafrica.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Cephamycin A by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of Cephamycin A. Our goal is to help you navigate and mitigate the challenges posed by matrix effects in your analytical experiments.
Troubleshooting Guide: Dealing with Matrix Effects
Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a common challenge in the LC-MS/MS analysis of this compound, leading to issues such as poor sensitivity, accuracy, and reproducibility. This guide provides a systematic approach to identifying and mitigating these effects.
Problem: Poor Peak Shape, Low Signal Intensity, or High Variability in this compound Signal
This is often the first indication of matrix effects, particularly ion suppression.
Initial Assessment:
-
Post-Column Infusion Analysis: This qualitative technique helps identify regions in the chromatogram where matrix components are causing ion suppression or enhancement. A steady infusion of a this compound standard solution post-column while injecting a blank matrix extract will reveal dips or rises in the baseline at the retention times of interfering compounds.
-
Post-Extraction Spike Analysis: To quantify the extent of the matrix effect, compare the peak area of this compound in a neat solvent with the peak area of this compound spiked into a blank matrix extract after the sample preparation process. A significant difference indicates a strong matrix effect.[1]
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting matrix effects in this compound analysis.
Mitigation Strategies:
-
Chromatographic Separation: Modifying the LC gradient can separate this compound from co-eluting matrix components, particularly phospholipids.[2]
-
Sample Preparation: More rigorous sample cleanup is often the most effective way to reduce matrix effects.[3]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the gold standard for compensating for matrix effects.[4][5]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[6]
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the best sample preparation method to reduce matrix effects for this compound analysis in plasma?
A1: The optimal method depends on the required sensitivity and the complexity of the matrix. While simple Protein Precipitation (PPT) is fast, it is often the least effective at removing matrix components like phospholipids, which are major contributors to ion suppression.[2] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) generally provide cleaner extracts.[3][7] For complex matrices like plasma and tissues, specialized techniques like phospholipid removal plates (e.g., EMR-Lipid) have shown excellent results for other cephalosporins, with matrix effects being negligible.[1][8]
Q2: I am analyzing this compound in a fermentation broth. What sample preparation should I use?
A2: For fermentation broths, a multi-step cleanup process is often necessary. A published method for the related compound Cephamycin C utilizes a sequential cleanup with Amberlite XAD 1180 resin followed by Q Sepharose XL ion-exchange chromatography .[9] This approach effectively removes contaminants and concentrates the analyte before LC-MS analysis.
Internal Standards
Q3: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?
A3: A commercially available SIL-IS specifically for this compound is not readily found. However, Cefoxitin-d3 , a deuterated form of the structurally similar cephamycin antibiotic Cefoxitin, is commercially available and would be a suitable SIL-IS for compensating for matrix effects during the analysis of this compound.[10][11][12]
Q4: Can I use a structural analog as an internal standard if I cannot find a SIL-IS?
A4: While a SIL-IS is highly recommended, a structural analog can be used.[13] However, it is crucial to validate that the analog behaves similarly to this compound during extraction and ionization. Differences in physicochemical properties can lead to inadequate correction for matrix effects.[13]
LC-MS/MS Method Development
Q5: What are the typical LC-MS/MS parameters for this compound analysis?
A5: this compound is typically analyzed using a C18 reversed-phase column with a gradient elution. The mobile phase often consists of an aqueous component with a formic acid or ammonium formate buffer and an organic component like acetonitrile or methanol. Electrospray ionization (ESI) in positive mode is commonly used. For tandem mass spectrometry (MS/MS), multiple reaction monitoring (MRM) is employed for quantification.
Q6: My this compound signal is still suppressed even after optimizing sample preparation. What else can I do?
A6: If matrix effects persist, consider the following:
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[14] This is a viable option if the analyte concentration is high enough to remain above the limit of quantification after dilution.
-
Chromatographic Selectivity: Further optimization of the LC method, such as using a different column chemistry (e.g., a pentafluorophenyl column) or adjusting the mobile phase pH, can improve the separation of this compound from interfering compounds.[15]
Quantitative Data on Matrix Effect Mitigation
The following table summarizes the effectiveness of different sample preparation techniques on the reduction of matrix effects for cephalosporin antibiotics. While specific data for this compound is limited, these examples for other cephalosporins provide valuable insights.
| Cephalosporin | Matrix | Sample Preparation Method | Matrix Effect (% Signal Suppression/Enhancement) | Reference |
| Cefazolin | Adipose Tissue | Protein Precipitation + EMR-Lipid Plate | No significant ion suppression or enhancement observed | [1] |
| Ceftriaxone | Plasma | Protein Precipitation (Acetonitrile) | Significant matrix effects observed | [5] |
| Ceftriaxone | Plasma | Protein Precipitation + Phospholipid Removal Plate | Improved recovery and reduced matrix effects compared to PPT alone | [5] |
| Multiple Cephalosporins | Milk | Ultrasound-assisted matrix solid-phase dispersion | Good recoveries (81.7-111.9%) suggesting minimal matrix effects | [16] |
Experimental Protocols
Protocol 1: Protein Precipitation with Phospholipid Removal for Plasma Samples
This protocol is adapted from a method for cefazolin in adipose tissue, which is also applicable to plasma and effective at removing phospholipids.[1]
-
Sample Aliquoting: Take 100 µL of plasma sample.
-
Internal Standard Addition: Add the internal standard (e.g., Cefoxitin-d3) solution.
-
Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid.
-
Vortexing: Vortex the mixture for 1 minute.
-
Phospholipid Removal: Transfer the supernatant to a phospholipid removal plate (e.g., EMR-Lipid).
-
Filtration/Elution: Follow the manufacturer's instructions for the phospholipid removal plate to collect the cleaned extract.
-
Analysis: Inject the final extract into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples
This is a general SPE protocol that can be optimized for this compound in aqueous matrices like urine or water samples.
Caption: A typical workflow for Solid-Phase Extraction (SPE) of this compound.
-
SPE Cartridge Selection: Choose a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent like Oasis HLB).
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with a stronger solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
References
- 1. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Cefoxitin-d3 Sodium Salt | LGC Standards [lgcstandards.com]
- 11. Cefoxitin-d3 Sodium Salt | LGC Standards [lgcstandards.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Recent bioanalytical methods for quantification of third-generation cephalosporins using HPLC and LC-MS(/MS) and their applications in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
improving the stability of Cephamycin A in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Cephamycin A in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, quantitative data, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound, like other β-lactam antibiotics, is the hydrolysis of the four-membered β-lactam ring.[1][2][3] This process leads to the loss of antibacterial activity. The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of certain buffer species.
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in quasi-neutral pH environments (approximately pH 6-7).[4][5] Its degradation rate increases significantly in both highly acidic (below pH 4) and alkaline (above pH 8) conditions.[4][5][6] Alkaline hydrolysis is typically faster than acid-catalyzed hydrolysis.[3]
Q3: What is the recommended storage temperature for this compound aqueous solutions?
A3: For short-term storage (up to 24 hours), it is recommended to keep this compound solutions refrigerated at 2-8°C. For long-term storage, solutions should be frozen at -20°C or, ideally, -80°C.[7][8] It is important to note that repeated freeze-thaw cycles should be avoided as they can accelerate degradation.
Q4: Can the type of buffer used in my solution affect this compound stability?
A4: Yes, the buffer composition can influence the stability of this compound. Buffers containing nucleophilic species can catalyze the hydrolysis of the β-lactam ring. It is advisable to use non-nucleophilic buffers, such as phosphate buffers, at a concentration that maintains the desired pH without directly participating in the degradation reaction.
Q5: How does the concentration of this compound in solution impact its stability?
A5: Some studies on similar cephalosporins have shown that more diluted solutions can degrade faster than more concentrated solutions.[9] Therefore, it is recommended to prepare stock solutions at a higher concentration and dilute them to the working concentration immediately before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my this compound solution. | 1. Improper storage: The solution may have been stored at room temperature for an extended period or subjected to multiple freeze-thaw cycles. 2. Incorrect pH: The pH of the solution may be outside the optimal range of 6-7. 3. Hydrolysis: The β-lactam ring may have been hydrolyzed. | 1. Prepare fresh solutions and store them at the recommended temperature (-20°C or -80°C for long-term storage).[7][8] 2. Verify and adjust the pH of your solution to be within the 6-7 range using a suitable buffer.[4][5] 3. Minimize the time the solution is kept at room temperature during experiments. |
| Precipitation observed in my frozen this compound stock solution upon thawing. | 1. Concentration too high: The concentration of this compound may exceed its solubility at low temperatures. 2. Buffer incompatibility: The buffer components may be precipitating at low temperatures. | 1. Prepare stock solutions at a concentration known to be soluble under the storage conditions. 2. Ensure the buffer system is suitable for frozen storage. 3. Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, prepare a fresh solution. |
| Inconsistent results in bioassays. | 1. Degradation of working solutions: The working solutions may be degrading over the course of the experiment. 2. Inaccurate initial concentration: The stock solution may have degraded, leading to a lower starting concentration than assumed. | 1. Prepare fresh working solutions from a frozen stock immediately before each experiment. 2. Periodically check the concentration of your stock solution using a stability-indicating method like HPLC.[9] |
Quantitative Data Summary
The stability of cephamycins is comparable to other cephalosporins. The following tables provide an overview of the stability of a related compound, Cephamycin C, and other cephalosporins under various conditions.
Table 1: Effect of pH on the Degradation of Cephamycin C at 20°C
| pH | Degradation after 100 hours (%) |
| 2.2 | 46 |
| 6.0 | 15-20 |
| 7.0 | 15-20 |
| 7.6 | 15-20 |
| 8.7 | 71 |
Data adapted from a study on Cephamycin C.[4][5]
Table 2: Stability of Cefoxitin (a Cephamycin) at 25°C
| pH | Half-life (days) |
| 7 | ~27 |
Data from a study on Cefoxitin hydrolysis.[3]
Table 3: General Stability of Cephalosporins in Solution
| Storage Condition | General Stability |
| Room Temperature (23°C) | >90% of initial concentration for at least 24 hours |
| Refrigerated (4°C) | >90% of initial concentration for at least 4 days |
| Frozen (-20°C) | Stable for up to 3 months |
Data is generalized from studies on various cephalosporins, including cefazolin and ceftazidime.[7][10]
Experimental Protocols
Protocol: Stability Testing of this compound in Aqueous Solution using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of this compound under specific pH and temperature conditions.
1. Materials:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Buffers of desired pH (e.g., phosphate buffer for pH 7)
-
pH meter
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a small amount of DMSO, then diluted with water).
-
Prepare buffer solutions at the desired pH values for the stability study.
-
Dilute the this compound stock solution with the respective buffers to the final desired concentration for the experiment.
3. Stability Study:
-
Divide the prepared this compound solutions into aliquots for each time point.
-
Store the aliquots under the desired temperature conditions (e.g., 4°C, 25°C, 40°C).
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each condition.
-
If the samples are stored at elevated temperatures, immediately cool them to stop further degradation before analysis. If frozen, thaw them consistently.
4. HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
The mobile phase can be a gradient of acetonitrile and water (with a modifier like trifluoroacetic acid if needed).
-
Set the UV detector to a wavelength where this compound has maximum absorbance (typically around 254 nm).
-
Inject the samples from each time point.
-
Record the peak area of the intact this compound.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Visual Guides
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. Cephalosporins and Cephamycins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic study on cephamycin C degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Study on Cephamycin C Degradation [agris.fao.org]
- 6. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Cephalosporins in Solution in Terms of the Colour of Solution and Impurities | Kuleshova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 10. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cephamycin A and Cephamycin C Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactivity of Cephamycin A and Cephamycin C, two members of the cephamycin family of β-lactam antibiotics. This document summarizes their antibacterial spectrum, potency, and underlying mechanisms of action, supported by experimental data.
Executive Summary
This compound and Cephamycin C are naturally occurring β-lactam antibiotics produced by actinomycetes.[1] While structurally similar, they exhibit distinct differences in their bioactivity. Generally, this compound demonstrates greater potency against Gram-positive bacteria, whereas Cephamycin C is more effective against Gram-negative organisms, including some strains resistant to other cephalosporins.[1] Their shared 7α-methoxy group confers significant stability against β-lactamase enzymes, a common mechanism of bacterial resistance.[2]
Data Presentation: Comparative Antibacterial Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and Cephamycin C against a range of Gram-positive and Gram-negative bacteria. MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[1]
| Bacterial Species | Type | This compound (MIC in µg/mL) | Cephamycin C (MIC in µg/mL) |
| Staphylococcus aureus | Gram-positive | >100 | >100 |
| Staphylococcus aureus (Penicillin Resistant) | Gram-positive | >100 | >100 |
| Streptococcus pyogenes | Gram-positive | 6.2 | 25 |
| Streptococcus pneumoniae | Gram-positive | 12.5 | 50 |
| Bacillus subtilis | Gram-positive | 0.4 | 12.5 |
| Escherichia coli | Gram-negative | >100 | 50 |
| Klebsiella pneumoniae | Gram-negative | >100 | 25 |
| Proteus mirabilis | Gram-negative | >100 | 12.5 |
| Salmonella enterica | Gram-negative | >100 | 50 |
| Enterobacter aerogenes | Gram-negative | >100 | 100 |
| Pseudomonas aeruginosa | Gram-negative | >100 | >100 |
Data extracted from Miller et al. (1972).[1]
Mechanism of Action
Cephamycins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] Specifically, they target and bind to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[3] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death. The 7α-methoxy group on the cephamycin structure provides steric hindrance that protects the β-lactam ring from hydrolysis by many β-lactamase enzymes.[2]
Experimental Protocols
The bioactivity data presented in this guide is based on standard antimicrobial susceptibility testing methods. The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) using the agar dilution method, as described in the source literature.[1]
1. Preparation of Antibiotic Stock Solutions:
-
This compound and Cephamycin C are dissolved in a suitable solvent (e.g., sterile distilled water or a buffer solution) to create a high-concentration stock solution.
-
A series of twofold dilutions are then prepared from the stock solution to achieve the desired range of antibiotic concentrations to be tested.
2. Preparation of Agar Plates:
-
Molten Mueller-Hinton agar is prepared and cooled to approximately 45-50°C.
-
The prepared antibiotic dilutions are added to the molten agar in a 1:10 ratio (e.g., 2 mL of antibiotic solution to 18 mL of agar) to achieve the final desired concentrations.
-
The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
3. Inoculum Preparation:
-
The bacterial strains to be tested are grown in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
This standardized bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 10^4 colony-forming units (CFU) per spot.
4. Inoculation of Plates:
-
A multipoint inoculator is used to spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, including the control plate.
5. Incubation:
-
The inoculated plates are incubated at 35-37°C for 16-20 hours in an aerobic atmosphere.
6. Determination of MIC:
-
After incubation, the plates are examined for bacterial growth.
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.
Conclusion
The comparative analysis of this compound and Cephamycin C reveals distinct bioactivity profiles. This compound shows more promise against certain Gram-positive bacteria, while Cephamycin C has a broader spectrum of activity against Gram-negative bacteria, including some clinically relevant species that are resistant to other cephalosporins.[1] Their inherent stability against β-lactamases makes them valuable scaffolds for the development of new antibiotic therapies. Further research and semi-synthetic modifications of these natural products, such as the development of cefoxitin from Cephamycin C, have led to clinically useful antibiotics with enhanced properties.
References
- 1. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Activity of Cephamycin A, Cefoxitin, and Cefotetan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antibacterial activity of Cephamycin A against two other prominent members of the cephamycin class, cefoxitin and cefotetan. The information presented is based on available experimental data to assist researchers in understanding the relative potency and spectrum of these antimicrobial agents.
Summary of In Vitro Activity
Cephamycins are a class of β-lactam antibiotics characterized by the presence of a 7α-methoxy group, which confers notable stability against β-lactamase enzymes. While all three compounds share this core structure, variations in their side chains result in differing antibacterial profiles.
Cefoxitin , a semi-synthetic cephamycin, exhibits a broad spectrum of activity against both aerobic and anaerobic bacteria. It has been shown to be particularly effective against Bacteroides fragilis.[2]
Cefotetan , another semi-synthetic cephamycin, also possesses a broad antibacterial spectrum. Comparative studies have shown it to be more active than cefoxitin against Enterobacteriaceae.[3] However, against the Bacteroides fragilis group, cefoxitin has demonstrated greater potency in some studies.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table summarizes the available MIC50 and MIC90 values for cefoxitin and cefotetan against a selection of clinically relevant bacterial species. These values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Bacterial Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Cefoxitin | 4 | 8 |
| Cefotetan | 0.25 | 1 | |
| Klebsiella pneumoniae | Cefoxitin | 4 | 8 |
| Cefotetan | 0.5 | 2 | |
| Staphylococcus aureus (methicillin-susceptible) | Cefoxitin | 2 | 4 |
| Cefotetan | 4 | 8 | |
| Bacteroides fragilis | Cefoxitin | 8 | 16 |
| Cefotetan | 16 | 64 |
Note: Data is compiled from various sources and may vary depending on the specific strains and testing methodologies used.
Experimental Protocols
The determination of in vitro activity of cephamycins is primarily conducted using standardized antimicrobial susceptibility testing methods, most commonly broth microdilution and agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Solutions: Stock solutions of the cephamycin antibiotics are prepared at a known concentration. A series of twofold serial dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium overnight. A suspension of the bacteria is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Agar Dilution Method
This method involves the incorporation of the antimicrobial agent directly into the agar medium.
-
Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates are prepared, each containing a different concentration of the cephamycin antibiotic. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten Mueller-Hinton agar before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial inoculum is prepared in the same manner as for the broth microdilution method, resulting in a suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: A standardized volume of the bacterial suspension (typically 1-2 µL) is spotted onto the surface of each agar plate, allowing for the testing of multiple isolates simultaneously.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents the growth of the bacteria on the agar surface.
Visualization of Cephamycin Relationships
The following diagram illustrates the relationship between the three cephamycins discussed in this guide, highlighting their common origin and distinct identities.
Caption: Structural and developmental relationships of the compared cephamycins.
References
- 1. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of the in vitro antibacterial activity of cefoxitin, cefuroxine, and cephaloridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of first, second and third generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
Cephamycin A vs. Penicillin: A Comparative Analysis Against Beta-Lactamase Producers
For Immediate Release
[City, State] – [Date] – In an era marked by the escalating threat of antibiotic resistance, a comprehensive comparative analysis of Cephamycin A and penicillin against beta-lactamase-producing bacteria reveals critical insights for researchers, scientists, and drug development professionals. This guide provides an objective look at the performance of these two beta-lactam antibiotics, supported by experimental data, to inform future research and clinical strategies.
The emergence of beta-lactamase enzymes, which inactivate many life-saving beta-lactam antibiotics, necessitates a deeper understanding of the relative efficacy of existing and novel therapeutic agents. This comparative study focuses on this compound, a naturally occurring member of the cephamycin family, and penicillin, the foundational beta-lactam antibiotic, against a range of bacteria that have acquired resistance through beta-lactamase production.
Executive Summary
This compound demonstrates superior stability and, in many cases, greater in vitro activity against a variety of beta-lactamase-producing bacteria when compared to penicillin. This advantage is primarily attributed to the presence of a 7α-methoxy group in the cephamycin structure, which provides steric hindrance and protects the beta-lactam ring from enzymatic hydrolysis. While penicillin remains effective against susceptible strains, its utility is significantly compromised by a wide array of beta-lactamases.
Data Presentation
The following tables summarize the in vitro activity of this compound and Penicillin G against various beta-lactamase-producing bacterial isolates. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of this compound, B, C and Penicillin G against Gram-Positive Organisms
| Organism | Antibiotic | MIC (µg/mL) |
| Staphylococcus aureus (penicillin-susceptible) | This compound | >100 |
| Cephamycin B | >100 | |
| Cephamycin C | >100 | |
| Penicillin G | 0.05 | |
| Staphylococcus aureus (blaZ positive) | This compound | >100 |
| Cephamycin B | >100 | |
| Cephamycin C | >100 | |
| Penicillin G | 1 to >64 | |
| Bacillus subtilis | This compound | 0.2 |
| Cephamycin B | 0.1 | |
| Cephamycin C | 1.0 | |
| Penicillin G | <0.05 | |
| Sarcina lutes | This compound | 0.1 |
| Cephamycin B | 0.1 | |
| Cephamycin C | 0.5 | |
| Penicillin G | <0.05 |
Note: Data for this compound, B, and C is sourced from early in vitro studies.[1][2][3] Data for Penicillin G against blaZ positive S. aureus is compiled from multiple sources indicating a range of resistance.[4][5][6][7]
Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Cephamycin C and Penicillin G against Gram-Negative, Beta-Lactamase Producing Organisms
| Organism | Beta-Lactamase Type | Antibiotic | MIC (µg/mL) |
| Escherichia coli | ESBL | Cephamycin C | 25 |
| Penicillin G | >100 | ||
| Klebsiella pneumoniae | ESBL | Cephamycin C | 25 |
| Penicillin G | >100 | ||
| Proteus mirabilis | Beta-Lactamase Producer | Cephamycin C | 6.2 |
| Penicillin G | >100 | ||
| Enterobacter cloacae | AmpC | Cephamycin C | 12.5 |
| Penicillin G | >100 |
Note: Data for Cephamycin C is derived from in vitro studies on cephalosporin-resistant, beta-lactamase producing strains.[1][8][9] Penicillin G is generally inactive against these organisms due to beta-lactamase production.
Mechanism of Action and Resistance
Both this compound and penicillin are bactericidal agents that function by inhibiting the synthesis of the bacterial cell wall. They achieve this by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inactivation of these enzymes leads to a compromised cell wall and ultimately cell lysis.
The primary mechanism of resistance to these antibiotics is the production of beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive before it can reach its PBP target. The structural differences between this compound and penicillin play a crucial role in their susceptibility to these enzymes.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The in vitro activity of this compound and penicillin is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and Penicillin G are prepared in an appropriate solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium overnight. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Beta-Lactamase Activity Assay using Nitrocefin
The ability of bacterial isolates to produce beta-lactamases can be qualitatively and quantitatively assessed using the chromogenic cephalosporin, nitrocefin.
-
Qualitative Assay (Slide Test):
-
A solution of nitrocefin (typically 0.5 mg/mL in DMSO and diluted in phosphate buffer) is prepared.
-
A small amount of bacterial colony is picked with a sterile loop and emulsified in a drop of the nitrocefin solution on a glass slide.
-
A rapid change in color from yellow to red indicates the hydrolysis of the beta-lactam ring in nitrocefin and thus, the presence of beta-lactamase activity.
-
-
Quantitative Assay (Spectrophotometric):
-
A bacterial cell lysate or a purified beta-lactamase preparation is added to a solution of nitrocefin in a cuvette.
-
The rate of hydrolysis is monitored by measuring the increase in absorbance at 486 nm over time using a spectrophotometer.
-
The rate of color change is proportional to the beta-lactamase activity.
-
Conclusion
The available data strongly indicates that this compound and other cephamycins offer a significant advantage over penicillin in combating infections caused by many beta-lactamase-producing bacteria. Their inherent stability against a broad range of these enzymes makes them a more reliable therapeutic option in clinical scenarios where beta-lactamase-mediated resistance is suspected or confirmed. However, the activity of cephamycins can be limited against organisms that produce certain types of beta-lactamases, such as some AmpC variants, or possess other resistance mechanisms like porin mutations.
For researchers and drug development professionals, these findings underscore the continued importance of structural modifications to the beta-lactam core in overcoming resistance. The 7α-methoxy group of cephamycins serves as a prime example of a successful strategy to protect against enzymatic degradation. Future research should focus on developing new beta-lactam compounds and beta-lactamase inhibitors that can effectively counter the ever-evolving landscape of bacterial resistance.
References
- 1. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparison of phenotypic tests for detecting penicillin G resistance with presence of blaZ gene in Staphylococcus aureus isolated from bovine intramammary infections | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 5. Evaluation of penicillin G susceptibility testing methods for Staphylococcus lugdunensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cephamycin A Versus Third-Generation Cephalosporins Against Resistant E. coli: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant Escherichia coli, particularly strains producing extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, presents a significant challenge in clinical practice. This guide provides an objective comparison of the in vitro efficacy of Cephamycin A, represented by the well-studied cephamycin, cefoxitin, against third-generation cephalosporins in combating these resistant phenotypes. The information herein is supported by experimental data and detailed methodologies to aid in research and development efforts.
Executive Summary
Cephamycins, such as this compound and cefoxitin, demonstrate a notable advantage over third-generation cephalosporins in their stability against certain key resistance mechanisms in E. coli, particularly AmpC β-lactamases. While third-generation cephalosporins are rendered ineffective by both ESBL and AmpC enzymes, cephamycins retain activity against AmpC-producing strains. However, the emergence of resistance to cephamycins through mechanisms like porin loss necessitates a comprehensive understanding of their comparative performance.
Quantitative Performance Data
The following tables summarize the minimum inhibitory concentration (MIC) data for cefoxitin (as a proxy for this compound) and representative third-generation cephalosporins against resistant E. coli strains.
Table 1: Comparative MICs Against ESBL-Producing E. coli
| Antibiotic | E. coli Strain | Resistance Mechanism | MIC (µg/mL) |
| Cefoxitin | CFT073-RR Tc (pblaCTX-M-15) | CTX-M-15 ESBL | 4[1] |
| Ceftriaxone | CFT073-RR Tc (pblaCTX-M-15) | CTX-M-15 ESBL | 512[1] |
| Ceftriaxone | ESBL-producing E. coli (median) | ESBL | 64[2] |
Table 2: Cefoxitin MIC Distribution Against AmpC-Producing E. coli
| Cefoxitin MIC (µg/mL) | Percentage of AmpC-producing Strains |
| 32 | 45%[3] |
| 64 | 25%[3] |
| >64 | 30%[3] |
Mechanisms of Action and Resistance
The differential efficacy of cephamycins and third-generation cephalosporins against resistant E. coli is rooted in their interaction with bacterial resistance mechanisms, primarily β-lactamase production and outer membrane permeability.
Signaling Pathway of AmpC β-Lactamase Induction and Hydrolysis
Third-generation cephalosporins are weak inducers of the chromosomal AmpC β-lactamase but are susceptible to hydrolysis once the enzyme is expressed. In contrast, cephamycins are potent inducers of AmpC but are generally stable against its hydrolytic activity. This stability is a key differentiator in their activity against AmpC-producing strains.
Caption: AmpC β-lactamase induction pathway in E. coli.
Role of Outer Membrane Porins in Resistance
Outer membrane porins, such as OmpF and OmpC, are crucial for the entry of β-lactam antibiotics into the bacterial periplasmic space. Mutations leading to the loss or reduced expression of these porins can significantly decrease the intracellular concentration of the antibiotic, thereby contributing to resistance. This mechanism of resistance can affect both cephamycins and third-generation cephalosporins.
Caption: Mechanism of porin-mediated antibiotic resistance.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental methodologies: broth microdilution for determining Minimum Inhibitory Concentrations (MIC) and time-kill assays for assessing bactericidal activity.
Broth Microdilution Method (CLSI Guidelines)
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.
Caption: Workflow for Broth Microdilution MIC Testing.
Detailed Steps:
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution: Serial two-fold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assay
Time-kill assays provide information on the rate and extent of bactericidal activity of an antimicrobial agent over time.
Caption: Workflow for a Time-Kill Assay.
Detailed Steps:
-
Culture Preparation: A log-phase bacterial culture is prepared in a suitable broth.
-
Antibiotic Exposure: The antimicrobial agent is added to the culture at a predetermined concentration (often a multiple of the MIC). A control culture with no antibiotic is also run in parallel.
-
Sampling: Aliquots are removed from the cultures at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Enumeration: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The results are plotted as log10 CFU/mL versus time to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.
Conclusion
The available in vitro data suggest that cephamycins, represented by cefoxitin, offer a significant advantage over third-generation cephalosporins against E. coli strains that produce AmpC β-lactamases. This is primarily due to their stability against hydrolysis by these enzymes. However, third-generation cephalosporins are highly susceptible to both ESBL and AmpC-mediated resistance. It is crucial for researchers and drug development professionals to consider these distinct resistance profiles when evaluating novel antimicrobial strategies. The development of resistance to cephamycins through mechanisms such as porin loss highlights the ongoing need for surveillance and the development of new agents that can overcome these evolving challenges.
References
- 1. Cefoxitin as an alternative to carbapenems in a murine model of urinary tract infection due to Escherichia coli harboring CTX-M-15-type extended-spectrum β-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining the Optimal Ceftriaxone MIC for Triggering Extended-Spectrum β-Lactamase Confirmatory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Characterization of Cefoxitin-Resistant Escherichia coli from Canadian Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cross-Resistance: A Comparative Analysis of Cephamycin A and Other β-Lactam Antibiotics
For Immediate Release
This guide provides a comprehensive assessment of the cross-resistance profiles between Cephamycin A and other major classes of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. The data presented herein, supported by detailed experimental protocols, offers researchers, scientists, and drug development professionals a critical resource for understanding the nuances of β-lactam resistance and informing the strategic development of new antimicrobial agents.
Executive Summary
Cephamycins, a class of β-lactam antibiotics, exhibit a distinct resistance profile primarily due to their stability against a variety of β-lactamase enzymes, including some extended-spectrum β-lactamases (ESBLs) that readily hydrolyze many cephalosporins. However, the emergence of other resistance mechanisms, such as the production of AmpC β-lactamases and alterations in penicillin-binding proteins (PBPs), can lead to cross-resistance with other β-lactam agents. This guide dissects these complex interactions through a presentation of quantitative susceptibility data and detailed methodologies for assessing antibiotic efficacy.
Quantitative Performance Comparison: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative β-lactam antibiotics against various bacterial strains with well-characterized resistance mechanisms. Lower MIC values indicate greater potency. Cefoxitin is used as a representative cephamycin for these comparisons.
Table 1: Comparative in-vitro activity of Cefoxitin and other β-Lactams against Escherichia coli Clinical Isolates
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Cephamycin | ||
| Cefoxitin | 4 | 4 |
| Penicillin Combination | ||
| Ampicillin/Sulbactam | 8 | 32 |
| Carbapenem | ||
| Imipenem | ≤0.125 | ≤0.125 |
Data compiled from studies utilizing the agar dilution method against 62 clinical isolates of E. coli.[1]
Table 2: Comparative in-vitro activity of Cefoxitin and other β-Lactams against Klebsiella pneumoniae Clinical Isolates
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Cephamycin | ||
| Cefoxitin | 2 | 4 |
| Penicillin Combination | ||
| Ampicillin/Sulbactam | 16 | 32 |
| Carbapenem | ||
| Imipenem | ≤0.125 | ≤0.125 |
Data compiled from studies utilizing the agar dilution method against 40 clinical isolates of K. pneumoniae.[1]
Table 3: Activity of Cephamycins and Carbapenems against ESBL-producing E. coli and K. pneumoniae
| Antibiotic | Organism | Susceptibility (%) |
| Cephamycins | ||
| Cefoxitin | E. coli & K. pneumoniae | 82.8 |
| Cefmetazole | E. coli & K. pneumoniae | 93.1 |
| Flomoxef | E. coli & K. pneumoniae | 89.7 |
| Carbapenems | ||
| Ertapenem | E. coli & K. pneumoniae | >80 |
| Imipenem | E. coli & K. pneumoniae | >80 |
Data is based on a study of 29 ESBL-producing blood isolates and indicates the percentage of isolates susceptible to the antibiotic at standard inoculum.[2][3]
Mechanisms of Cross-Resistance
Cross-resistance between cephamycins and other β-lactams is primarily governed by two key mechanisms:
-
β-Lactamase Production: These enzymes inactivate β-lactam antibiotics by hydrolyzing the characteristic β-lactam ring.[4] While cephamycins are notably stable against many common β-lactamases, including some ESBLs, they can be hydrolyzed by AmpC β-lactamases.[4] Overexpression of chromosomal AmpC or acquisition of plasmid-mediated AmpC enzymes can confer resistance to cephamycins and many third-generation cephalosporins.[4]
-
Alterations in Penicillin-Binding Proteins (PBPs): β-lactam antibiotics exert their bactericidal effect by binding to and inactivating PBPs, which are essential for bacterial cell wall synthesis. Mutations in the genes encoding PBPs can reduce the binding affinity of β-lactams, leading to resistance. This mechanism can result in cross-resistance across different classes of β-lactam antibiotics.
Signaling Pathways and Resistance Induction
The expression of some resistance mechanisms, particularly the chromosomal AmpC β-lactamase, is inducible in the presence of certain β-lactam antibiotics. Understanding this signaling pathway is crucial for predicting and potentially mitigating resistance development.
References
- 1. Comparative activity of cefoxitin, ampicillin/sulbactam, and imipenem against clinical isolates of Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of cephamycins and β-lactam/β-lactamase inhibitors against ESBL-producing Escherichia coli and Klebsiella pneumoniae under standard and high bacterial inocula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of cephamycins and β-lactam/β-lactamase inhibitors against ESBL-producing Escherichia coli and Klebsiella pneumoniae under standard and high bacterial inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Cephamycin A and Cephamycin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of two naturally occurring β-lactam antibiotics, Cephamycin A and Cephamycin B. While both belong to the cephamycin class, notable differences in their biological activity have been observed. This document summarizes the available experimental data, outlines relevant experimental methodologies, and illustrates the underlying mechanism of action.
In Vivo Efficacy: A Qualitative Comparison
Early in vivo studies have established that this compound demonstrates superior activity compared to Cephamycin B.[1][2][3][4] Specifically, this compound is reported to be more active against gram-positive organisms, while its efficacy against gram-negative organisms is comparatively less pronounced than that of Cephamycin C.[1][2][3][4]
In Vitro Activity
While comprehensive in vivo comparative data is limited, in vitro studies provide some insight into the antibacterial spectrum of these compounds. Cephamycins A and B have been shown to be more active than Cephamycin C against gram-positive organisms.[5] However, they are not as potent against these strains as cephalosporin C or the semisynthetic antibiotics cephaloridine and cephalothin.[5]
Experimental Protocols
The following methodologies are representative of the in vivo experiments used to assess the efficacy of cephamycin antibiotics. These protocols are based on general practices for antibiotic testing in murine models.
Murine Systemic Infection Model
A common method to evaluate the in vivo efficacy of antibiotics is the mouse protection test. This model assesses the ability of an antibiotic to protect mice from a lethal dose of a bacterial pathogen.
1. Animal Model:
-
Species: Swiss-Webster mice or other suitable strains.
-
Health Status: Healthy, specific-pathogen-free animals.
-
Grouping: Mice are typically grouped with a sufficient number of animals per treatment group and a control group.
2. Bacterial Challenge:
-
Pathogens: Clinically relevant strains of bacteria, such as Staphylococcus aureus for Gram-positive infections and Escherichia coli for Gram-negative infections.
-
Inoculum Preparation: Bacteria are grown in a suitable broth medium to a specific optical density, then diluted to achieve the desired lethal dose (e.g., a dose that would be lethal to a high percentage of untreated mice).
-
Route of Infection: Intraperitoneal injection is a common route for establishing a systemic infection.
3. Antibiotic Administration:
-
Compounds: this compound and Cephamycin B, dissolved in a sterile vehicle.
-
Dosage: A range of doses is typically administered to determine the dose-response relationship and calculate the ED50.
-
Route of Administration: Subcutaneous or intraperitoneal injections are frequently used.
-
Timing: Treatment is often initiated at the time of infection and may be repeated at specified intervals (e.g., 6 hours post-infection).[2]
4. Observation and Endpoint:
-
Monitoring: Animals are observed for a set period (e.g., 7-14 days) for signs of morbidity and mortality.
-
Data Collection: The number of surviving animals in each treatment group is recorded.
-
Analysis: The ED50, the dose of the antibiotic that protects 50% of the infected animals from death, is calculated using statistical methods.
Experimental Workflow
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cephamycins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7] This process is critical for maintaining the structural integrity of the bacterial cell, especially in the face of internal osmotic pressure.
The key steps in the mechanism of action are as follows:
-
Entry into the Periplasmic Space: The antibiotic must first penetrate the outer membrane of Gram-negative bacteria to reach its target.
-
Binding to Penicillin-Binding Proteins (PBPs): In the periplasmic space, cephamycins covalently bind to the active site of PBPs.[6][7]
-
Inhibition of Transpeptidation: PBPs are enzymes essential for the cross-linking of peptidoglycan chains, a crucial step in cell wall synthesis. By binding to PBPs, cephamycins block this transpeptidation process.
-
Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal turgor pressure, ultimately resulting in cell lysis and bacterial death.
Signaling Pathway Diagram
Conclusion
Based on available literature, this compound is a more potent antibiotic in vivo than Cephamycin B, particularly against Gram-positive bacteria. Both compounds function by inhibiting bacterial cell wall synthesis. The lack of recent, quantitative in vivo comparative data highlights an area for further research to fully elucidate the therapeutic potential of these naturally occurring antibiotics.
References
- 1. Cephamycins, a New Family of β-Lactam Antibiotics. IV. In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Cephamycins, a new family of beta-lactam antibiotics. IV. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cephamycin A: A Comparative Guide to High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise determination of a molecule's identity and purity is paramount. This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques for the validation of the molecular weight and formula of Cephamycin A, a potent β-lactam antibiotic. Supported by experimental data and detailed protocols, this document serves as a resource for selecting the most appropriate analytical methodology.
Executive Summary
This compound, with a chemical formula of C₁₆H₂₂N₄O₉S, has a theoretical monoisotopic mass of 446.1107 Daltons. High-Resolution Mass Spectrometry (HRMS) stands out as a premier technique for confirming this molecular weight and formula with exceptional accuracy and sensitivity. This guide will delve into the experimental validation of this compound using HRMS and compare its performance against alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Comparison of Analytical Techniques
The choice of analytical technique for molecular characterization depends on a variety of factors, including the desired accuracy, the nature of the sample, and the specific information required. Below is a comparative summary of HRMS, NMR, and X-ray crystallography for the validation of this compound.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | X-ray Crystallography |
| Principle | Measures the mass-to-charge ratio of ions with high precision to determine the exact molecular weight and elemental composition. | Measures the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. | Determines the three-dimensional arrangement of atoms within a crystal by analyzing the diffraction pattern of X-rays passing through it. |
| Primary Output | High-resolution mass spectrum showing exact mass and isotopic pattern. | NMR spectrum showing chemical shifts, coupling constants, and signal intensities. | Electron density map leading to a 3D molecular model with precise bond lengths and angles. |
| Molecular Weight Accuracy | Excellent (< 5 ppm error).[1][2] | Good (can be used for molecular weight estimation, but less precise than HRMS). | Not a direct measure of molecular weight, but can be inferred from the determined structure. |
| Formula Determination | Direct and unambiguous determination of the elemental formula from the exact mass.[1][2] | Inferred from the detailed structural information. | Inferred from the 3D structure. |
| Sample Requirement | Micrograms to nanograms of sample in solution. | Milligrams of sample in solution. | Milligrams of a high-quality single crystal. |
| Throughput | High | Moderate | Low (crystal growth can be a bottleneck). |
| Structural Information | Provides fragmentation patterns that can aid in structural elucidation. | Provides detailed information on the connectivity and stereochemistry of the molecule.[3][4][5] | Provides the most definitive 3D structure of the molecule in the solid state.[6] |
Experimental Protocol: HRMS Validation of this compound
This protocol outlines the steps for the validation of the molecular weight and formula of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
1. Sample Preparation:
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve the standard in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the same solvent to prepare a working solution of 1 µg/mL.
2. LC-HRMS Instrumentation and Conditions:
-
Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from potential impurities (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: m/z 100-1000.
-
Resolution: Set to >60,000 (FWHM).
-
Mass Accuracy: Calibrated to < 5 ppm.
-
Data Acquisition: Full scan mode.
-
3. Data Analysis:
-
Extract the ion chromatogram for the theoretical [M+H]⁺ ion of this compound (m/z 447.1180).
-
From the corresponding mass spectrum, determine the accurate mass of the most abundant peak.
-
Calculate the mass error in parts per million (ppm) using the formula: ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6.
-
Confirm the elemental formula using the instrument's software, which compares the measured isotopic pattern with the theoretical pattern for C₁₆H₂₂N₄O₉S.
Experimental Workflow and Signaling Pathways
To visualize the experimental process, the following diagrams created using Graphviz illustrate the workflow for HRMS validation and the logical relationship between the analytical techniques.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Insights into cephamycin biosynthesis: the crystal structure of CmcI from Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of Cephamycin A and cephalothin in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the in vitro activities of Cephamycin A and cephalothin, two prominent β-lactam antibiotics. By presenting key experimental data, detailed protocols, and visual representations of their mechanisms and structural differences, this document aims to inform research and development decisions in the field of antibacterial therapeutics.
Executive Summary
This compound, a member of the cephamycin family of β-lactam antibiotics, and cephalothin, a first-generation cephalosporin, exhibit distinct in vitro properties. While both antibiotics function by inhibiting bacterial cell wall synthesis, their efficacy against different bacterial species and their stability in the presence of β-lactamases vary significantly. This is primarily attributed to a key structural difference: the presence of a 7α-methoxy group in this compound, which is absent in cephalothin. This modification endows this compound and its derivatives with enhanced resistance to β-lactamase enzymes, a common mechanism of bacterial resistance.
In general, in vitro studies demonstrate that cephalothin is more potent against Gram-positive organisms.[1][2][3] Conversely, cephamycins, including derivatives like cefoxitin, show superior activity against many Gram-negative bacteria, particularly indole-producing Proteus species and anaerobes, largely due to their enhanced stability against β-lactamases produced by these organisms.[1][3][4][5]
Data Presentation: In Vitro Susceptibility Testing
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Cephamycin C (a closely related and well-studied cephamycin) and cephalothin against a range of bacterial species. A lower MIC value indicates greater potency.
| Bacterial Species | Cephamycin C MIC (µg/mL) | Cephalothin MIC (µg/mL) |
| Staphylococcus aureus | Less Active | More Active[1][2][3] |
| Gram-Positive Organisms (general) | Less Active[1][6] | More Active[1][6] |
| Gram-Negative Organisms (general) | More Active[1][6] | Less Active[1][6] |
| Indole-producing Proteus spp. | More Active[1][2] | Less Active[1][2] |
| Escherichia coli | Active | Active[6] |
| Providencia spp. | Active[6] | Resistant[6] |
| Serratia marcescens | Active[2] | Less Active[2] |
| Bacteroides fragilis | Active[2] | Less Active[2] |
Note: Data is compiled from multiple sources and represents a qualitative summary. Specific MIC values can vary depending on the strain and testing conditions.
Mechanism of Action: Inhibition of Cell Wall Synthesis
Both this compound and cephalothin are bactericidal agents that disrupt the synthesis of the bacterial cell wall.[7][8][9][10][11] Their primary target is the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[7][8][12] By binding to and inactivating these enzymes, the antibiotics prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.[7][8]
Caption: Mechanism of action for β-lactam antibiotics.
The Decisive Factor: β-Lactamase Stability
A key differentiator between cephamycins and cephalosporins is their susceptibility to β-lactamases, enzymes produced by bacteria that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring. Cephamycins, including this compound, possess a methoxy group at the 7α-position of the cephem nucleus, which provides steric hindrance, making them significantly more resistant to degradation by a wide range of β-lactamases.[4][5][13] This inherent stability is a primary reason for their enhanced activity against many cephalosporin-resistant Gram-negative bacteria.[13]
Caption: Comparative stability against β-lactamases.
Experimental Protocols
Standardized in vitro susceptibility testing methods are crucial for generating reliable and comparable data. The following are generalized protocols for determining Minimum Inhibitory Concentration (MIC) values.
Broth Microdilution Method
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density corresponding to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.
Caption: Broth microdilution workflow for MIC determination.
Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium to determine the MIC.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of the antibiotic.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Conclusion
The in vitro profiles of this compound and cephalothin highlight a classic trade-off in antibiotic design. Cephalothin demonstrates superior potency against Gram-positive bacteria, while the structural innovation of the 7α-methoxy group in this compound provides crucial resistance to β-lactamases, broadening its spectrum to include many challenging Gram-negative and anaerobic pathogens. The choice between these or similar antibiotics for further development or clinical application will depend on the target pathogens and the anticipated resistance mechanisms. The experimental protocols outlined provide a foundation for reproducible in vitro comparisons to guide these critical decisions.
References
- 1. Cefoxitin, a new semi-synthetic cephamycin: an in-vitro and in-vivo comparison with cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefoxitin and Cephalothin: Antimicrobial Activity, Human Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefoxitin, a New Semi-synthetic Cephamycin: An In-vitro and In-vivo Comparison with Cephalothin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cephamycin - Wikipedia [en.wikipedia.org]
- 5. Newer cephalosporins and cephamycins--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Cephalothin Sodium? [synapse.patsnap.com]
- 8. What is Cephalothin Sodium used for? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. gpnotebook.com [gpnotebook.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cephamycin A and Other Cephem Antibiotics: Serum Stability Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the serum stability of Cephamycin A and other selected cephem antibiotics. Understanding the stability of these antimicrobial agents in biological fluids is paramount for predicting their in vivo efficacy, optimizing dosing regimens, and ensuring reliable results in preclinical and clinical research. This document synthesizes available experimental data to offer an objective performance comparison.
Introduction to Cephem Stability
Cephems, a class of β-lactam antibiotics, are characterized by their 7-aminocephalosporanic acid nucleus. A key determinant of their therapeutic success is their stability in physiological environments like blood serum. Degradation of the β-lactam ring leads to a loss of antibacterial activity. Cephamycins, a subclass of cephems, are distinguished by a 7α-methoxy group, which generally confers enhanced resistance to β-lactamase enzymes. This guide explores whether this structural feature also translates to superior stability in serum.
While direct quantitative serum stability data for this compound is limited in publicly accessible literature, this guide utilizes data from the closely related and well-studied cephamycins, Cephamycin C and Cefoxitin, as representative analogues. This allows for a robust comparative analysis against other commonly used cephalosporin antibiotics.
Quantitative Comparison of Serum Stability
The following tables summarize the available data on the serum half-life and stability of various cephem antibiotics under different conditions. The serum half-life provides an in vivo measure of stability and clearance, while in vitro stability data offers insights into the chemical degradation of the compounds in a simulated physiological environment.
Table 1: In Vivo Serum Half-Life of Selected Cephem Antibiotics
| Antibiotic Class | Antibiotic | Serum Half-Life (in minutes) | Species |
| Cephamycin | Cefoxitin | 41 - 59[1][2][3] | Human |
| Cephalosporin | Cefamandole | 51.6[4] | Human |
| Cephalosporin | Cephalothin | 20.4[4] | Human |
| Cephalosporin | Cephapirin | 21.6[4] | Human |
| Cephalosporin | Cephalexin | ≤ 60 | Human |
| Cephalosporin | Cephradine | ≤ 60 | Human |
| Cephalosporin | Cefazolin | - | - |
| Cephalosporin | Ceftriaxone | 420 - 480[5] | Human |
| Cephalosporin | Cefotetan | 176[3] | Human |
Note: Serum half-life is influenced by multiple factors including renal clearance and metabolism, not just chemical stability.
Table 2: In Vitro Stability of Selected Cephem Antibiotics in Aqueous/Serum Solutions
| Antibiotic Class | Antibiotic | Condition | Stability Data |
| Cephamycin | Cephamycin C | Quasi-neutral pH, 20°C (in fermentation broth) | 15-20% degradation after 100 hours[6] |
| Cephamycin | Cefoxitin | pH 5-7, 25°C (in aqueous solution) | ~10% loss of activity in 48 hours |
| Cephalosporin | Cephalothin | 4°C (in horse serum) | Unstable after 1 day[7] |
| Cephalosporin | Cephaloridine | 4°C (in horse serum) | Unstable after 1 day[7] |
| Cephalosporin | Cephalexin | 4°C (in horse serum) | Stable for 3 days[7] |
| Cephalosporin | Cefazolin | 4°C (in horse serum) | Stable for 3 days[7] |
| Cephalosporin | Cefamandole | 4°C (in horse serum) | Stable for 3 days[7] |
| Cephalosporin | Ceftriaxone | Room Temperature (in human plasma) | Stable for up to 24 hours[8][9][10] |
| Cephalosporin | Cefuroxime | Room Temperature (in human plasma) | Stable for up to 24 hours[8][9][10] |
| Cephalosporin | Cefotaxime | 4-6°C (in human plasma) | Stable for up to 72 hours[8][9][10] |
| Cephalosporin | Ceftazidime | 4-6°C (in human plasma) | Stable for up to 72 hours[8][9][10] |
Experimental Protocols
The determination of antibiotic stability in serum is crucial for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust method for this purpose.
General Experimental Protocol for Determining Cephem Stability in Serum/Plasma via HPLC
-
Sample Preparation:
-
Obtain human serum or plasma and store appropriately (e.g., at -80°C) until use.
-
Spike the serum/plasma with a known concentration of the test antibiotic (e.g., this compound) and a suitable internal standard.
-
Incubate the spiked samples under controlled conditions (e.g., 37°C to mimic physiological temperature) for various time points.
-
-
Protein Precipitation:
-
At each time point, take an aliquot of the sample and add a protein precipitation agent (e.g., acetonitrile, methanol, or trichloroacetic acid).
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
-
Extraction and Analysis:
-
Carefully collect the supernatant containing the antibiotic and internal standard.
-
Inject a specific volume of the supernatant into the HPLC system.
-
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase is critical for achieving good separation.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at a wavelength appropriate for the specific cephem antibiotic being analyzed.
-
Temperature: The column is usually maintained at a constant temperature (e.g., 25°C or 30°C) to ensure reproducibility.
-
-
Data Analysis:
-
Quantify the peak areas of the antibiotic and the internal standard at each time point.
-
Calculate the concentration of the antibiotic at each time point using a calibration curve.
-
Determine the degradation rate and/or half-life of the antibiotic in the serum/plasma by plotting the concentration versus time.
-
Diagrams
Caption: Workflow for comparing cephem antibiotic stability in serum.
Caption: Relationship between cephem structure, stability, and efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cefoxitin and cephalothin: antimicrobial activity, human pharmacokinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of total and unbound cefoxitin and cefotetan in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brainkart.com [brainkart.com]
- 6. Kinetic study on cephamycin C degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Cephalosporins in Horse Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pure.eur.nl [pure.eur.nl]
Evaluating the Beta-Lactamase Inhibitory Potential of Cephamycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antibiotic resistance necessitates a continuous search for novel antimicrobial agents and strategies to overcome resistance mechanisms. One of the primary mechanisms of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic ineffective. Cephamycins, a subclass of β-lactam antibiotics, have demonstrated a notable degree of stability against hydrolysis by certain β-lactamases and possess intrinsic inhibitory activity. This guide provides a comparative evaluation of the β-lactamase inhibitory potential of Cephamycin A against other well-established β-lactamase inhibitors.
Performance Comparison of β-Lactamase Inhibitors
This compound's inhibitory activity is particularly notable against Class C β-lactamases, such as AmpC. While comprehensive kinetic data for this compound against a wide panel of β-lactamases is not extensively available in single comparative studies, its analogue, cefoxitin, is often used as a benchmark for AmpC inhibition. The following table summarizes the inhibitory activities (Ki values) of various β-lactamase inhibitors against common β-lactamase enzymes. Lower Ki values indicate more potent inhibition.
| β-Lactamase Inhibitor | Target β-Lactamase | Inhibition Constant (Ki) [µM] |
| Cephamycin Analogue (Cefoxitin) | AmpC (P99) | ~5 |
| TEM-1 | > 100 | |
| Clavulanic Acid | TEM-1 | 0.018 |
| SHV-1 | 0.05 | |
| AmpC (P99) | > 100 | |
| Sulbactam | TEM-1 | 0.3 |
| SHV-1 | 1.2 | |
| AmpC (P99) | > 100 | |
| Tazobactam | TEM-1 | 0.032 |
| SHV-1 | 0.08 | |
| AmpC (P99) | 78 |
Note: Data for cefoxitin is used as a representative for this compound's activity against AmpC, as specific kinetic data for this compound is limited in comparative literature.
Mechanism of Action: A Brief Overview
Cephamycins, like other β-lactam compounds, inhibit bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs). Their stability against certain β-lactamases is attributed to the presence of a 7-α-methoxy group, which sterically hinders the approach of the β-lactamase active site serine. In the context of β-lactamase inhibition, cephamycins can act as slow substrates or transient inhibitors, effectively sequestering the enzyme and preventing it from hydrolyzing other β-lactam antibiotics.
Experimental Protocols
A detailed understanding of the methodologies used to evaluate β-lactamase inhibition is crucial for interpreting and reproducing experimental data.
Determination of IC50/Ki for β-Lactamase Inhibitors
Objective: To quantify the inhibitory potency of a compound against a specific β-lactamase.
Principle: The rate of hydrolysis of a chromogenic substrate (e.g., nitrocefin) by a β-lactamase is measured in the presence of varying concentrations of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is the IC50 value. The inhibition constant (Ki) can be subsequently calculated from the IC50 value.
Materials:
-
Purified β-lactamase (e.g., TEM-1, SHV-1, AmpC)
-
β-Lactamase inhibitor (e.g., this compound, clavulanic acid)
-
Chromogenic substrate: Nitrocefin
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.0
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the β-lactamase in assay buffer.
-
Prepare a series of dilutions of the inhibitor in assay buffer.
-
Prepare a stock solution of nitrocefin in DMSO and then dilute it in assay buffer to the desired final concentration (typically 50-100 µM).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the β-lactamase enzyme to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding the nitrocefin solution to each well.
-
Immediately measure the change in absorbance at 490 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
The Ki value can be calculated using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
Visualizing the Workflow and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and conceptual relationships.
Caption: Experimental workflow for determining the inhibitory potential of a compound against β-lactamase.
Caption: Simplified mechanism of β-lactamase hydrolysis and inhibition by this compound.
A Comparative Guide to the Pharmacokinetics of Cephamycin A and Cefazolin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of Cephamycin A and cefazolin in various animal models. The information herein is supported by experimental data from peer-reviewed studies, offering a comprehensive overview for researchers in drug development and pharmacology.
Introduction to Cephamycins and Cefazolin
Cephamycins are a class of β-lactam antibiotics that are closely related to cephalosporins. A key structural difference is the presence of a 7-alpha-methoxy group in cephamycins, which confers a high degree of resistance to β-lactamase enzymes. Cefazolin is a first-generation cephalosporin widely used for surgical prophylaxis due to its activity against common skin flora. Understanding the pharmacokinetic differences between these two classes of antibiotics is crucial for optimizing dosing regimens and predicting efficacy in various clinical and preclinical settings.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for cephamycins (represented by Cefotetan, YM09330, and Ceforanide) and cefazolin in different animal models. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these drugs.
Table 1: Pharmacokinetic Parameters of Cephamycins in Various Animal Models (Intravenous Administration)
| Animal Model | Drug | Dose (mg/kg) | Half-life (t½) (min) |
| Mice | Cefotetan | - | 13.0 |
| Rats | Cefotetan | - | 15.9 |
| Rabbits | Cefotetan | - | 30.5 |
| Dogs | Cefotetan | - | 55.5 |
| Rhesus Monkeys | Cefotetan | - | 77.9 |
| Mice | YM09330 | 20 | 13.0 |
| Rats | YM09330 | 20 | 15.9 |
| Rabbits | YM09330 | 20 | 30.5 |
| Dogs | YM09330 | 20 | 55.5 |
| Monkeys | YM09330 | 20 | 75.6 |
| Rats | Ceforanide | 100 | 66 |
| Rabbits | Ceforanide | 30 | 300 |
| Dogs | Ceforanide | 25 | 60 |
Table 2: Pharmacokinetic Parameters of Cefazolin in Various Animal Models (Intravenous Administration)
| Animal Model | Dose (mg/kg) | Half-life (t½) (min) | Volume of Distribution (Vd) | Clearance (CL) |
| Rabbits | - | - | - | - |
| Dogs | 22 | 57.6 | - | - |
| Dogs | 25 | 57.93 ± 3.11 | 0.177 ± 0.011 L/kg | 0.0037 ± 0.0002 L/kg/min |
| Cats | 20 | 70.8 | 0.29 ± 0.10 L/kg | 0.21 ± 0.06 L/h/kg |
| Horses | 11 | 35-46 | 188 ml/kg | 5.51 ml/min/kg |
| Rats | 100 | 30 | - | - |
| Rabbits | 30 | 18 | - | - |
| Dogs | 25 | 48 | - | - |
Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10]
Pharmacokinetic Profile Comparison
From the data presented, a general trend emerges where cephamycins, particularly ceforanide and cefotetan in higher species, tend to have a longer half-life compared to cefazolin in the same animal models. For instance, in dogs, the half-life of cefotetan is 55.5 minutes and ceforanide is 60 minutes, while cefazolin's half-life is reported to be between 48 and 57.93 minutes.[1][6][8][9] This suggests a slower elimination rate for these cephamycins, which could potentially allow for less frequent dosing intervals.
The volume of distribution for cefazolin appears to be relatively consistent across species, suggesting similar distribution into body tissues.[5][6][7] Tissue distribution studies in rats for the cephamycin YM09330 showed the highest concentrations in the kidneys, followed by the liver and plasma, a pattern also observed with cefazolin in rats.[2][11]
Experimental Protocols
The data cited in this guide were generated using established experimental protocols for pharmacokinetic studies in animal models. A typical workflow is outlined below.
Caption: Experimental workflow for a typical comparative pharmacokinetic study in animal models.
A more detailed breakdown of the common methodologies is as follows:
-
Animal Models: Studies typically utilize common laboratory animals such as mice, rats, rabbits, dogs, and non-human primates.[1][2][4] The choice of species is often based on physiological similarities to humans and established metabolic profiles.
-
Drug Administration: For pharmacokinetic profiling, intravenous (IV) bolus or infusion is a common route to ensure 100% bioavailability.[3] Intramuscular (IM) injections are also used to assess absorption characteristics.[2]
-
Dosing: Doses are typically administered based on the body weight of the animal (e.g., mg/kg). The specific doses used in the cited studies are provided in the data tables.
-
Sample Collection: Serial blood samples are collected at predetermined time points after drug administration. The timing of collection is critical to accurately define the concentration-time curve.
-
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for the quantification of cephalosporins and cephamycins in biological matrices like plasma and urine. HPLC offers high specificity and sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides even greater sensitivity and selectivity than HPLC and is often used for detecting very low concentrations of the drug and its metabolites.
-
Microbiological Assay: This method is based on the inhibitory effect of the antibiotic on the growth of a susceptible microorganism. While less specific than chromatographic methods, it provides a measure of the biologically active drug.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay of cephalosporin C. | Semantic Scholar [semanticscholar.org]
- 3. scielo.br [scielo.br]
- 4. A quantitative method for the analysis of total and unbound concentrations of amoxicillin, ampicillin, ceftazidime, ceftriaxone, ertapenem, fosfomycin and penicillin G in human plasma with liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [sciepub.com]
- 7. Population Pharmacokinetic Study of Cefazolin Used Prophylactically in Canine Surgery for Susceptibility Testing Breakpoint Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. Cefazolin pharmacokinetics in cats under surgical conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Analysis of Bacterial Responses to Cephamycin A and Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephamycins and cephalosporins represent two closely related classes of β-lactam antibiotics that are critical in the management of bacterial infections. Both function by inhibiting the synthesis of the bacterial cell wall. However, cephamycins, such as Cephamycin A and its derivative cefoxitin, possess a 7-α-methoxy group which confers a higher resistance to β-lactamases, enzymes produced by bacteria that inactivate many penicillins and cephalosporins. Understanding the differential impact of these two antibiotic classes on bacterial gene expression is crucial for optimizing their use, overcoming resistance, and developing novel antimicrobial strategies.
This guide provides a comparative overview of the transcriptomic responses of bacteria to a cephamycin (cefoxitin) and a third-generation cephalosporin (ceftriaxone). Due to the lack of direct comparative transcriptomic studies, this analysis synthesizes findings from separate studies on different bacterial species. This approach necessitates careful consideration of the inherent limitations when comparing data across different experimental systems.
Comparative Transcriptomic Data
The following tables summarize the key transcriptomic changes observed in bacteria upon treatment with cefoxitin and ceftriaxone. It is important to note that the bacterial species and experimental conditions differ between the studies, which will influence the observed gene expression profiles.
Table 1: Transcriptomic Response of Mycobacterium abscessus to Cefoxitin [1][2][3]
| Gene Category/Pathway | Regulation | Description of Response |
| Ribosome structural genes | Upregulated | Increased expression of genes encoding ribosomal proteins, suggesting a response to cellular stress and an attempt to maintain protein synthesis. |
| WhiB7 regulon | Upregulated | Activation of a key transcriptional regulator involved in intrinsic antibiotic resistance in mycobacteria. |
| Transferases | Upregulated | Increased expression of various transferase enzymes, potentially involved in modifying the antibiotic or cellular targets. |
| Respiration (nuoA-N) | Downregulated | Decreased expression of genes involved in the NADH dehydrogenase complex, indicating a reduction in respiratory activity. |
Table 2: Transcriptomic Response of Neisseria gonorrhoeae to Ceftriaxone [4][5][6][7][8]
| Gene Category/Pathway | Regulation | Description of Response |
| Ribosomal RNA (16S and 23S rRNA) | Downregulated | Significant decrease in the expression of ribosomal RNA genes, indicating a global reduction in protein synthesis capacity. |
| tRNA-Ser and tRNA-Leu | Downregulated | Decreased expression of specific transfer RNA genes, further contributing to the inhibition of protein synthesis. |
| Protein-export chaperone (SecB) | Downregulated | Reduced expression of a key component of the protein export machinery. |
Table 3: Transcriptomic Response of Clostridioides difficile to Cefoxitin
| Gene Category/Pathway | Regulation | Description of Response |
| β-lactamase (blaCDD) | Upregulated | A significant, approximately 600-fold upregulation of a β-lactamase gene, indicating a direct resistance mechanism. |
| Penicillin-binding protein (vanY) | Upregulated | Increased expression of a penicillin-binding protein, which could represent an attempt to compensate for the antibiotic's inhibitory action. |
Experimental Protocols
General Workflow for Bacterial Transcriptomics (RNA-Seq)
A typical RNA-Seq workflow to study bacterial transcriptomic responses to antibiotics involves several key steps:
-
Bacterial Culture and Antibiotic Exposure: Bacterial strains are grown to a specific optical density (e.g., mid-logarithmic phase) and then exposed to the antibiotic of interest at a defined concentration (e.g., sub-inhibitory concentration) for a specific duration.
-
RNA Extraction: Total RNA is isolated from the bacterial cells. This step often involves cell lysis and purification methods to obtain high-quality RNA free of DNA and protein contamination.
-
rRNA Depletion: Ribosomal RNA (rRNA) constitutes a large proportion of total RNA in bacteria. Therefore, rRNA is typically removed to enrich for messenger RNA (mRNA) and other non-coding RNAs.
-
cDNA Library Preparation: The enriched RNA is fragmented and converted into a cDNA library. This involves reverse transcription, second-strand synthesis, and the ligation of sequencing adapters.
-
High-Throughput Sequencing: The cDNA library is sequenced using a next-generation sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline that includes quality control, mapping of reads to a reference genome, quantification of gene expression, and differential expression analysis to identify genes that are significantly up- or down-regulated in response to the antibiotic treatment.
Specific Methodologies from Cited Studies
-
Mycobacterium abscessus and Cefoxitin: M. abscessus ATCC 19977 was exposed to subinhibitory concentrations of cefoxitin for 4 and 24 hours before RNA sequencing.[1][3]
-
Neisseria gonorrhoeae and Ceftriaxone: N. gonorrhoeae WHO P reference strain was subjected to 3-hour intermittent exposure to 10x the minimum inhibitory concentration (MIC) of ceftriaxone over seven days. Total RNA was isolated from tolerant isolates, followed by ribo-depletion and Illumina sequencing.[4][5][8]
-
Clostridioides difficile and Cefoxitin: C. difficile strain 630 was exposed to cefoxitin, and differential gene expression was analyzed.
Visualizations
Caption: A generalized experimental workflow for bacterial transcriptomics (RNA-Seq).
References
- 1. RNA Sequencing Elucidates Drug-Specific Mechanisms of Antibiotic Tolerance and Resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. RNA Sequencing Elucidates Drug-Specific Mechanisms of Antibiotic Tolerance and Resistance in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Transcriptomic profiling of ceftriaxone-tolerant phenotypes of Neisseria gonorrhoeae reveals downregulation of ribosomal genes - a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Post-Antibiotic Effect of Cephamycins and Other β-Lactams
The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that describes the persistent suppression of bacterial growth even after the concentration of an antimicrobial agent falls below the minimum inhibitory concentration (MIC).[1][2] This effect is a key consideration in optimizing dosing regimens to enhance therapeutic efficacy, reduce the risk of toxicity, and potentially curb the development of antibiotic resistance.[2] This guide provides a comparative assessment of the PAE induced by cephamycins, a subclass of β-lactam antibiotics, relative to other members of the β-lactam class, such as penicillins and cephalosporins.
Comparative Analysis of Post-Antibiotic Effect
β-lactam antibiotics exhibit variable PAEs depending on the specific drug, the bacterial species, and the experimental conditions.[2] Generally, most β-lactams demonstrate a significant PAE against Gram-positive cocci.[2] However, their effect on Gram-negative bacilli is often minimal or short-lived, with the notable exception of carbapenems like imipenem.[2][3]
Cephamycins, such as Cefoxitin, are structurally similar to cephalosporins and are included in the cephem subclass of β-lactams.[4] They are noted for their stability against certain β-lactamase enzymes.[5] The PAE of cephamycins can be substantial, particularly against anaerobic bacteria, which may be a crucial factor in their clinical application for mixed infections.
The following table summarizes published PAE data for Cefoxitin (a representative cephamycin) compared to other β-lactams against various bacterial strains. It is important to note that direct comparisons can be challenging due to variations in experimental protocols across different studies.
| Antibiotic Class | Antibiotic | Bacterial Strain | Concentration (x MIC) | PAE (hours) |
| Cephamycin | Cefoxitin | Bacteroides fragilis (Clinical Isolate) | 16x | 3.1 |
| Cephamycin | Cefoxitin | Bacteroides thetaiotaomicron (Clinical Isolate) | 16x | 2.3 |
| Cephalosporin | Ceftriaxone | B. fragilis (Lab Strain) | 16x | 5.2 |
| Cephalosporin | Ceftizoxime | B. fragilis (Lab Strain) | 16x | 11.6 |
| Penicillin | Ampicillin-Sulbactam | B. fragilis and B. thetaiotaomicron | 16x | Longest PAEs observed among tested drugs[6] |
| Penicillin | Penicillin G | Staphylococcus aureus | Not Specified | 0.42 - 1.54 |
| Carbapenem | Imipenem | Escherichia coli, P. aeruginosa, etc. | 1/4x - 2x | > 1.0 |
Data synthesized from multiple sources.[3][6][7] Note that PAE values are highly dependent on the specific strain and experimental conditions.
From the available data, cefoxitin induces a notable PAE against anaerobic Gram-negative bacilli, lasting several hours.[6] While some cephalosporins may induce longer PAEs under certain conditions, the performance of cephamycins is significant and contributes to their therapeutic effectiveness.[6] In contrast, the PAE of Penicillin G against Gram-positive organisms like S. aureus can be more moderate.[7] Carbapenems like imipenem are distinct among β-lactams for producing a significant PAE against Gram-negative bacteria even at low concentrations relative to the MIC.[3]
Experimental Protocols
The determination of the in vitro post-antibiotic effect is typically conducted using the viable count method. This standardized procedure allows for the reproducible assessment of an antibiotic's persistent effects.
Standard Protocol for PAE Determination (Viable Count Method)
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.[1]
-
Antibiotic Exposure: The bacterial culture is divided into a test group and a control group. The test group is exposed to the antibiotic at a specified multiple of its MIC (e.g., 5x or 10x MIC) for a defined period, typically 1 to 2 hours, during the logarithmic growth phase.[1][8] The control group receives no antibiotic.
-
Antibiotic Removal: After the exposure period, the antibiotic must be effectively removed from the culture. This is commonly achieved by a 1:1000 dilution of the culture in fresh, pre-warmed broth, which reduces the antibiotic concentration to well below the MIC.[8] Centrifugation followed by washing and resuspension of the bacterial pellet in fresh medium is an alternative method.[9]
-
Regrowth Monitoring: Samples are taken from both the test and control cultures at regular intervals (e.g., every hour). Serial dilutions are performed and plated on agar to determine the viable count (CFU/mL).[1]
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C .[8]
Visualizing Key Concepts
To better understand the experimental process and the underlying mechanisms, the following diagrams illustrate the PAE determination workflow and the mode of action of β-lactam antibiotics.
Caption: Workflow for determining the Post-Antibiotic Effect (PAE) using the viable count method.
The PAE of β-lactams is a direct consequence of their mechanism of action. These antibiotics interfere with the synthesis of the bacterial cell wall, and the recovery period after drug removal constitutes the PAE.
References
- 1. benchchem.com [benchchem.com]
- 2. The postantibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-antibiotic effect of beta-lactam antibiotics on gram-negative bacteria in relation to morphology, initial killing and MIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 5. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the post-antibiotic effect (PAE) induced by ceftizoxime, ceftriaxone, cefoxitin, ampicillin-sulbactam, and ticarcillin-clavulanate against selected isolates of Bacteroides fragilis and B. thetaiotaomicron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. emerypharma.com [emerypharma.com]
- 9. Postantibiotic Effect in Escherichia coli Determined with Real-Time Metabolic Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Cephamycin A
Essential guidance for the safe and compliant disposal of the antibiotic Cephamycin A is critical for maintaining a secure laboratory environment and preventing environmental contamination. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to manage this compound waste, from residual amounts in experimental materials to bulk quantities of the pure compound. Adherence to these procedures is paramount for ensuring personnel safety, regulatory compliance, and mitigating the development of antimicrobial resistance in the environment.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[4] Personnel handling this antibiotic, which belongs to the β-lactam class, should be aware of potential allergic reactions.[5][6] Always wear appropriate Personal Protective Equipment (PPE) to prevent skin and respiratory exposure.[5]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact.[5] |
| Eye Protection | Safety glasses or goggles | To protect eyes from dust or splashes. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powdered form to avoid inhalation and potential sensitization.[5] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Step-by-Step Disposal Procedures for this compound
The proper disposal route for this compound depends on its form (pure substance, stock solution, or in used media) and concentration.[4] As a general principle, antibiotics are considered chemical waste and should not be disposed of down the drain.[7] Improper disposal can lead to environmental contamination and the proliferation of antibiotic-resistant bacteria.[1][3][7]
Disposal of Pure this compound Powder and High-Concentration Stock Solutions
High-concentration antibiotic solutions are considered hazardous chemical waste.[4][7]
-
Containerization: Place the original container with the remaining this compound powder or the concentrated stock solution into a larger, sealable, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate quantity.
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[4]
Disposal of Dilute this compound Solutions (e.g., Used Cell Culture Media)
The treatment of dilute antibiotic solutions, such as those in used cell culture media, depends on the heat stability of the specific antibiotic.[4] There is no readily available public data on the heat stability of this compound. Therefore, the most cautious approach is to treat it as a heat-stable compound.
Recommended Protocol (Assuming Heat Stability):
-
Collection: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.
-
Chemical Inactivation (if applicable): While not a standard practice for all antibiotic waste, your institution's EHS department may have specific chemical inactivation protocols. Consult with them for guidance.
-
Disposal as Chemical Waste: The collected liquid waste should be disposed of as hazardous chemical waste through your institution's EHS program.[4]
Alternative Protocol (If Determined to be Heat-Labile):
If this compound is determined to be heat-labile through experimental verification (see Experimental Protocols section), the following procedure may be applicable:
-
Autoclaving: Autoclave the liquid waste to sterilize any biological agents. This may also degrade the antibiotic if it is heat-labile.[7]
-
Verification: After autoclaving, and if no other hazardous chemicals are present, it may be permissible to dispose of it down the drain. However, always confirm this with your institution's EHS guidelines before proceeding. [7]
Disposal of Contaminated Solid Waste
All disposable materials that have come into contact with this compound (e.g., pipette tips, culture flasks, gloves, bench paper) are considered contaminated waste.[4]
-
Segregation: Collect all contaminated solid waste in a designated, leak-proof container lined with a durable plastic bag.[8]
-
Labeling: The container should be clearly labeled as "this compound-contaminated waste."
-
Disposal: Dispose of the container through your institution's chemical or biomedical waste stream, as directed by your EHS department.[8]
Table 2: Summary of this compound Disposal Procedures
| Waste Type | Disposal Method | Key Considerations |
| Pure this compound Powder | Hazardous Chemical Waste | Label clearly; store in a designated area; dispose of via EHS. |
| High-Concentration Stock Solutions | Hazardous Chemical Waste | Label clearly; store in a designated area; dispose of via EHS.[4][7] |
| Dilute Solutions (e.g., Used Media) | Hazardous Chemical Waste (Recommended) | Treat as heat-stable unless proven otherwise.[4] |
| Contaminated Solid Waste | Chemical or Biomedical Waste | Segregate from other waste streams; label appropriately.[4][8] |
Experimental Protocols
Assessing the Heat Stability of this compound
Objective: To determine if standard autoclaving procedures are sufficient to inactivate this compound in a liquid medium.
Materials:
-
This compound
-
Liquid culture medium (e.g., Tryptic Soy Broth)
-
A susceptible bacterial strain (e.g., Staphylococcus aureus or a non-pathogenic, susceptible strain)
-
Agar plates
-
Autoclave
-
Spectrophotometer
-
Sterile culture tubes and pipettes
Methodology:
-
Prepare this compound Solution: Prepare a solution of this compound in the liquid culture medium at a concentration known to inhibit the growth of the susceptible bacterial strain.
-
Pre-Autoclave Sample: Inoculate a tube of the this compound-containing medium with the susceptible bacteria. This will serve as the positive control for antibiotic activity.
-
Autoclave Treatment: Autoclave a separate tube of the this compound-containing medium under standard laboratory conditions (e.g., 121°C for 15-20 minutes).
-
Post-Autoclave Inoculation: After the autoclaved medium has cooled to room temperature, inoculate it with the same susceptible bacterial strain.
-
Incubation: Incubate both the pre-autoclave and post-autoclave inoculated tubes, along with a negative control (medium without this compound inoculated with bacteria), at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Analysis:
-
Visual Inspection: Observe the tubes for turbidity, which indicates bacterial growth.
-
Spectrophotometry: Measure the optical density (OD) of the cultures at 600 nm to quantify bacterial growth.
-
Plating: Plate a small aliquot from each tube onto agar plates to confirm the presence or absence of viable bacteria.
-
Interpretation of Results:
-
No growth in the post-autoclave tube: Indicates that this compound is heat-stable and was not degraded by autoclaving. The disposal method should be as hazardous chemical waste.
-
Growth in the post-autoclave tube comparable to the negative control: Suggests that this compound is heat-labile and was inactivated by autoclaving. In this case, after institutional EHS approval, autoclaved media might be suitable for drain disposal.
Mandatory Visualization
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. SIDP - Antibiotic Disposal [sidp.org]
- 3. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. Cephamycin - Wikipedia [en.wikipedia.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
Safeguarding Health and Ensuring Integrity: A Guide to Handling Cephamycin A
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of potent compounds like Cephamycin A is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure both personal safety and the integrity of your research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on established best practices for handling hazardous drugs and cephalosporin-class antibiotics. These compounds are known sensitizers and can cause allergic reactions upon exposure.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede the handling of this compound. The following table summarizes the recommended PPE to minimize exposure and ensure a safe laboratory environment.[1]
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile or neoprene gloves, double-gloved.[1] | Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.[1][3] Powder-free gloves are recommended to avoid aerosolization of the compound.[1] |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1][3] | Protects skin and personal clothing from contamination. Gowns should be changed immediately if contaminated.[1] |
| Eye & Face Protection | Safety goggles and a face shield, or a full-face respirator.[1][4] | Protects against splashes, aerosols, and airborne particles.[1] Personal eyeglasses are not a substitute for proper safety eyewear.[1] |
| Respiratory Protection | An N-95 or higher-rated respirator should be used when handling powders or creating aerosols.[1] | Minimizes the risk of inhalation, which can lead to respiratory sensitization and other adverse health effects.[1][2] |
| Shoe Covers | Disposable shoe covers.[1] | Prevents the tracking of contaminants out of the laboratory.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach is critical to maintaining a safe work environment when handling this compound. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocols:
-
Preparation:
-
Risk Assessment: Before any work begins, review all available safety information and institutional protocols for handling potent compounds.
-
Donning PPE: Put on all required PPE in the correct order, ensuring a proper fit.[5] This includes an inner pair of gloves, a gown, shoe covers, an N-95 respirator or higher, safety goggles, and an outer pair of gloves.
-
Assembling Materials: Gather all necessary equipment, including this compound, solvents, and consumables, within a designated containment area such as a chemical fume hood or biological safety cabinet.
-
-
Handling and Experimentation:
-
Weighing: If working with a powder, conduct all weighing activities within a ventilated enclosure to minimize aerosol generation.[1] Use a dedicated, clean spatula and weighing paper.
-
Compounding/Solubilization: When preparing solutions, slowly add the solvent to the solid to avoid splashing.[1] Ensure the vial or container is securely capped before mixing.
-
Performing Experiment: Conduct all experimental procedures within the designated containment area. Avoid direct contact with the substance and minimize the creation of aerosols.
-
-
Post-Handling and Decontamination:
-
Surface Decontamination: After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.[1]
-
Doffing PPE: Remove PPE in a manner that prevents self-contamination. The suggested sequence is: outer gloves, gown, face shield/goggles, respirator/mask, and finally inner gloves.[1] Wash hands thoroughly after removing all PPE.[3]
-
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of antibiotics can have serious environmental consequences, including the development of antimicrobial resistance.[6][7] All materials contaminated with this compound must be treated as hazardous chemical waste.[7]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Designated, labeled, and sealed hazardous waste container. | Includes contaminated gloves, gowns, shoe covers, weighing paper, and other consumables. Place directly into the hazardous waste container. |
| Liquid Waste | Designated, labeled, and sealed hazardous waste container for liquid waste. | Includes unused solutions and contaminated solvents. Do not pour down the drain.[7] Collect in a compatible, sealed container. |
| Sharps | Puncture-resistant sharps container specifically for hazardous chemical waste. | Includes contaminated needles and syringes. Place directly into the sharps container without recapping. |
| Empty this compound Vials | Hazardous waste container. | Empty vials that have not been triple-rinsed should be disposed of as hazardous waste. |
Key Disposal Principles:
-
Segregation: Keep this compound waste separate from other laboratory waste streams.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name, "this compound".
-
Containment: Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.[7][8] Contact your Environmental Health and Safety (EHS) department for specific procedures and pickup schedules.
-
Autoclaving: Autoclaving is not a reliable method for deactivating all antibiotics and should not be used for stock solutions of this compound.[6][7] All antibiotic waste should be considered chemical waste.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. osha.gov [osha.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. odu.edu [odu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
